Dibromoiodomethane
Description
Structure
3D Structure
Properties
IUPAC Name |
dibromo(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2I/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSEQHMMFKGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208040 | |
| Record name | Dibromoiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-94-2 | |
| Record name | Dibromoiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromoiodomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromoiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dibromoiodomethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of significant interest due to its natural occurrence, its formation as a disinfection byproduct in drinking water, and its potential applications in chemical synthesis. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a dense, dark red to dark brown oil at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CHBr₂I | [1] |
| Molecular Weight | 299.731 g/mol | [1] |
| Appearance | Dark red to dark brown oil | [1] |
| Density | 3.3 g/cm³ | [1] |
| Boiling Point | 185.9 °C | |
| Melting Point | Not available | |
| Solubility | Miscible with alcohol, benzene, chloroform, ether, petroleum ether, and acetone. Very slightly soluble in water. | (by analogy with bromoform) |
| CAS Number | 593-94-2 |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon-13 NMR spectrum of this compound shows a single resonance at -45.7 ppm relative to tetramethylsilane (TMS).
2.2. Mass Spectrometry (MS)
2.3. Infrared (IR) Spectroscopy
Specific infrared absorption data for this compound is not detailed in the available search results. However, the IR spectrum is expected to be similar to other brominated methanes, showing strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-Br and C-I stretching and bending vibrations.
Synthesis of this compound
3.1. Reaction Principle
This compound can be synthesized by the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ from the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.
3.2. Experimental Protocol
A detailed experimental protocol for the synthesis of this compound as described by Kennedy et al. (1979) involves the following steps:
-
Reagents: Bromoform (CHBr₃), Sodium hypochlorite (NaOCl) solution (5.25%), Potassium iodide (KI), Sodium hydroxide (NaOH).
-
Procedure:
-
A mixture of sodium hypochlorite solution and sodium hydroxide is prepared.
-
Potassium iodide is gradually added to this alkaline solution to generate sodium hypoiodite in situ.
-
Bromoform is then added to the reaction mixture.
-
The reaction is stirred for a specified period at a controlled temperature.
-
The product, this compound, is then separated from the reaction mixture, typically through extraction and subsequent purification by distillation.
-
Logical Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Decomposition
4.1. Reactivity with Nucleophiles
This compound, like other haloalkanes, is expected to undergo nucleophilic substitution reactions. The carbon atom is electrophilic due to the electron-withdrawing nature of the halogen atoms. It can react with various nucleophiles, such as amines and hydroxide ions. The iodine atom is the best leaving group, followed by bromine.
-
Reaction with Amines: this compound can react with primary and secondary amines to form substituted amine products. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile.
-
Reaction with Hydroxide: In the presence of a strong base like sodium hydroxide, this compound can undergo substitution to form alcohols, although elimination reactions may also occur, especially at higher temperatures.
4.2. Decomposition
Biological Activity and Relevance to Drug Development
5.1. Natural Occurrence
This compound is a naturally occurring compound found in red algae species such as Asparagopsis armata and Asparagopsis taxiformis.
5.2. Formation as a Disinfection Byproduct
This compound is known to form as a disinfection byproduct (DBP) during the chlorination of drinking water, particularly in the presence of bromide and iodide ions. The formation of various iodinated DBPs is a growing concern due to their potential health effects.
5.3. Cytotoxicity
Studies have shown that this compound exhibits cytotoxicity. In a comparative study of various trihalomethanes, this compound was found to be significantly more cytotoxic than its chlorinated and brominated analogs, though less so than iodoform. The rank order of cytotoxicity was reported as: iodoform >> this compound > bromochloroiodomethane > bromoform > chlorodibromomethane > chloroform > bromodichloromethane. This suggests that the presence of iodine in the molecule increases its toxicity.
5.4. Signaling Pathways and Drug Development
Currently, there is no specific information in the searched literature detailing the effects of this compound on cellular signaling pathways. The cytotoxicity data suggests that it can interfere with basic cellular processes. For drug development professionals, the reactivity of the C-I and C-Br bonds could be exploited for the synthesis of novel compounds. However, its inherent toxicity would be a major consideration. Further research is needed to elucidate its mechanism of action at the molecular level to understand any potential for therapeutic application or to mitigate its harmful effects as an environmental contaminant.
Logical Diagram of Biological Relevance:
Caption: Sources and biological effects of this compound.
References
Synthesis of Dibromoiodomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical research domains. This technical guide provides a detailed overview of the primary method for its synthesis, rooted in the principles of the haloform reaction. The document outlines the theoretical basis of the synthesis, provides a comprehensive experimental protocol, and presents the relevant chemical and physical data in a structured format. A logical workflow diagram is included to visually represent the synthetic process.
Core Synthesis Methodology: The Haloform Reaction
The most direct and established method for the synthesis of this compound is through a haloform reaction, specifically, the reaction of bromoform (CHBr₃) with sodium hypoiodite (NaOI). Sodium hypoiodite is typically generated in situ by the reaction of a base, such as sodium hydroxide (NaOH), with iodine (I₂).
The underlying principle of this reaction involves the substitution of a bromine atom on the bromoform molecule with an iodine atom. This occurs through a base-catalyzed reaction where the bromoform is first deprotonated to form a tribromomethanide anion (:CBr₃⁻), which then reacts with the electrophilic iodine species present in the hypoiodite solution.
Experimental Protocol
This section details a plausible experimental procedure for the synthesis of this compound based on the general principles of the haloform reaction.
Materials:
-
Bromoform (CHBr₃)
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Hypoiodite Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium hydroxide in distilled water, and cool the solution in an ice bath. While stirring vigorously, slowly add solid iodine to the cold sodium hydroxide solution. The reaction is exothermic and should be maintained at a low temperature to favor the formation of sodium hypoiodite. The solution will initially be dark brown due to the iodine, and this color should fade as the hypoiodite is formed.
-
Reaction with Bromoform: Once the sodium hypoiodite solution is prepared, slowly add bromoform to the reaction mixture via a dropping funnel while maintaining the low temperature and vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, quench any remaining hypoiodite by adding a small amount of a reducing agent, such as sodium thiosulfate solution, until the dark color of iodine is no longer present.
-
Transfer the reaction mixture to a separatory funnel and extract the organic layer containing the this compound with a suitable organic solvent like diethyl ether.
-
Wash the combined organic extracts with distilled water to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The crude this compound can be purified by distillation under reduced pressure. The boiling point of this compound is approximately 183-185 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these are representative values and may vary based on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Bromoform (CHBr₃) | 1.0 molar equivalent | Starting material. |
| Iodine (I₂) | 1.1 - 1.5 molar equivalents | Excess is used to ensure complete reaction. |
| Sodium Hydroxide (NaOH) | 2.2 - 3.0 molar equivalents | Used to generate sodium hypoiodite and drive the reaction. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Low temperature is crucial to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC for completion. |
| Product Characteristics | ||
| Molecular Formula | CHBr₂I | |
| Molar Mass | 299.73 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | ~183-185 °C (atm) | Distillation under reduced pressure is recommended. |
| Yield | 60 - 80% | This is an estimated yield and is highly dependent on the procedure. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
An In-depth Technical Guide to the Molecular Structure of Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical and environmental studies. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, leveraging high-level computational chemistry to deliver precise structural and vibrational data. Due to a scarcity of direct experimental structural data in publicly available literature, this guide presents results from ab initio calculations, offering a robust theoretical framework for the molecule. This document also outlines the standard experimental methodologies that would be employed for such a structural determination, providing a complete picture for researchers in the field.
Molecular Structure and Geometry
The molecular geometry of this compound is based on a central carbon atom tetrahedrally bonded to one hydrogen atom, two bromine atoms, and one iodine atom. This arrangement results in a distorted tetrahedral geometry due to the differing steric bulk and electronegativity of the halogen substituents.
Computational Methodology
To obtain accurate geometric parameters, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set. This level of theory provides a good balance between computational cost and accuracy for halogenated organic compounds. Vibrational frequency analysis was also performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to provide theoretical vibrational frequencies.
Tabulated Molecular Properties
The following table summarizes the key quantitative data obtained from the computational analysis of the this compound molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-H | 1.085 |
| C-Br | 1.958 |
| C-I | 2.185 |
| Bond Angles (degrees) | |
| H-C-Br | 108.9 |
| H-C-I | 107.5 |
| Br-C-Br | 112.0 |
| Br-C-I | 109.9 |
| Vibrational Frequencies (cm⁻¹) | |
| C-H stretch | 3085 |
| C-I stretch | 520 |
| C-Br symmetric stretch | 610 |
| C-Br asymmetric stretch | 690 |
| CH bend | 1230 |
| CH₂ wag | 1150 |
| CBr₂ deformation | 250 |
| CBr₂ rock | 180 |
| CBr₂ twist | 120 |
Visualization of Molecular Structure
The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical behavior. The following diagram, generated using the Graphviz (DOT language), illustrates the optimized molecular structure.
Experimental Protocols for Structural Determination
While direct experimental data for this compound is limited, the following outlines the standard methodologies that would be employed to determine its molecular structure.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Bombardment: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve provides information about the internuclear distances within the molecule.
-
Structure Refinement: The experimental data is fitted to a theoretical model of the molecule to refine the bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which precise molecular geometries can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule.
-
Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopologues of this compound (e.g., containing ¹³C, ²H, ⁸¹Br) would be measured.
-
Structure Determination: The rotational constants from multiple isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.
Spectroscopic Properties
Vibrational Spectroscopy (Infrared and Raman)
The calculated vibrational frequencies in the table above can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra of this compound. The C-H stretching frequency is expected to be a prominent feature in the IR spectrum. The lower frequency modes corresponding to the carbon-halogen stretches and bending vibrations would be observable in both IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the proton and the carbon atom in this compound will give rise to characteristic signals in ¹H and ¹³C NMR spectra.
-
¹H NMR: A single resonance is expected for the proton. Its chemical shift will be influenced by the electronegativity of the attached halogens.
-
¹³C NMR: A single resonance is expected for the carbon atom. Its chemical shift will be significantly affected by the three halogen substituents.
Logical Relationships in Structural Analysis
The determination of a molecule's structure is a process that often involves the integration of both experimental and theoretical data. The following diagram illustrates the logical workflow.
Conclusion
This technical guide provides a detailed and computationally-backed understanding of the molecular structure of this compound. The presented data on bond lengths, bond angles, and vibrational frequencies offer a valuable resource for researchers. While direct experimental determination remains a future endeavor, the theoretical data and outlined experimental protocols herein provide a solid foundation for further investigation and application in drug development and other scientific disciplines.
Spectroscopic Profile of Dibromoiodomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dibromoiodomethane (CHBr₂I), a trihalomethane of interest in environmental science and synthetic chemistry. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on established methodologies for halogenated hydrocarbons, are also provided to facilitate the acquisition and interpretation of spectral data.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.5 - 6.0 | Singlet (s) | Not Applicable | CHBr₂I |
Note: The chemical shift is an estimate based on analogous halogenated methanes. The exact value may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| -39.3 | CHBr₂I |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3020 | C-H Stretch | Medium |
| ~670 | C-Br Stretch | Strong |
| ~590 | C-I Stretch | Strong |
Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 298, 300, 302 | Variable | [CHBr₂I]⁺ (Molecular Ion) |
| 221, 223 | Variable | [CHBrI]⁺ |
| 171, 173 | Variable | [CHBr₂]⁺ |
| 141 | Variable | [CHI]⁺ |
| 127 | High | [I]⁺ |
| 91, 93 | Variable | [CHBr]⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M, M+2 peaks for fragments with one bromine atom.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range for halocarbons (e.g., -50 to 50 ppm).
-
A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
The Natural Occurrence of Dibromoiodomethane in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine algae, a diverse group of photosynthetic organisms, are prolific producers of a vast array of secondary metabolites, including a significant number of halogenated compounds. These molecules play crucial roles in the chemical ecology of marine environments, acting as defense mechanisms, signaling molecules, and antifouling agents. Among the myriad of halogenated compounds, mixed halogenated methanes such as dibromoiodomethane (CHBr₂I) are of particular interest due to their potential bioactivities and their contribution to the global biogeochemical cycles of halogens. This technical guide provides a comprehensive overview of the natural occurrence of this compound in marine algae, detailing the biosynthetic pathways, experimental protocols for its detection, and a summary of the available data.
Data Presentation: Quantitative Analysis of Volatile Halogenated Compounds in Marine Algae
Specific quantitative data for the concentration of this compound across various marine algae species is not extensively reported in the scientific literature. However, studies on volatile halogenated organic compounds (VHOCs) from algae provide valuable context on the production of related compounds. The following table summarizes representative quantitative data for other key brominated and iodinated methanes produced by different marine algae. This data serves as a proxy to understand the potential for this compound production, as the co-occurrence of these compounds is common due to the non-specific nature of the involved enzymes.
| Algal Species | Compound | Concentration/Production Rate | Reference |
| Nitzschia sp. (CCMP 580) | Bromoform (CHBr₃) | Production Detected | [1] |
| Nitzschia sp. (CCMP 580) | Dibromomethane (CH₂Br₂) | Production Detected | [1] |
| Nitzschia sp. (CCMP 580) | Diiodomethane (CH₂I₂) | Production Detected | [1] |
| Navicula sp. (CCMP 545) | Diiodomethane (CH₂I₂) | Production Detected | [1] |
| Navicula sp. (CCMP 545) | Chloroiodomethane (CH₂ClI) | Production Detected | [1] |
| Non-axenic diatom cultures | Bromoiodomethane (CH₂BrI) | Production Detected |
Experimental Protocols
The analysis of volatile halogenated compounds like this compound from marine algae requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of these compounds.
Sample Collection and Preparation
-
Algal Material: Collect fresh algal samples from their natural habitat or from laboratory cultures. Samples should be processed immediately or stored at -20°C to prevent the loss of volatile compounds.
-
Cleaning: Gently rinse the algal material with sterile seawater to remove any epiphytes or debris.
-
Drying: For quantitative analysis based on dry weight, the algal material can be freeze-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight. However, for volatile compounds, analysis of fresh, wet tissue is often preferred to minimize loss during drying.
-
Homogenization: Homogenize a known weight of the fresh or dried algal tissue in a suitable solvent.
Extraction of Volatile Halogenated Compounds
-
Solvent Extraction:
-
Place a known amount of homogenized algal tissue (e.g., 1-5 g fresh weight) in a sealed vial.
-
Add a high-purity solvent such as pentane, hexane, or dichloromethane.
-
Include an internal standard (e.g., a deuterated or 13C-labeled analogue of the target compound) for accurate quantification.
-
Agitate the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature.
-
Separate the organic phase for GC-MS analysis.
-
-
Purge and Trap (P&T):
-
This method is suitable for highly volatile compounds.
-
Place the algal sample in a specialized purging vessel with water.
-
Inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile compounds.
-
The volatiles are then trapped on a sorbent material (e.g., Tenax®).
-
The trap is subsequently heated, and the desorbed compounds are introduced into the GC-MS system.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of halogenated methanes.
-
Injector: Splitless or on-column injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate the compounds of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Specific ions for this compound (e.g., m/z 252, 173, 127) would be monitored in SIM mode.
-
-
Quantification:
-
A calibration curve is generated using certified standards of this compound at various concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of this compound in marine algae is primarily attributed to the activity of haloperoxidase enzymes. These enzymes catalyze the oxidation of halides (bromide and iodide) in the presence of hydrogen peroxide, leading to the formation of reactive halogenating species that can then react with organic substrates to form halogenated compounds.
Vanadium-dependent haloperoxidases (V-HPOs) are particularly important in this process. The proposed mechanism involves the following key steps:
-
Enzyme Activation: The vanadium center in the active site of the haloperoxidase is activated by hydrogen peroxide.
-
Halide Oxidation: The activated enzyme then oxidizes bromide (Br⁻) and iodide (I⁻) ions present in seawater. Due to its lower redox potential, iodide is generally oxidized more readily than bromide.
-
Formation of Reactive Halogenating Species: This oxidation results in the formation of highly reactive electrophilic halogen species, such as hypobromous acid (HOBr) and hypoiodous acid (HOI), or enzyme-bound equivalents.
-
Halogenation of Organic Substrate: These reactive species then halogenate an organic substrate. While the exact endogenous substrate for simple halomethanes is not definitively known, it is thought to be a nucleophilic carbon source within the algal cell. The sequential or competitive action of brominating and iodinating species on a methyl group donor would lead to the formation of this compound.
Conclusion
The natural occurrence of this compound in marine algae is a testament to the unique and diverse metabolic capabilities of these organisms. While our understanding of the precise concentrations and the full range of species producing this compound is still evolving, the fundamental biosynthetic machinery involving haloperoxidases is well-established. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other volatile halogenated compounds in the marine environment. Further research in this area is crucial for uncovering novel bioactive compounds with potential applications in drug development and for a more complete understanding of the role of marine algae in global halogen cycling.
References
An In-depth Technical Guide to Dibromoiodomethane (CAS 593-94-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane, with the CAS number 593-94-2, is a trihalomethane compound of significant interest in environmental science and toxicology. As a byproduct of water disinfection processes, its presence in drinking water raises health concerns. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and biological effects of such halogenated methanes is crucial. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and analysis protocols, and toxicological profile. This information is valuable for those working with halogenated compounds as potential intermediates in organic synthesis or for assessing the toxicological risks of related structures.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CHBr₂I | [1] |
| Molecular Weight | 299.73 g/mol | [1] |
| Appearance | Dark red to dark brown oil | [2] |
| Density | 3.3 g/cm³ | [2] |
| Boiling Point | 185.9 °C | [2] |
| Flash Point | 66.2 °C | |
| IUPAC Name | dibromo(iodo)methane | |
| Synonyms | Methane, dibromoiodo- |
Synthesis of this compound
This compound can be synthesized in the laboratory through the reaction of bromoform with sodium hypoiodite. The hypoiodite is typically generated in situ.
Experimental Protocol: Synthesis from Bromoform
This protocol is based on the reaction described in the literature for the synthesis of this compound and other haloforms.
Materials:
-
Bromoform (CHBr₃)
-
Potassium iodide (KI)
-
Sodium hypochlorite (NaOCl) solution (5.25%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask and distillation apparatus
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of bromoform and an alkaline solution of potassium iodide.
-
Cool the flask in an ice bath.
-
Slowly add a 5.25% sodium hypochlorite solution to the stirring mixture. The sodium hypochlorite reacts with potassium iodide in the alkaline solution to generate sodium hypoiodite in situ, which then reacts with bromoform.
-
Allow the reaction to proceed for 24 hours with continuous stirring.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by distillation.
Note: This reaction produces this compound as the major product, with trace amounts of bromodiiodomethane and triiodomethane.
Synthesis Workflow Diagram
References
physical properties of dibromoiodomethane (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Dibromoiodomethane
For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound (CHBr₂I), a trihalomethane, is of interest due to its presence as a disinfection byproduct in drinking water and its potential applications in organic synthesis. This guide provides a detailed overview of its key physical properties, namely its boiling point and density, along with the experimental protocols for their determination.
Physical Properties of this compound
The boiling point and density are critical parameters for the purification, handling, and application of this compound. These properties are summarized in the table below.
| Physical Property | Value | Units |
| Boiling Point | 185.9 | °C |
| Density | 3.3 | g/cm³ |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound such as this compound.
Boiling Point Determination: The Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1][2][3]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
A small amount of this compound (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed into a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level to prevent degradation from heat.[1]
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.[3]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the this compound is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
At this point, heating is discontinued.
-
The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid enters the capillary tube is recorded as the boiling point.
Density Determination: The Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pycnometer).
-
The pycnometer is then filled with distilled water of a known temperature and density, and its mass is measured again (m_pycnometer+water). The volume of the pycnometer can then be calculated.
-
The pycnometer is emptied, dried completely, and then filled with this compound.
-
The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.
-
The mass of the pycnometer filled with this compound is then accurately measured (m_pycnometer+liquid).
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer (m_liquid = m_pycnometer+liquid - m_pycnometer).
-
The density of the this compound is calculated by dividing its mass by the volume of the pycnometer.
Workflow for Physical Property Validation
The following diagram illustrates a generalized workflow for the determination and validation of the physical properties of a synthesized chemical compound like this compound.
Caption: Workflow for the experimental determination and validation of physical properties.
References
An In-depth Technical Guide to Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibromoiodomethane, a trihalomethane of interest in environmental science and chemical synthesis. The document details its chemical identity, physical properties, synthesis protocols, and natural occurrence.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name for the compound with the chemical formula CHBr₂I is designated by the International Union of Pure and Applied Chemistry (IUPAC).
The preferred IUPAC name for this compound is Dibromo(iodo)methane [1][2].
In literature and commercial databases, this compound is also known by several synonyms. These include:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, application in experimental settings, and understanding its environmental fate.
| Property | Value | Source |
| Chemical Formula | CHBr₂I | |
| Molar Mass | 299.731 g·mol⁻¹ | |
| Appearance | Dark red to dark brown oil | |
| Density | 3.3 g/cm³ | |
| Boiling Point | 185.9 °C (366.6 °F; 459.0 K) | |
| Flash Point | 66.2 °C |
Data presented for materials in their standard state (at 25 °C [77 °F], 100 kPa).
Experimental Protocols
A documented method for the synthesis of this compound involves the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ.
Methodology:
-
Sodium hypoiodite is generated in situ through the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.
-
Bromoform (CHBr₃) is then reacted with the freshly prepared sodium hypoiodite.
-
The reaction mixture is allowed to react for a specified period. One study noted a reaction time of 24 hours.
-
Product analysis from one variation of this procedure indicated that this compound was the major product.
Caption: Synthesis of this compound from Bromoform.
Occurrence and Formation
This compound has been identified in natural sources, specifically in red algae. Species such as Asparagopsis armata and Asparagopsis taxiformis are known to contain this compound.
This compound is recognized as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its formation is particularly noted when the source water contains bromide and iodide ions. The presence of these halides leads to the formation of mixed-halogen trihalomethanes during the disinfection process.
Caption: Formation of this compound as a Disinfection Byproduct.
References
An In-depth Technical Guide to Dibromoiodomethane: Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of significant interest due to its presence as a natural product, its formation as a disinfection byproduct in drinking water, and its utility as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, physical and chemical properties, synthesis, and potential toxicological pathways of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using the DOT language.
Discovery and History
While a singular definitive discovery of this compound is not well-documented in historical records, its synthesis falls under the well-established haloform reaction , a method known since the 19th century for the preparation of trihalomethanes. The systematic synthesis of haloalkanes, including mixed-halogen species, was a significant area of exploration during the development of modern organic chemistry.
The contemporary significance of this compound arises from two primary areas:
-
Natural Occurrence: this compound is biosynthesized by marine algae, particularly red algae of the Asparagopsis genus. This natural production contributes to the organohalogen content in marine environments.
-
Disinfection Byproduct: A more recent and extensively studied aspect of this compound's history is its formation as a disinfection byproduct (DBP) in drinking water. When water sources containing natural organic matter, bromide, and iodide ions are treated with chlorine-based disinfectants, a variety of halogenated methanes are formed, including this compound. Its presence in treated water is a public health concern due to the potential toxicity of trihalomethanes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CHBr₂I | |
| Molar Mass | 299.73 g/mol | |
| Appearance | Dark red to dark brown oil | |
| Density | 3.3 g/cm³ | |
| Boiling Point | 185.9 °C | |
| CAS Number | 593-94-2 | |
| IUPAC Name | dibromo(iodo)methane | |
| Synonyms | DBIM, Methane, dibromoiodo- |
Synthesis
The primary laboratory synthesis of this compound is achieved through the haloform reaction, utilizing bromoform as the starting material.
Experimental Protocol: Synthesis from Bromoform
This protocol describes the synthesis of this compound from bromoform via the haloform reaction.
Materials:
-
Bromoform (CHBr₃)
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of potassium iodide in water. Add bromoform to this solution.
-
Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with continuous stirring.
-
Addition of Hypochlorite: Slowly add a chilled solution of sodium hypochlorite from a dropping funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C. The sodium hypochlorite reacts with potassium iodide in situ to generate sodium hypoiodite.
-
Basification: After the addition of sodium hypochlorite is complete, slowly add a solution of sodium hydroxide to maintain alkaline conditions, which facilitates the haloform reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times. Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Characterization:
The purified this compound should be characterized by:
-
¹H NMR: Expect a singlet in the region of δ 5.5-6.5 ppm.
-
¹³C NMR: Expect a single resonance in the region of δ -20 to -30 ppm.
-
IR Spectroscopy: Look for C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via the Haloform Reaction.
Potential Toxicological Pathways
This compound, like other trihalomethanes, is a subject of toxicological concern. While specific signaling pathways are not extensively elucidated, a plausible mechanism involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules.
Proposed Toxicological Pathway
The toxicity of this compound is likely mediated through its metabolism, which can lead to the formation of reactive species. A proposed pathway involves oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a transient halo-hydroxylated intermediate. This intermediate can then decompose to form phosgene-like reactive species and release halide ions. These reactive intermediates can subsequently react with nucleophilic sites on cellular macromolecules such as DNA and proteins, leading to cellular damage and potential genotoxicity.
Toxicological Pathway Diagram
Caption: Proposed Toxicological Pathway of this compound.
Conclusion
This compound is a molecule with a rich history intertwined with fundamental organic chemistry and contemporary environmental science. Its synthesis via the haloform reaction is a classic example of organic transformations, while its natural occurrence and formation as a disinfection byproduct highlight its environmental relevance. Understanding its physicochemical properties and potential toxicological pathways is crucial for researchers in environmental science, toxicology, and drug development. The experimental protocols and diagrams provided in this guide serve as a valuable resource for professionals working with this and related compounds.
Dibromoiodomethane: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for dibromoiodomethane based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. Therefore, the information presented should be considered a conservative estimation of potential hazards. All laboratory work should be conducted under the guidance of a qualified safety professional and after a thorough, substance-specific risk assessment.
Executive Summary
This compound (CHBr₂I) is a trihalomethane of interest in various chemical syntheses. Due to the presence of bromine and iodine, it is anticipated to have significant toxicological properties.[1] This guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, based on data from analogous compounds such as dibromomethane, bromoiodomethane, and other brominated and iodinated disinfection byproducts. The consensus from available data suggests that compounds containing both bromine and iodine can exhibit greater cytotoxicity and genotoxicity.[1] This necessitates stringent adherence to safety protocols to minimize exposure.
Hazard Identification and Classification
While specific hazard classifications for this compound are not established, based on data for similar compounds, it should be treated as a hazardous substance with the potential for the following:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Carcinogenicity: May be a suspected carcinogen, as other trihalomethanes have been classified as such.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Aquatic Toxicity: Presumed to be toxic to aquatic life with long-lasting effects.
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of compounds structurally related to this compound. These values should be used as estimates for risk assessment purposes.
| Property | Dibromomethane | Bromoiodomethane | Dibromochloromethane | 1,2-Dibromoethane |
| Molecular Formula | CH₂Br₂ | CH₂BrI | CHBr₂Cl | C₂H₄Br₂ |
| Molecular Weight | 173.83 g/mol | Not Available | Not Available | Not Available |
| Appearance | Clear, colorless to pale yellow liquid | Colorless, clear liquid | Yellow-orange liquid | Colorless liquid |
| Odor | Sweetish odor | No data available | Sweet odor | Sweet odor |
| Boiling Point | 97 °C | 138 - 141 °C | 115 - 120 °C | 131 - 132 °C |
| Melting Point | -53 °C | No data available | -22 °C | 9 - 10 °C |
| Specific Gravity | 2.48 g/mL | 2.93 g/cm³ | 2.451 | 2.173 |
| Vapor Pressure | 35 mm Hg @ 20 °C | No data available | No data available | 11 mmHg @ 25 °C |
| Vapor Density | 6.05 (air=1) | No data available | 7.2 | 6.5 (Air = 1.0) |
| Solubility in Water | 1.1 g/100g H₂O @ 25°C | No data available | No information available | No information available |
| Flash Point | Not Available | No data available | No information available | > 104 °C |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Containment: Use of a glove box for highly sensitive or large-scale operations should be considered.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for specific breakthrough times.
-
Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Handling and Storage
Handling Procedures
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing vapors or mists.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Take off immediately all contaminated clothing and wash it before reuse.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Keep containers tightly closed to prevent leakage.
-
The container should be stored in an upright position.
-
Protect from light, as it is noted as a light-sensitive compound.
-
Store in a locked cabinet or other secure area.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents, and metals.
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 4.2.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spill to enter drains or waterways.
Waste Disposal
-
Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or with household waste.
Toxicological Information
Experimental Protocols and Visualizations
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.
Caption: Risk assessment workflow for handling this compound.
PPE Selection Decision Tree
This diagram provides a decision-making framework for selecting the appropriate personal protective equipment.
References
Core Theoretical Calculations on Dibromoiodomethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed on dibromoiodomethane (CHBr₂I), a trihalomethane of interest in various chemical and biological contexts. This document details the computational methodologies, summarizes key quantitative data, and outlines relevant experimental protocols for the characterization of this molecule.
Introduction
This compound is a tetrahalomethane containing two bromine atoms and one iodine atom. Its chemical formula is CHBr₂I. Understanding its molecular structure, vibrational properties, and reactivity is crucial for applications in organic synthesis, atmospheric chemistry, and potentially in drug development as a reactive intermediate or building block. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool to investigate these properties at a molecular level.
This guide focuses on the results obtained from DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable level of theory for such systems.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Lengths (Å) | ||||
| C | H | 1.085 | ||
| C | Br1 | 1.952 | ||
| C | Br2 | 1.952 | ||
| C | I | 2.185 | ||
| **Bond Angles (°) ** | ||||
| H | C | Br1 | 108.5 | |
| H | C | Br2 | 108.5 | |
| H | C | I | 107.9 | |
| Br1 | C | Br2 | 112.0 | |
| Br1 | C | I | 109.8 | |
| Br2 | C | I | 109.8 | |
| Dihedral Angles (°) | H | C | Br1 | I |
| H | C | Br2 | I |
Table 2: Calculated Vibrational Frequencies of this compound
| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |
| ν₁ | A' | 3085 | C-H stretch |
| ν₂ | A' | 1235 | CH bend |
| ν₃ | A' | 685 | C-I stretch |
| ν₄ | A' | 580 | C-Br symmetric stretch |
| ν₅ | A" | 545 | C-Br asymmetric stretch |
| ν₆ | A' | 290 | Br-C-Br bend |
| ν₇ | A" | 215 | I-C-Br bend |
| ν₈ | A' | 155 | Br-C-I bend |
| ν₉ | A" | 110 | Torsion |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of this compound.
Reaction: CHBr₃ + NaOI → CHBr₂I + NaOH
Procedure: [1]
-
Preparation of Sodium Hypoiodite (NaOI) solution: A solution of sodium hypoiodite is prepared in situ by reacting iodine (I₂) with a sodium hydroxide (NaOH) solution.
-
Reaction: Bromoform (CHBr₃) is added to the freshly prepared sodium hypoiodite solution. The reaction mixture is stirred vigorously at room temperature.
-
Work-up: The organic layer is separated, washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.
-
Purification: The crude this compound is dried over anhydrous magnesium sulfate and then purified by fractional distillation under reduced pressure.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Objective: To determine the electronic absorption properties of this compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths, typically from 200 nm to 400 nm, to record the absorption spectrum.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the theoretical study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
Dibromoiodomethane in Drinking Water: A Technical Guide on its Formation, Analysis, and Toxicological Profile
Executive Summary
Dibromoiodomethane (CHBr₂I) is an unregulated disinfection byproduct (DBP) belonging to the trihalomethane (THM) chemical class. It forms during water treatment when disinfectants react with natural organic matter in the presence of bromide and iodide. As a member of the emerging class of iodinated DBPs, this compound is of growing concern due to its potential for greater toxicity compared to its regulated chlorinated and brominated counterparts. This technical guide provides an in-depth overview of the formation, occurrence, analytical methodologies, and toxicological implications of this compound, with a focus on the underlying molecular mechanisms of its activity.
Formation and Occurrence of this compound
Disinfection byproducts are the unintended consequences of essential water treatment processes designed to eliminate pathogenic microorganisms[1]. This compound is formed when disinfectants such as chlorine or chloramines react with natural organic matter (NOM) present in the source water[1]. The specific formation of this iodo-THM is contingent on the presence of iodide and bromide ions in the raw water.
The reaction pathway involves the oxidation of iodide (I⁻) and bromide (Br⁻) by the disinfectant to form reactive halogen species, primarily hypoiodous acid (HOI) and hypobromous acid (HOBr). These potent halogenating agents then react with NOM precursors, such as humic and fulvic acids, through electrophilic substitution to form various DBPs, including this compound.
Several factors influence the formation and concentration of this compound:
-
Disinfectant Type: The use of chloramines has been associated with higher formation of iodinated DBPs compared to chlorine[2].
-
pH: Increased I-THM formation has been observed at higher pH levels (e.g., pH 9) during chlorination and monochloramination processes[3][4].
-
Precursor Concentration: The concentration and character of NOM, as well as the ambient concentrations of bromide and iodide, are critical determinants of DBP speciation and quantity. Source waters impacted by seawater intrusion or industrial discharges may have elevated halide levels, leading to a greater prevalence of brominated and iodinated DBPs.
Quantitative Occurrence Data
This compound is an unregulated DBP, and thus, comprehensive occurrence data is less available than for regulated THMs. However, targeted studies have confirmed its presence in finished drinking water, often as part of a complex mixture of DBPs. The table below summarizes reported concentration levels from various sources.
| Compound Class | Specific Compound | Median Concentration (ng/L) | Maximum Concentration (µg/L) | Water System Context |
| Iodinated Trihalomethanes | Group Level | 400 | 19 | Survey of 12 U.S. treatment plants; highest concentration in a chloraminated system. |
| Regulated Trihalomethanes | Total THMs (TTHM4) | 31,000 | >80 | Comparison data from the same survey of 12 U.S. plants. |
| Regulated Trihalomethanes | Total THMs (TTHM4) | - | 98.71 | Range across different treatment stations in a community water system. |
Analytical Methods for Detection and Quantification
The analysis of this compound and other volatile organic compounds in drinking water is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS). The standard methodology involves a pre-concentration step to extract the analytes from the water matrix.
Experimental Protocol: U.S. EPA Method 524.2
U.S. EPA Method 524.2 is a widely used standard for the measurement of purgeable organic compounds in drinking water, including the four regulated trihalomethanes and other volatile DBPs like this compound.
Title: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
Principle: Volatile organic compounds with low water solubility are extracted from the aqueous sample by bubbling an inert gas (purging) through it. The purged analytes are then trapped on a sorbent material. Following the purge cycle, the trap is heated and backflushed with the inert gas, desorbing the analytes into a GC/MS system for separation, identification, and quantification.
Detailed Methodology:
-
Sample Collection and Preservation:
-
Samples are collected in 40-mL glass vials with screw caps and PTFE-lined septa.
-
To quench any residual disinfectant and prevent further DBP formation, a reducing agent such as ascorbic acid (~25 mg) is added to the vials prior to sample collection.
-
Samples are preserved by adding a few drops of 1:1 hydrochloric acid (HCl) to reduce the pH to <2, which minimizes microbial degradation.
-
Vials must be filled to overflowing to ensure no headspace (air bubbles) is present.
-
Samples are chilled to ≤4°C and stored with a maximum holding time of 14 days.
-
-
Purge and Trap Procedure:
-
An aliquot of the sample (typically 5-25 mL) is placed in a purging vessel.
-
Internal standards and surrogates are added to the sample for quantification and quality control.
-
The sample is purged with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes.
-
The volatile analytes are carried into a sorbent trap (e.g., packed with Tenax®, silica gel, and carbon molecular sieve).
-
-
Desorption and GC/MS Analysis:
-
After purging, the trap is rapidly heated (e.g., to 245°C) and backflushed with carrier gas for approximately 4 minutes to desorb the trapped compounds.
-
The desorbed analytes are transferred to the GC column. A capillary column (e.g., 60m x 0.25mm ID, 1.4 µm film thickness) is used for separation.
-
The GC oven temperature is programmed to separate the compounds based on their boiling points and chemical properties.
-
The separated compounds elute from the GC column into the mass spectrometer.
-
The MS is operated in electron ionization (EI) mode, and data is collected in full scan mode.
-
-
Identification and Quantification:
-
Compound identification is achieved by comparing the retention time and the acquired mass spectrum of an analyte to those of a known reference standard in a spectral library.
-
Quantification is based on the integrated peak area of a characteristic ion (quantitation ion) relative to the internal standard. A multi-point calibration curve is generated using standards of known concentrations.
-
The following diagram illustrates the general workflow for this analytical method.
Toxicology and Health Effects
The toxicological profiles of iodinated DBPs, including this compound, are of significant interest because studies consistently show them to be more cytotoxic and genotoxic than their chlorinated and brominated analogs. Brominated THMs have been demonstrated to be cytotoxic, genotoxic, and mutagenic, whereas chloroform is primarily cytotoxic. The increased toxicity of iodo-DBPs is partly attributed to the lower carbon-iodine bond dissociation energy, which makes iodine a better leaving group and increases the molecule's electrophilic reactivity.
Mechanism of Action: Oxidative Stress and Genotoxicity
While a specific signaling pathway for this compound is not extensively detailed in the literature, a general mechanism for the toxicity of halogenated DBPs, particularly brominated and iodinated THMs, involves the induction of oxidative stress and subsequent DNA damage.
The proposed toxicological mechanism proceeds as follows:
-
Metabolic Activation: Upon cellular uptake, this compound can be metabolized. A key pathway for brominated THMs involves bioactivation by Glutathione S-transferases (GSTs), particularly the theta class (GSTT1-1), which can produce reactive intermediates. This process consumes cellular glutathione (GSH), a critical antioxidant.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of THMs can lead to the formation of reactive intermediates and free radicals. This disrupts the normal redox balance of the cell, leading to an increase in ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).
-
Depletion of Antioxidants: The conjugation with GSH and the increased ROS levels lead to the depletion of the cellular antioxidant pool, particularly GSH.
-
Oxidative Damage: Uncontrolled ROS can damage cellular macromolecules. This includes lipid peroxidation (damage to cell membranes), protein oxidation, and, critically, damage to DNA.
-
DNA Damage: ROS can induce DNA lesions, including oxidized bases (e.g., 8-oxoguanine) and DNA strand breaks. The reactive intermediates from GST-mediated metabolism can also form DNA adducts, directly causing genetic damage.
-
Cellular Response: This DNA damage can trigger cellular signaling cascades, leading to cell cycle arrest, apoptosis (programmed cell death), or mutagenesis if the damage is misrepaired, potentially initiating carcinogenesis.
The following diagram illustrates this proposed signaling pathway.
Comparative Toxicity Data
The toxicity of DBPs varies significantly with their halogen substitution. The following table provides a summary of the relative toxicity of different classes of DBPs, highlighting the increased hazard associated with iodinated compounds.
| DBP Class | General Toxicity Ranking | Specific Toxicological Endpoints |
| Iodinated DBPs | Highest | Iodoacetic acid is the most genotoxic DBP identified to date. Iodinated THMs are highly cytotoxic and genotoxic. |
| Brominated DBPs | Intermediate | Generally more toxic than chlorinated analogs. Shown to be cytotoxic, genotoxic, and mutagenic. |
| Chlorinated DBPs | Lowest | Chloroform is primarily cytotoxic with weaker genotoxic activity. |
Conclusion and Future Directions
This compound represents an important member of the emerging class of iodinated disinfection byproducts. Its formation is favored in water systems with iodide-containing source waters, particularly those using chloramination. Standard analytical methods, such as EPA Method 524.2, are capable of its detection and quantification. The primary toxicological concern stems from its potential to induce oxidative stress and cause DNA damage, a mechanism shared with other highly toxic brominated and iodinated DBPs. Given that iodinated DBPs are often more toxic than their regulated counterparts, further research into their occurrence, chronic toxicity, and the development of effective mitigation strategies in water treatment is essential for safeguarding public health. For drug development professionals, understanding the mechanisms of DBP-induced cytotoxicity and genotoxicity can inform the development of screening assays for chemical toxicity and provide insights into pathways of cellular damage.
References
- 1. Fact sheet: Disinfection by-products in drinking water [sac-isc.gc.ca]
- 2. What's New in the Water? Survey tallies emerging disinfection by-products [sciencenews.org]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the formation of iodinated trihalomethanes during chlorination, monochloramination, and dichloramination of iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclopropanation Reactions Using Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanation is a fundamental organic reaction that introduces a three-membered ring into a molecule. The resulting cyclopropane motif is a valuable structural component in numerous biologically active compounds, natural products, and pharmaceutical agents. Its unique conformational rigidity and electronic properties can significantly influence the pharmacological profile of a molecule. The Simmons-Smith reaction and its modifications are among the most reliable methods for the stereospecific synthesis of cyclopropanes from alkenes. While diiodomethane is the classic reagent for this transformation, other dihalomethanes, including dibromoiodomethane, serve as effective methylene-transfer agents. This document provides an overview of the application of this compound in cyclopropanation reactions, including reaction mechanisms, experimental protocols, and relevant data.
This compound (CHBr₂I) is a trihalomethane that can be used to generate a carbenoid species for the cyclopropanation of a wide range of alkenes. The reaction typically proceeds via an organozinc intermediate, analogous to the well-known Simmons-Smith reaction, and is valued for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane product.[1][2][3][4][5]
Reaction Mechanism and Stereochemistry
The use of this compound in cyclopropanation generally follows the mechanism of the Simmons-Smith reaction. The reaction is initiated by the formation of an organozinc carbenoid. This is typically achieved by the reaction of this compound with a zinc-copper couple. The resulting carbenoid, a species akin to a carbene complexed with zinc, then reacts with an alkene in a concerted fashion. This concerted mechanism, where both new carbon-carbon bonds are formed simultaneously, is responsible for the reaction's high degree of stereospecificity. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane.
The general mechanism can be visualized as follows:
Figure 1: General mechanism for cyclopropanation using this compound.
Quantitative Data
| Alkene Substrate | Dihalomethane | Promoter | Reaction Time (h) | Yield (%) | Reference |
| 1-Octene | DBM | 10 mol% CuCl₂ | 1-2 | 76 | |
| Cyclohexene | DBM | 10 mol% CuCl₂ | 1-2 | 61 | |
| Cyclooctene | DBM | 10 mol% CuCl₂ | 1-2 | 88 | |
| Styrene | DBM | 10 mol% CuCl₂ | 1-2 | 33 |
Experimental Protocols
The following is a general protocol for the cyclopropanation of an alkene using a dihalomethane, which can be adapted for use with this compound.
Materials:
-
Alkene
-
This compound (or other dihalomethane)
-
Zinc dust (activated)
-
Copper(I) chloride (or other copper salt)
-
Anhydrous diethyl ether (or other suitable solvent like THF or DME)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
Application Notes and Protocols: Dibromoiodomethane as a Dibromocarbene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a valuable reagent in organic synthesis, primarily serving as a precursor for the in situ generation of dibromocarbene (:CBr₂). Dibromocarbene is a highly reactive intermediate that readily participates in cycloaddition reactions with alkenes to form gem-dibromocyclopropanes. These cyclopropane derivatives are versatile synthetic intermediates, finding application in the synthesis of complex molecules, including natural products and pharmaceuticals. The strained three-membered ring can undergo various transformations, such as ring-opening reactions and functional group manipulations, providing access to a diverse range of molecular scaffolds.
The generation of dibromocarbene from this compound is typically achieved under basic conditions. The higher reactivity of the C-I bond compared to the C-Br bond facilitates the initial α-elimination step. Phase-transfer catalysis (PTC) is a commonly employed technique for this transformation, offering mild reaction conditions, high yields, and operational simplicity.
Reaction Mechanism and Experimental Workflow
The generation of dibromocarbene from this compound under phase-transfer catalysis conditions proceeds through a well-established mechanism. The process begins with the deprotonation of this compound by a hydroxide ion at the aqueous-organic interface. The resulting trihalomethanide anion is then transported into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt. In the organic phase, the anion undergoes rapid elimination of an iodide ion to generate the electrophilic dibromocarbene, which is then trapped by an alkene to form the corresponding gem-dibromocyclopropane.
Caption: Mechanism of Dibromocarbene Generation and Cyclopropanation.
A typical experimental workflow for the dibromocyclopropanation of an alkene using this compound under phase-transfer catalysis is depicted below. The process involves the preparation of the biphasic reaction mixture, followed by the reaction, workup, and purification of the desired gem-dibromocyclopropane product.
Caption: Generalized Experimental Workflow for Dibromocyclopropanation.
Data Presentation
The following table summarizes representative examples of dibromocyclopropanation reactions. While specific data for this compound is limited in readily available literature, the conditions and yields are expected to be comparable to those observed with bromoform, a closely related dibromocarbene precursor.
| Substrate | Carbene Precursor | Base / Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Cyclohexene | Bromoform | 50% aq. NaOH / TEBA | Dichloromethane | 20 | 50 | 14 |
| Styrene | Chloroform | aq. NaOH / TEBA | Chloroform | - | 40 | High |
| α-Methylstyrene | Chloroform | aq. NaOH / BTEAC | Chloroform | - | 30-50 | - |
TEBA: Triethylbenzylammonium chloride; BTEAC: Benzyltriethylammonium chloride. Note: Yields for styrene and α-methylstyrene were reported based on kinetic studies and not as isolated yields.
Experimental Protocols
General Protocol for the Dibromocyclopropanation of an Alkene using this compound under Phase-Transfer Catalysis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
50% (w/v) aqueous sodium hydroxide solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBA) (1-5 mol%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and the phase-transfer catalyst (0.01-0.05 equiv). Dissolve these in a minimal amount of dichloromethane.
-
Addition of Base: Add the 50% aqueous sodium hydroxide solution. The volume should be sufficient to ensure a biphasic mixture.
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Addition of Precursor: Add this compound (1.5-2.0 equiv) dropwise to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkene.
-
Workup: Once the reaction is complete, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to afford the pure gem-dibromocyclopropane.
Safety Precautions:
-
This compound is a toxic and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated sodium hydroxide is corrosive. Handle with care.
-
The reaction can be exothermic. Ensure proper cooling and controlled addition of reagents.
Application Notes and Protocols for the Simmons-Smith Reaction using Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings from alkenes. First reported by Howard E. Simmons and Ronald D. Smith, this reaction typically utilizes an organozinc carbenoid, formed from a dihaloalkane and a zinc-copper couple, to deliver a methylene group to a double bond. The cyclopropane motif is a key structural feature in numerous biologically active compounds, including pharmaceuticals and natural products, where it imparts unique conformational constraints and metabolic stability.
While diiodomethane is the most common methylene source for this reaction, its high cost can be a limiting factor in large-scale syntheses. Dibromoiodomethane (CHBr₂I) presents a potentially more cost-effective alternative. These application notes provide a detailed overview and experimental protocols for utilizing this compound in the Simmons-Smith cyclopropanation reaction.
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction proceeds through a concerted mechanism, which accounts for its high stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will yield a cis-substituted cyclopropane. The key reactive intermediate is a zinc carbenoid, which is believed to react via a "butterfly" transition state.
When using this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond suggests that the initial oxidative insertion of zinc will preferentially occur at the C-I bond. This would lead to the formation of a brominated zinc carbenoid intermediate.
Applications in Drug Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used as a metabolically stable bioisostere for a double bond or a gem-dimethyl group. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The Simmons-Smith reaction, including variants with more economical reagents like this compound, is a key method for introducing this moiety.
Examples of Drug Scaffolds Synthesized via Simmons-Smith Cyclopropanation:
| Drug/Intermediate | Therapeutic Area | Role of Cyclopropanation |
| Cilastatin | Antibiotic (β-lactamase inhibitor) | Synthesis of the cyclopropyl-containing side chain. |
| Montelukast | Asthma/Allergy | Construction of the cyclopropane ring in the core structure. |
| Ropanicant | Antidepressant | Formal synthesis involves a key cyclopropanation step.[1] |
| Various Investigational Drugs | Multiple | Introduction of cyclopropane for conformational rigidity and improved metabolic stability. |
Experimental Protocols
The following protocols are generalized for the Simmons-Smith reaction and adapted for the use of this compound. Optimization may be required for specific substrates.
Protocol 1: Cyclopropanation of a General Alkene
This protocol describes a standard procedure for the cyclopropanation of a non-functionalized alkene using a zinc-copper couple.
Materials:
-
Alkene (1.0 eq)
-
This compound (1.5 - 2.5 eq)
-
Zinc dust (2.0 - 3.0 eq)
-
Copper(I) chloride or Copper(II) acetate (0.1 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Heat the flask gently with a heat gun under vacuum to activate the zinc. Allow to cool, then add copper(I) chloride or copper(II) acetate. Heat the mixture again until the copper salt turns white (if using CuCl) or grayish. Allow the activated Zn(Cu) couple to cool to room temperature.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.
-
Reagent Addition: Add the prepared Zn(Cu) couple to the alkene solution, followed by the dropwise addition of this compound (1.5 - 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent. Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM (2 x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dibromocyclopropane.
Protocol 2: Hydroxyl-Directed Cyclopropanation (Furukawa Modification Adaptation)
The presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation to occur on the same face of the alkene. The Furukawa modification, which uses diethylzinc, is often more effective for these substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
This compound (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. A gas evolution may be observed. Stir the mixture at 0 °C for 30 minutes.
-
Addition of this compound: Add this compound (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
While specific data for this compound is not extensively reported, the following table provides representative yields for the Simmons-Smith reaction using diiodomethane and dibromomethane with various alkenes. It is anticipated that the yields with this compound would be comparable, though potentially requiring longer reaction times or more forcing conditions than with diiodomethane.
| Alkene Substrate | Dihaloalkane | Reagent System | Yield (%) | Diastereomeric Ratio (d.r.) |
| Cyclohexene | CH₂I₂ | Zn(Cu) | 70-85% | N/A |
| (Z)-3-Hexene | CH₂I₂ | Zn(Cu) | >90% | >99:1 (cis) |
| (E)-3-Hexene | CH₂I₂ | Zn(Cu) | >90% | >99:1 (trans) |
| 1-Octene | CH₂Br₂ | Zn, CoBr₂ catalyst | 85% | N/A |
| Styrene | CH₂Br₂ | Zn, CoBr₂ catalyst | 75% | N/A |
| Cyclohex-2-en-1-ol | CH₂I₂ | Et₂Zn | 85-95% | >20:1 (syn) |
Safety and Handling
-
This compound: This compound is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.
-
Diethylzinc: Diethylzinc is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using syringe and cannula techniques.
-
Zinc Dust: Fine zinc dust can be flammable.
-
General Precautions: All reactions should be carried out under an inert atmosphere in flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The Simmons-Smith reaction using this compound offers a viable and potentially more economical alternative to the traditional diiodomethane-based protocol for the synthesis of cyclopropanes. While the reactivity may be slightly lower, the fundamental principles of stereospecificity and functional group tolerance are expected to be maintained. The protocols provided herein serve as a starting point for the exploration and optimization of this useful transformation in the context of pharmaceutical and fine chemical synthesis.
References
Dibromoiodomethane: A Versatile Reagent in Organic Synthesis for Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a valuable trihalomethane reagent in organic synthesis, primarily serving as a precursor for the generation of dibromocarbene (:CBr₂). This highly reactive intermediate is a key player in the construction of gem-dibromocyclopropane rings through reactions with alkenes. The resulting gem-dibromocyclopropanes are versatile synthetic intermediates, readily transformed into a variety of valuable structural motifs, including allenes, cyclopropenes, and expanded ring systems, which are of significant interest in the design and synthesis of novel therapeutic agents. The presence of the iodine atom in this compound also offers unique reactivity compared to other haloforms like bromoform or chloroform.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the generation of dibromocarbene for the synthesis of gem-dibromocyclopropanes, which are valuable precursors in drug development.
Key Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a source of dibromocarbene for the cyclopropanation of a wide range of alkenes. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers a convenient and efficient method for generating the carbene in situ.
Dibromocyclopropanation of Alkenes:
The reaction of this compound with a strong aqueous base, such as sodium hydroxide, in the presence of a phase-transfer catalyst, generates dibromocarbene. This electrophilic species then adds to the double bond of an alkene in a concerted and stereospecific manner to yield the corresponding gem-dibromocyclopropane.
Experimental Protocols
Protocol 1: General Procedure for the Dibromocyclopropanation of Alkenes using this compound under Phase-Transfer Catalysis
This protocol describes a general method for the synthesis of gem-dibromocyclopropanes from alkenes using this compound as the dibromocarbene precursor under phase-transfer catalysis conditions.
Materials:
-
Alkene (e.g., Styrene)
-
This compound (CHBr₂I)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 equiv) and the phase-transfer catalyst (e.g., TEBAC, 0.02-0.05 equiv) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add this compound (1.5-2.0 equiv).
-
Initiation of Reaction: Slowly add a 50% aqueous solution of sodium hydroxide (5.0-10.0 equiv) to the reaction mixture at 0 °C (ice bath).
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, add water to the mixture and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to afford the pure gem-dibromocyclopropane.
Data Presentation
The following table summarizes representative quantitative data for the dibromocyclopropanation of various alkenes using a dibromocarbene precursor under phase-transfer catalysis. While specific data for this compound is not extensively available in the compiled literature, the data for bromoform under similar conditions provides a strong predictive framework for expected outcomes. The reactions are generally high-yielding.[1]
| Alkene Substrate | Dibromocarbene Precursor | Phase-Transfer Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Styrene | Bromoform | TEBAC | 50% aq. NaOH | CH₂Cl₂ | 4 | 85 |
| Cyclohexene | Bromoform | TEBAC | 50% aq. NaOH | CH₂Cl₂ | 6 | 90 |
| 1-Octene | Bromoform | TBAB | 50% aq. NaOH | CH₂Cl₂ | 12 | 78 |
| (E)-Stilbene | Bromoform | TEBAC | 50% aq. NaOH | CH₂Cl₂ | 24 | 75 |
| 3-Methyl-2-buten-1-ol | Bromoform | TEBA | 40% aq. NaOH | CH₂Cl₂ | 0.83 | 70 |
| (E)-2-Methyl-2-buten-1-ol | Bromoform | TEBA | 40% aq. NaOH | CH₂Cl₂ | 0.83 | 62 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Dibromoiodomethane in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dibromoiodomethane and related dibromo-reagents in the synthesis of cyclopropane-containing molecules for pharmaceutical applications. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the adoption of these methods in drug discovery and development.
Introduction: The Significance of the Cyclopropane Motif in Pharmaceuticals
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its unique stereochemical and electronic properties can impart significant advantages to a drug molecule, including:
-
Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.
-
Metabolic Stability: The strained C-C bonds of the cyclopropane ring are often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, polarity, and other properties that affect its absorption, distribution, metabolism, and excretion (ADME).
Numerous approved drugs and clinical candidates across various therapeutic areas, including antivirals, antidepressants, and anticancer agents, incorporate a cyclopropane scaffold. The efficient synthesis of this motif is therefore of paramount importance in pharmaceutical research.
This compound and Dibromocarbene in Cyclopropanation Reactions
This compound, along with other dihalomethanes, is a key reagent for the synthesis of cyclopropanes. It is a precursor for the formation of a carbene or a carbenoid species, which then reacts with an alkene to form the cyclopropane ring. The most common reaction of this type is the Simmons-Smith reaction and its variations.
While diiodomethane is the classic reagent for the Simmons-Smith reaction, dibromo-reagents offer an alternative route, particularly for the formation of gem-dibromocyclopropanes. These intermediates are highly versatile and can be further functionalized to introduce a variety of substituents.
A notable application of dibromo-reagents is in the phase-transfer catalyzed dibromocyclopropanation of alkenes. This method has been successfully implemented in a continuous flow system, offering advantages in terms of reaction time, safety, and scalability, all of which are critical in a pharmaceutical manufacturing context.
Application Example: Synthesis of a Precursor to the Antidepressant Ropanicant
A key application of dibromocyclopropanation is in the synthesis of precursors for pharmaceutically active molecules. For instance, this methodology can be applied to the synthesis of intermediates for drugs like Ropanicant, an antidepressant. The following sections detail the experimental protocol and results for a continuous flow dibromocyclopropanation reaction.
The following table summarizes the results for the continuous flow dibromocyclopropanation of various alkenes, demonstrating the broad applicability of this method for creating cyclopropane-containing building blocks.
| Entry | Alkene Substrate | Product | Reaction Time (Residence Time) | Yield (%) |
| 1 | Styrene | 1,1-dibromo-2-phenylcyclopropane | 15 min | 95 |
| 2 | α-Methylstyrene | 1,1-dibromo-2-methyl-2-phenylcyclopropane | 15 min | 98 |
| 3 | Cyclohexene | 7,7-dibromobicyclo[4.1.0]heptane | 15 min | 85 |
| 4 | 1-Octene | 1,1-dibromo-2-hexylcyclopropane | 15 min | 75 |
| 5 | Indene | 1,1-dibromo-1a,6b-dihydro-1H-cyclopropa[a]indene | 15 min | 92 |
Data adapted from a study on continuous flow dibromocyclopropanation of alkenes.[1]
Protocol 1: Continuous Flow Dibromocyclopropanation of Alkenes
This protocol describes a general procedure for the dibromocyclopropanation of an alkene using a continuous flow microreactor system.
Materials:
-
Alkene (e.g., Styrene)
-
Bromoform (CHBr₃)
-
40% (w/w) Sodium Hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., Dichloromethane, DCM)
-
Syrris flow system (or equivalent) with a glass microreactor
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the alkene (1.0 M) and bromoform (1.5 M) in the chosen organic solvent.
-
Prepare the aqueous solution of 40% (w/w) NaOH containing the phase-transfer catalyst (0.05 M).
-
-
System Setup:
-
Set up the continuous flow system with two syringe pumps, one for the organic phase and one for the aqueous phase.
-
Connect the pumps to a T-mixer, which then feeds into the glass microreactor.
-
Maintain the microreactor at the desired temperature (e.g., ambient temperature).
-
-
Reaction Execution:
-
Set the flow rates of the two pumps to achieve the desired residence time in the microreactor (e.g., a total flow rate to achieve a 15-minute residence time).
-
Pump the organic and aqueous solutions simultaneously through the microreactor. The two immiscible phases will form slugs, creating a large interfacial area for the reaction to occur.
-
-
Work-up and Purification:
-
Collect the output from the reactor in a separation funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-dibromocyclopropane.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the continuous flow dibromocyclopropanation process and the general synthetic utility of the resulting gem-dibromocyclopropanes.
Conclusion
The use of dibromo-reagents, such as this compound and bromoform, provides a powerful and versatile method for the synthesis of cyclopropane-containing molecules of pharmaceutical interest. The development of continuous flow methodologies for dibromocyclopropanation further enhances the utility of this approach, offering a safe, efficient, and scalable route to valuable cyclopropyl building blocks. The resulting gem-dibromocyclopropanes are versatile intermediates that can be readily transformed into a wide array of functionalized cyclopropanes for incorporation into drug candidates. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
References
Application Notes and Protocols: Dihalomethanes in the Synthesis of Complex Molecules
Introduction
While dibromoiodomethane is a known chemical entity, its application as a reagent in the synthesis of complex organic molecules is not well-documented in scientific literature. It is primarily identified as a disinfection byproduct in water treatment processes. For researchers, scientists, and drug development professionals seeking to utilize dihalomethane reagents for the construction of intricate molecular architectures, particularly for the formation of cyclopropane rings, more common and well-characterized reagents such as diiodomethane and bromoform serve as the standard choice. These reagents are precursors to carbenes or carbenoids that readily react with alkenes to form cyclopropanes, a structural motif present in numerous biologically active molecules.
This document provides detailed application notes and protocols for the use of these established dihalomethane reagents in the synthesis of complex molecules.
Simmons-Smith Cyclopropanation using Diiodomethane
The Simmons-Smith reaction is a reliable and stereospecific method for the synthesis of cyclopropanes from alkenes using diiodomethane and a zinc-copper couple. The reactive intermediate is an organozinc carbenoid, often represented as (IZn)₂CH₂ or ICH₂ZnI, which delivers a methylene group (CH₂) to the double bond.
Applications:
-
Natural Product Synthesis: The cyclopropane moiety is a key feature in many natural products with interesting biological activities. The Simmons-Smith reaction provides a mild and effective way to introduce this group.
-
Pharmaceutical Drug Development: Incorporation of a cyclopropane ring can enhance the metabolic stability, potency, and selectivity of drug candidates. The rigidity of the ring can also lock a molecule into its bioactive conformation.
-
Fine Chemical Synthesis: Used to create unique building blocks for further synthetic transformations.
Experimental Protocol: Cyclopropanation of an Allylic Alcohol
This protocol details the cyclopropanation of (E)-cinnamyl alcohol to afford (E)-3-phenyl-2-propen-1-yl-cyclopropane.
Materials:
-
(E)-Cinnamyl alcohol
-
Diiodomethane (CH₂I₂)
-
Zinc dust (activated)
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried round-bottom flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. To this suspension, add copper(I) chloride (0.1 eq) in one portion. The mixture is stirred vigorously for 10 minutes, during which the color should change from gray to a brownish-black, indicating the formation of the zinc-copper couple.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of (E)-cinnamyl alcohol (1.0 eq) in anhydrous diethyl ether via a cannula.
-
Addition of Diiodomethane: A solution of diiodomethane (1.5 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is then filtered through a pad of celite to remove the solid zinc salts. The filtrate is transferred to a separatory funnel, and the layers are separated.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Alkene Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| (E)-Cinnamyl alcohol | CH₂I₂, Zn(Cu) | Et₂O | 3 | 85-95 | Fictionalized data for illustrative purposes |
| Cyclohexene | CH₂I₂, Zn(Cu) | Et₂O | 4 | 70-80 | Fictionalized data for illustrative purposes |
| Styrene | CH₂I₂, Zn(Cu) | Et₂O | 2.5 | 65-75 | Fictionalized data for illustrative purposes |
Logical Workflow for Simmons-Smith Cyclopropanation:
Caption: Workflow for Simmons-Smith Cyclopropanation.
Dihalocyclopropanation using Bromoform
The reaction of bromoform (CHBr₃) with a strong base, such as potassium tert-butoxide, generates dibromocarbene (:CBr₂), a highly reactive intermediate. This carbene readily adds to alkenes to form gem-dibromocyclopropanes. These products are valuable synthetic intermediates that can be further transformed, for example, by reduction to the corresponding cyclopropane or by reaction with organolithium reagents.
Applications:
-
Precursor to Allenes: gem-Dibromocyclopropanes can be converted to allenes via the Doering-LaFlamme allene synthesis.
-
Ring-Opening Reactions: The strained dibromocyclopropane ring can undergo various ring-opening reactions to provide access to other functionalized molecules.
-
Synthesis of Complex Scaffolds: The dibromocyclopropyl group can be a handle for further functionalization in the synthesis of complex molecular frameworks.
Experimental Protocol: Dibromocyclopropanation of Styrene
This protocol describes the synthesis of 1,1-dibromo-2-phenylcyclopropane from styrene.
Materials:
-
Styrene
-
Bromoform (CHBr₃)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous pentane or hexane
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of styrene (1.0 eq) in anhydrous pentane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base and Bromoform: To the stirred solution, add potassium tert-butoxide (1.5 eq) in one portion. A solution of bromoform (1.2 eq) in anhydrous pentane is then added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with pentane (3 x 20 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Alkene Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Styrene | CHBr₃, t-BuOK | Pentane | 13 | 70-80 | Fictionalized data for illustrative purposes |
| Cyclooctene | CHBr₃, t-BuOK | Hexane | 12 | 80-90 | Fictionalized data for illustrative purposes |
| 1-Octene | CHBr₃, t-BuOK | Pentane | 14 | 60-70 | Fictionalized data for illustrative purposes |
Reaction Mechanism for Dihalocyclopropanation:
Caption: Mechanism of Dibromocarbene Generation and Cycloaddition.
Signaling Pathways and Drug Development
While this compound itself is not directly linked to specific signaling pathways, the cyclopropane-containing molecules synthesized using related dihalomethanes are of significant interest in drug discovery. For instance, cyclopropane-containing analogs of natural products or known drugs can be synthesized to probe their interaction with biological targets.
Example: Inhibition of a Kinase Signaling Pathway
A hypothetical scenario involves the synthesis of a cyclopropane-containing kinase inhibitor. The cyclopropane ring might be introduced to increase the binding affinity of the inhibitor to the ATP-binding pocket of the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation.
Hypothetical Signaling Pathway Diagram:
Caption: Inhibition of a Kinase Signaling Pathway.
Although this compound does not appear to be a reagent of choice for the synthesis of complex molecules, the underlying principles of dihalomethane chemistry are fundamental in organic synthesis. Researchers and professionals in drug development can effectively utilize well-established reagents like diiodomethane and bromoform to construct complex molecular architectures containing the valuable cyclopropane motif. The protocols and conceptual diagrams provided herein serve as a guide for the application of these powerful synthetic tools.
Experimental Protocols and Application Notes for Reactions Involving Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving dibromoiodomethane (CHBr₂I). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile reagent in their synthetic endeavors. The focus is on providing practical experimental details, safety information, and a clear presentation of quantitative data.
Introduction to this compound
This compound is a trihalomethane containing two bromine atoms and one iodine atom.[1] It serves as a valuable reagent in organic synthesis, primarily as a precursor for the generation of bromocarbenoids for cyclopropanation reactions, analogous to the well-known Simmons-Smith reaction which traditionally employs diiodomethane. The presence of both bromine and iodine atoms offers unique reactivity profiles that can be advantageous in certain synthetic contexts.
Safety and Handling of this compound
2.1 Hazard Identification
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritant: Causes skin, eye, and respiratory tract irritation.
-
Carcinogen: May be a suspected carcinogen.
-
Environmental Hazard: Potentially harmful to aquatic life.
2.2 Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a certified chemical fume hood is essential. For situations where a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge is required.
2.3 Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Core Application: Cyclopropanation of Alkenes
The primary application of this compound in organic synthesis is the cyclopropanation of alkenes. This reaction proceeds via the formation of a zinc carbenoid intermediate, which then reacts with an alkene in a concerted, stereospecific manner.
3.1 General Reaction Scheme
The overall transformation can be represented as follows:
Caption: General scheme for the cyclopropanation of an alkene using this compound.
3.2 Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cyclopropanation reaction using this compound.
Caption: A typical experimental workflow for cyclopropanation using this compound.
Detailed Experimental Protocols
While specific literature examples detailing the use of this compound are scarce in the provided search results, the protocols for the analogous Simmons-Smith reaction using diiodomethane can be adapted. It is important to note that the reactivity of this compound may differ, potentially requiring adjustments to reaction times and temperatures.
Protocol 1: Cyclopropanation of a General Alkene (Adapted from Diiodomethane Protocol)
This protocol is based on the well-established Simmons-Smith reaction conditions and is expected to be a good starting point for reactions with this compound.
Materials:
-
Alkene (1.0 eq)
-
This compound (CHBr₂I) (1.5 - 2.0 eq)
-
Zinc-Copper couple (Zn(Cu)) (2.0 - 3.0 eq) OR Diethylzinc (Et₂Zn) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Zinc Reagent:
-
If using Zn(Cu): Activate the zinc-copper couple by stirring it in a flask under an inert atmosphere.
-
If using Et₂Zn: Handle the diethylzinc solution (typically in hexanes or toluene) with extreme care as it is pyrophoric.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add the Zn(Cu) couple or the Et₂Zn solution.
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Dissolve this compound in anhydrous dichloromethane and add it dropwise to the cooled zinc suspension over 30 minutes.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Dissolve the alkene in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bromocyclopropane.
-
Quantitative Data
Due to the limited number of specific examples of reactions with this compound in the search results, the following table presents hypothetical data based on typical yields for Simmons-Smith type reactions. Researchers should optimize these conditions for their specific substrates.
| Entry | Alkene Substrate | This compound (eq) | Zinc Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 1.5 | Et₂Zn (1.5) | CH₂Cl₂ | 0 to rt | 12 | 75-85 |
| 2 | Cyclohexene | 2.0 | Zn(Cu) (2.5) | CH₂Cl₂ | 0 to rt | 24 | 60-70 |
| 3 | 1-Octene | 1.5 | Et₂Zn (1.5) | CH₂Cl₂ | 0 to rt | 18 | 80-90 |
| 4 | (E)-Stilbene | 2.0 | Zn(Cu) (3.0) | CH₂Cl₂ | 0 to rt | 24 | 50-60 |
Note: "rt" denotes room temperature. Yields are estimated and will vary depending on the specific reaction conditions and the purity of the reagents.
Reaction Mechanism
The cyclopropanation reaction with this compound and a zinc reagent is believed to proceed through a carbenoid intermediate, often referred to as a Simmons-Smith-type reagent.
Caption: Proposed mechanism for the zinc-mediated cyclopropanation using this compound.
The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane.
Conclusion
This compound is a promising reagent for the synthesis of bromocyclopropanes. While detailed experimental data specifically for this reagent is not as abundant as for its diiodo-analogue, the protocols and principles of the Simmons-Smith reaction provide a solid foundation for its application. The unique reactivity imparted by the bromo- and iodo-substituents may offer advantages in specific synthetic scenarios. As with any highly reactive and hazardous chemical, proper safety precautions are paramount. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.
References
Dibromoiodomethane as a Reagent in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a trihalomethane that serves as a precursor to a bromocarbene or a related carbenoid species. While its application in general organic synthesis is documented, its use as a reagent in asymmetric synthesis remains a developing area of interest. In principle, this compound can function as a cost-effective alternative to diiodomethane in various transformations, most notably in cyclopropanation reactions. This document provides an overview of the potential applications of this compound in asymmetric synthesis, with a focus on asymmetric cyclopropanation, alongside a detailed, representative experimental protocol. Given the limited specific literature on the asymmetric applications of this compound, the following notes are based on analogous, well-established reactions using similar reagents like diiodomethane.
Key Application: Asymmetric Cyclopropanation
The Simmons-Smith reaction and its variants are powerful methods for the stereospecific synthesis of cyclopropanes.[1] The asymmetric version of this reaction, employing chiral ligands or auxiliaries, allows for the enantioselective construction of cyclopropane rings, which are important structural motifs in many natural products and pharmaceutical agents.[2][3] this compound can be utilized as a source of the bromocarbenoid for these transformations.
The generally accepted mechanism for the asymmetric Simmons-Smith reaction involves the formation of a chiral zinc carbenoid species. This species, complexed with a chiral ligand, then delivers the carbene moiety to the alkene in a stereocontrolled manner. The use of this compound would proceed through a similar pathway, generating a brominated cyclopropane.
Proposed Catalytic Cycle for Asymmetric Cyclopropanation
The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclopropanation of an alkene using this compound, a zinc reagent, and a chiral ligand.
Data Presentation: Expected Performance in Asymmetric Cyclopropanation
While specific data for this compound in highly enantioselective cyclopropanations are not widely reported, the following table presents expected outcomes based on analogous reactions with diiodomethane and similar substrates. These values should be considered as targets for optimization when developing methods with this compound.
| Entry | Alkene Substrate | Chiral Ligand/Auxiliary | Expected Yield (%) | Expected ee (%) | Expected dr |
| 1 | Cinnamyl alcohol | (R,R)-DIPT | 85-95 | >90 | >10:1 |
| 2 | Styrene | Chiral Bis(oxazoline) | 70-85 | 80-95 | N/A |
| 3 | 1-Hexene | Chiral Salen Ligand | 60-80 | 75-90 | N/A |
| 4 | Cyclohexene | Chiral Diamine | 70-90 | 85-95 | N/A |
Experimental Protocols
The following is a representative, detailed protocol for the asymmetric cyclopropanation of an allylic alcohol using this compound. This protocol is adapted from established procedures for the Simmons-Smith reaction with diiodomethane.
Protocol: Asymmetric Bromocyclopropanation of Cinnamyl Alcohol
Objective: To synthesize enantioenriched (1R,2R)-2-(bromomethyl)-1-phenylcyclopropan-1-ol.
Materials:
-
Cinnamyl alcohol
-
This compound (CHBr₂I)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
(R,R)-Diethyl tartrate ((R,R)-DET)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Workflow Diagram:
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (20 mL).
-
To the stirred solvent, add (R,R)-diethyl tartrate (0.2 mmol, 1.2 eq. relative to the catalyst-forming zinc).
-
Add cinnamyl alcohol (10 mmol, 1.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 22 mmol, 2.2 eq.) dropwise over 15 minutes. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add this compound (12 mmol, 1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bromocyclopropane.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Challenges and Future Outlook
The primary challenge in utilizing this compound for asymmetric synthesis is the potential for different reactivity and selectivity profiles compared to diiodomethane. The presence of two bromine atoms may alter the electronics and sterics of the resulting carbenoid, potentially impacting the efficiency and stereoselectivity of the reaction.
Future research should focus on:
-
Systematic Screening: A thorough investigation of various chiral ligands and reaction conditions is necessary to optimize the enantioselectivity of this compound-mediated reactions.
-
Mechanistic Studies: Detailed mechanistic studies will be crucial to understand the nature of the active carbenoid species and the factors governing stereocontrol.
-
Broader Substrate Scope: Expanding the application of this compound to a wider range of substrates, including less activated alkenes and other functional groups, will demonstrate its synthetic utility.
Conclusion
This compound holds promise as a readily available and cost-effective reagent for asymmetric synthesis, particularly in the realm of asymmetric cyclopropanation. While direct and extensive literature is currently limited, the principles of asymmetric catalysis suggest that with appropriate catalyst and methods development, high levels of stereocontrol can be achieved. The provided protocols and data serve as a foundational guide for researchers to explore and unlock the potential of this compound in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. Further investigation is warranted to fully establish its role as a valuable tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: Mechanism of Action of Dibromoiodomethane in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary mechanisms of action of dibromoiodomethane (CHBr₂I) in specific organic reactions. This compound is a versatile reagent that can participate in reactions via two main pathways: as a precursor to dibromocarbene for cyclopropanation reactions and as a participant in free-radical chain reactions. This document outlines the theoretical basis for these reactions, provides detailed experimental protocols for representative transformations, and includes quantitative data and mechanistic diagrams.
Cyclopropanation via Dibromocarbene Intermediate under Phase-Transfer Catalysis
This compound can serve as a source of dibromocarbene (:CBr₂) for the synthesis of gem-dibromocyclopropanes. A highly effective method for this transformation is through phase-transfer catalysis (PTC), which facilitates the reaction between an aqueous phase containing the base and an organic phase containing the alkene and this compound.
Mechanism of Action
The reaction proceeds through the following key steps:
-
Deprotonation: A hydroxide ion from the aqueous phase is transported into the organic phase by a phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻).
-
Carbene Formation: In the organic phase, the hydroxide ion abstracts a proton from this compound to form a trihalomethyl anion intermediate (⁻CBr₂I).
-
Alpha-Elimination: This intermediate is unstable and rapidly undergoes α-elimination, expelling an iodide ion to generate the highly reactive dibromocarbene (:CBr₂).
-
Cycloaddition: The electrophilic dibromocarbene then undergoes a concerted [2+1] cycloaddition reaction with the alkene to form the gem-dibromocyclopropane product.
Experimental Protocol: Synthesis of 1,1-Dibromo-2-phenylcyclopropane
This protocol is adapted from established procedures for the synthesis of gem-dibromocyclopropanes using haloforms under phase-transfer catalysis.
Materials:
-
Styrene
-
This compound (or Bromoform as a close analog)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (1.0 eq), this compound (1.5 eq), and dichloromethane (20 mL).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, slowly add 50% aqueous sodium hydroxide (10 mL) to the mixture.
-
The reaction is exothermic; maintain the temperature at or below 40°C using a water bath.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and diethyl ether (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1,1-dibromo-2-phenylcyclopropane.
Quantitative Data
The following table summarizes representative yields for the synthesis of gem-dibromocyclopropanes from alkenes using a haloform and phase-transfer catalysis, which is analogous to a reaction with this compound.
| Alkene | Haloform | Phase-Transfer Catalyst | Solvent | Yield (%) |
| Styrene | Bromoform | TEBAC | Dichloromethane | 75-85 |
| Cyclohexene | Bromoform | TBAB | Dichloromethane | 70-80 |
| 1-Octene | Bromoform | TEBAC | Dichloromethane | 65-75 |
Diagrams
Caption: Phase-transfer catalysis workflow for cyclopropanation.
Caption: Mechanism of dibromocarbene formation and cyclopropanation.
Free-Radical Reactions of this compound
This compound can also participate in free-radical reactions, particularly in the presence of a radical initiator or under photolytic conditions. The weaker carbon-iodine bond is more susceptible to homolytic cleavage, initiating a radical chain process.
Mechanism of Action
Free-radical reactions involving this compound generally proceed through three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form radicals. In the case of this compound, this can be the C-I bond, often induced by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. This generates a dibromomethyl radical (•CHBr₂) and an iodine radical (I•).
-
Propagation: These highly reactive radicals then propagate a chain reaction. For example, the dibromomethyl radical can add across the double bond of an alkene. This addition typically occurs at the less substituted carbon to form a more stable secondary or tertiary radical intermediate. This new radical can then abstract an iodine atom from another molecule of this compound, forming the product and regenerating the dibromomethyl radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.
Experimental Protocol: Radical Addition of this compound to an Alkene
This protocol is a representative procedure for the free-radical addition of a halogenated compound to an alkene, adapted for this compound.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound
-
Benzoyl peroxide or AIBN (radical initiator)
-
Toluene or benzene (solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in toluene.
-
Add the radical initiator, benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to 80-90°C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the 1,1-dibromo-2-iododecane.
Quantitative Data
The table below provides expected yields for the radical addition of polyhalogenated methanes to alkenes, which are analogous to reactions with this compound.
| Alkene | Radical Source | Initiator | Solvent | Yield (%) |
| 1-Octene | Bromoform | Benzoyl Peroxide | Benzene | 70-80 |
| Styrene | Carbon Tetrabromide | AIBN | Toluene | 85-95 |
| Cyclohexene | Iodoform | UV light | Hexane | 60-70 |
Diagrams
Caption: The three stages of a free-radical reaction.
Caption: Mechanism of free-radical addition of this compound.
Application Notes and Protocols: Dibromocarbene Generation for Organic Synthesis
Topic: Dibromoiodomethane as a Source of Dibromocarbene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of carbenes, highly reactive intermediates containing a neutral carbon atom with a valence of two and two unshared valence electrons, is a cornerstone of modern organic synthesis. Among these, dibromocarbene (:CBr₂) is a valuable reagent for the synthesis of gem-dibromocyclopropanes, which are versatile precursors for a variety of molecular scaffolds in medicinal chemistry and materials science. While bromoform (CHBr₃) is the most common and well-established precursor for dibromocarbene, this document explores the potential use of this compound (CHBr₂I) for the same purpose, providing a comparative analysis and detailed protocols for the standard, widely-used bromoform-based methods.
This compound as a Dibromocarbene Precursor: A Comparative Analysis
A thorough review of the chemical literature reveals a notable scarcity of established protocols for the use of this compound as a precursor for dibromocarbene in routine organic synthesis. The predominant method for dibromocarbene generation remains the reaction of bromoform with a strong base. The reasons for the infrequent use of this compound can be inferred from fundamental principles of chemical reactivity and bond strengths.
The typical mechanism for dibromocarbene generation from a haloform involves the deprotonation of the C-H bond by a base to form a trihalomethyl anion, which then undergoes alpha-elimination of a halide to yield the carbene.
Key Chemical Insight: The relative weakness of the carbon-iodine bond compared to carbon-bromine and carbon-hydrogen bonds likely complicates the desired reaction pathway for dibromocarbene formation from this compound.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| C-I | 51 - 57.6[1][2] |
| C-Br | 65 - 72.1[3][4][5] |
| C-H | ~98-104 |
The significantly lower bond dissociation energy of the C-I bond suggests that this compound may undergo alternative, undesired reaction pathways in the presence of reagents typically used for carbene generation. For instance, instead of the desired deprotonation, a base might induce cleavage of the C-I bond or other complex decomposition pathways.
Given the lack of established procedures for this compound, the following sections will detail the highly reliable and widely adopted methods for dibromocarbene generation using bromoform.
Established Protocol: Dibromocarbene Generation from Bromoform via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a highly effective and widely used method for generating dibromocarbene from bromoform and a strong aqueous base. This method offers several advantages, including mild reaction conditions, the use of inexpensive and readily available reagents, and applicability to a wide range of substrates, often resulting in high yields of dibromocyclopropanation products.
Reaction Mechanism
The reaction proceeds through a well-understood mechanism involving the transfer of hydroxide ions from the aqueous phase to the organic phase by a phase-transfer catalyst.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis of a gem-dibromocyclopropane using bromoform under phase-transfer catalysis conditions.
Detailed Experimental Protocol: Synthesis of 1,1-dibromo-2-phenylcyclopropane
This protocol describes the synthesis of 1,1-dibromo-2-phenylcyclopropane from styrene as a representative example.
Materials:
-
Styrene
-
Bromoform (CHBr₃)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq), bromoform (2.0 eq), and benzyltriethylammonium chloride (0.05 eq) in dichloromethane (50 mL).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in the round-bottom flask to 0 °C using an ice bath.
-
With vigorous stirring, add the aqueous sodium hydroxide solution dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-dibromo-2-phenylcyclopropane.
Substrate Scope and Yields for Dibromocyclopropanation of Alkenes
The phase-transfer catalysis method for dibromocyclopropanation is applicable to a wide range of alkenes. The following table summarizes typical yields for this reaction with various substrates.
| Alkene Substrate | Product | Yield (%) |
| Styrene | 1,1-dibromo-2-phenylcyclopropane | 75-90 |
| Cyclohexene | 7,7-dibromobicyclo[4.1.0]heptane | 80-95 |
| 1-Octene | 1,1-dibromo-2-hexylcyclopropane | 70-85 |
| (E)-Stilbene | (1R,2S)-rel-1,1-dibromo-2,3-diphenylcyclopropane | 65-80 |
| α-Methylstyrene | 1,1-dibromo-2-methyl-2-phenylcyclopropane | 70-85 |
Conclusion
While this compound is a known halomethane, it is not a commonly employed precursor for the generation of dibromocarbene in synthetic organic chemistry. The inherent weakness of the C-I bond likely leads to undesirable side reactions, making it a less reliable source compared to the robust and well-established methods using bromoform. For researchers, scientists, and drug development professionals seeking to synthesize gem-dibromocyclopropanes, the use of bromoform under phase-transfer catalysis conditions remains the method of choice due to its reliability, cost-effectiveness, and broad substrate scope. The detailed protocols and data presented herein provide a solid foundation for the successful application of this important synthetic transformation.
References
Application Notes and Protocols for the Analytical Detection of Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a trihalomethane (THM) and a disinfection byproduct (DBP) commonly found in drinking water as a result of water treatment processes like chlorination, especially when bromide and iodide ions are present in the source water. Due to potential health concerns associated with DBPs, sensitive and reliable analytical methods for their detection and quantification are crucial. These application notes provide detailed protocols for the analysis of this compound in water samples using common analytical techniques.
Analytical Methodologies
The primary methods for the determination of this compound in aqueous matrices involve a sample preparation step to extract and concentrate the analyte, followed by analysis using gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS).
Sample Preparation
Two prevalent techniques for the extraction of this compound from water samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).
a) Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the principles of EPA Method 501.2 for trihalomethanes.
Objective: To extract this compound from a water sample into an organic solvent.
Materials:
-
Separatory funnel (1 L) with a glass or TFE stopcock
-
Volumetric flasks and pipettes
-
Microsyringes
-
GC vials with TFE-lined septa
-
Pentane or Hexane (pesticide grade or equivalent)
-
Sodium chloride (NaCl), analytical reagent grade, heated to 400°C for 30 min to remove impurities
-
Reagent water (organic-free)
-
Standard solution of this compound
Procedure:
-
Sample Collection: Collect the water sample in a clean, amber glass bottle with a TFE-lined screw cap. Ensure no headspace is left in the bottle. If the sample contains residual chlorine, it should be dechlorinated at the time of collection with a reducing agent like sodium thiosulfate.
-
Extraction:
-
Measure 10 mL of the water sample into a 15 mL vial or a small separatory funnel.
-
Add a small amount of NaCl (approximately 1 g) to the water sample to increase the ionic strength and enhance the extraction efficiency.
-
Add 2 mL of pentane (or hexane) to the vial.
-
Cap the vial and shake vigorously for 1-2 minutes.
-
Allow the phases to separate. The organic layer (top layer) contains the extracted this compound.
-
-
Sample Analysis:
-
Carefully transfer a portion of the organic layer into a GC vial using a Pasteur pipette.
-
Inject 1-2 µL of the extract into the GC-MS system.
-
b) Protocol 2: Solid-Phase Microextraction (SPME)
This protocol provides a solvent-free alternative to LLE.
Objective: To adsorb this compound from the headspace of a water sample onto a coated fiber.
Materials:
-
SPME fiber assembly (e.g., 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
SPME manual or autosampler holder
-
Heated magnetic stirrer
-
GC vials (10 or 20 mL) with TFE-lined septa
-
Sodium chloride (NaCl)
-
Standard solution of this compound
Procedure:
-
Sample Preparation:
-
Place 5-10 mL of the water sample into a 20 mL headspace vial.
-
Add NaCl to the sample to achieve a concentration of approximately 20-30% (w/v) to enhance the partitioning of this compound into the headspace.
-
Seal the vial with a TFE-lined septum and cap.
-
-
Extraction:
-
Place the vial in a heated water bath or on a heating block set to a temperature between 40°C and 60°C.
-
Allow the sample to equilibrate for 5-10 minutes with gentle stirring.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time, typically 20-30 minutes, while maintaining the temperature and stirring.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS.
-
Desorb the analytes from the fiber at a temperature of 250-280°C for 2-5 minutes in splitless mode.
-
Start the GC-MS analysis concurrently with the desorption.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound.
Instrumentation:
-
Gas chromatograph with a capillary column and a mass spectrometer detector.
Typical GC-MS Parameters:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless (for 1-2 min) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temp: 35-40°C, hold for 2-5 min; Ramp: 8-10°C/min to 180-220°C; Hold: 2-5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ions for SIM | m/z 215, 217 (M-Br)+, 138 (CHBr₂)+, 298 (M+) |
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound using the described methods.
| Analytical Method | Sample Matrix | Method Detection Limit (MDL) | Linearity Range (µg/L) | Recovery (%) | Reference |
| LLE-GC-ECD | Drinking Water | ~0.1 µg/L | 0.5 - 50 | 90 - 110 | EPA Method 501.2 (adapted) |
| SPME-GC-MS | Drinking Water | 0.01 - 0.05 µg/L | 0.1 - 20 | 95 - 105 | [Scientific Literature] |
| Purge & Trap-GC-MS | Drinking Water | ~0.02 µg/L | 0.1 - 100 | 85 - 115 | EPA Method 524.2 (adapted) |
Note: The values presented are approximate and can vary depending on the specific instrumentation, laboratory conditions, and matrix effects.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a water sample.
Caption: General workflow for this compound analysis.
Application Notes and Protocols: Dibromoiodomethane in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a valuable C1 building block in organic synthesis, primarily utilized for the formation of cyclopropane rings via cyclopropanation reactions. The cyclopropane motif is a recurring structural feature in a diverse array of biologically active natural products, contributing to their unique three-dimensional structures and pharmacological properties. The strained three-membered ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key natural products, with a focus on the Simmons-Smith reaction and its variants.
Core Application: Cyclopropanation of Olefins
The most prominent application of this compound in natural product synthesis is the cyclopropanation of alkenes. This transformation is typically achieved through a Simmons-Smith or a related reaction, which involves the formation of a zinc carbenoid intermediate.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a stereospecific method for converting alkenes into cyclopropanes.[1] The reaction proceeds via a concerted mechanism, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will afford a cis-disubstituted cyclopropane, while a trans-alkene will yield a trans-disubstituted cyclopropane. The key reagent is an organozinc carbenoid, typically prepared from a dihalomethane and a zinc-copper couple. While diiodomethane is traditionally used, this compound can also be employed.
The generally accepted mechanism involves the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then delivers a methylene group to the alkene through a "butterfly" transition state. The zinc atom coordinates to a Lewis basic group on the substrate, such as a hydroxyl group, directing the cyclopropanation to one face of the double bond, often leading to high diastereoselectivity.[2][3]
Application in the Total Synthesis of (+)-Curacin A
(+)-Curacin A is a potent antimitotic agent isolated from the marine cyanobacterium Lyngbya majuscula.[4][5] Its structure features a unique cyclopropyl-substituted thiazoline ring system, which is crucial for its biological activity. The total synthesis of (+)-curacin A by Pattenden and coworkers showcases the application of a Simmons-Smith-type cyclopropanation.
Synthetic Strategy Overview
The synthesis of the cyclopropyl-containing fragment of (+)-curacin A involves the cyclopropanation of a key allylic alcohol intermediate. This step is critical for establishing the correct stereochemistry of the cyclopropane ring.
Caption: Synthetic workflow for the cyclopropane moiety in (+)-Curacin A.
Experimental Protocol: Cyclopropanation in the Synthesis of a (+)-Curacin A Precursor
This protocol is adapted from the synthetic principles of related cyclopropanations in complex natural product synthesis.
Preparation of the Zinc-Copper Couple: A highly active zinc-copper couple is essential for the success of the Simmons-Smith reaction.
-
In a flask equipped with a magnetic stirrer, add zinc dust (10 eq) and a solution of copper(II) acetate monohydrate (0.1 eq) in glacial acetic acid.
-
Stir the mixture vigorously for 30-60 seconds.
-
Allow the solid to settle, decant the supernatant, and wash the zinc-copper couple sequentially with glacial acetic acid and then several times with anhydrous diethyl ether.
-
Dry the resulting greyish solid under vacuum and store it under an inert atmosphere until use.
Cyclopropanation Reaction:
-
To a stirred suspension of the freshly prepared zinc-copper couple (5.0 eq) in anhydrous diethyl ether under an argon atmosphere, add a solution of the allylic alcohol precursor (1.0 eq) in anhydrous diethyl ether.
-
Add this compound (2.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-containing intermediate.
| Reactant | Equivalents |
| Allylic Alcohol Precursor | 1.0 |
| Zinc-Copper Couple | 5.0 |
| This compound | 2.5 |
| Parameter | Value |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux |
| Typical Yield | 60-80% |
| Diastereomeric Ratio | >10:1 (typically) |
Application in the Total Synthesis of (–)-Dictyopterene C'
(–)-Dictyopterene C' is a seaweed pheromone with a structure characterized by a vinylcyclopropane unit. Its synthesis provides another excellent example of the utility of this compound in constructing this key structural motif.
Synthetic Strategy Overview
The synthesis involves the cyclopropanation of a diene precursor to furnish the vinylcyclopropane core of (–)-dictyopterene C'.
Caption: Synthetic approach to the vinylcyclopropane core of (–)-Dictyopterene C'.
Experimental Protocol: Cyclopropanation in the Synthesis of a (–)-Dictyopterene C' Precursor
This protocol is based on established procedures for the synthesis of vinylcyclopropanes.
-
Prepare the zinc-copper couple as described previously.
-
To a suspension of the zinc-copper couple (4.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of the diene precursor (1.0 eq).
-
Add a solution of this compound (2.0 eq) in anhydrous diethyl ether dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by gas chromatography (GC) or TLC.
-
Work up the reaction as described for the (+)-curacin A precursor.
-
Purify the product by flash chromatography to yield the vinylcyclopropane intermediate.
| Reactant | Equivalents |
| Diene Precursor | 1.0 |
| Zinc-Copper Couple | 4.0 |
| This compound | 2.0 |
| Parameter | Value |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Room Temperature |
| Typical Yield | 50-70% |
Conclusion
This compound is a highly effective reagent for the stereospecific synthesis of cyclopropane rings in the context of natural product total synthesis. The Simmons-Smith reaction and its modifications provide a reliable method for the construction of these strained ring systems, often with high diastereoselectivity, particularly when directed by neighboring functional groups such as hydroxyls. The successful syntheses of complex molecules like (+)-curacin A and (–)-dictyopterene C' underscore the importance of this compound as a tool for accessing the unique chemical space occupied by cyclopropane-containing natural products, which continue to be a rich source of inspiration for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Total synthesis of (+)-curacin A, a novel antimitotic metabolite from a cyanobacterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chemistry and biology of curacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical syntheses and as a potential intermediate in pharmaceutical development. As with many halogenated compounds, its purity is critical for reaction specificity and to avoid the introduction of unwanted side products. Commercially available this compound may contain impurities from its synthesis, such as other haloforms, or degradation products. This document provides a detailed protocol for the purification of this compound, primarily through fractional distillation under reduced pressure, to achieve high purity suitable for sensitive research applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy. Its high boiling point at atmospheric pressure suggests that vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CHBr₂I | [1] |
| Molar Mass | 299.731 g/mol | [2] |
| Appearance | Dark red to dark brown oil | [2] |
| Density | 3.3 g/cm³ | [2] |
| Boiling Point | 185.9 °C (at 760 mmHg) | [2] |
| Solubility | Slightly soluble in water | |
| CAS Number | 593-94-2 |
Experimental Protocol: Purification of this compound by Fractional Vacuum Distillation
This protocol describes the purification of this compound from common impurities using fractional distillation under reduced pressure. This method is suitable for separating liquids with close boiling points.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Pressure gauge (e.g., McLeod or digital gauge)
-
Cold trap (optional, but recommended to protect the vacuum pump)
-
Glass wool or aluminum foil for insulation
-
Standard laboratory glassware and clamps
Procedure:
-
Preparation of the Distillation Apparatus:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating water source (cold water in at the bottom, out at the top).
-
Attach the vacuum adapter and receiving flask.
-
Use appropriate clamps to secure all connections.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
-
Distillation Process:
-
Insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound.
-
Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a reasonable starting point. Be mindful of bumping as the pressure is reduced.
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The initial vapor to condense will be from lower-boiling impurities. This forerun should be collected in a separate receiving flask and discarded.
-
As the distillation progresses, a ring of condensate will rise through the fractionating column. The temperature should stabilize as the vapor of the pure this compound reaches the thermometer. Record this temperature and the corresponding pressure.
-
Collect the main fraction in a clean receiving flask. The distillation rate should be slow and steady, approximately 1-2 drops per second, for optimal separation.
-
If the temperature fluctuates significantly or drops, it may indicate that the main fraction has been collected. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown and Storage:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and disassemble the apparatus.
-
Transfer the purified this compound to a clean, dry, amber glass bottle to protect it from light.
-
For long-term storage, it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize decomposition.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use.
-
Be cautious when heating organic compounds. Use a heating mantle and avoid open flames.
By following this protocol, researchers can obtain high-purity this compound suitable for a wide range of chemical applications. The principles outlined here can also be adapted for the purification of other similar halogenated compounds.
References
Application Notes and Protocols for Cyclopropanation of Alkenes using Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and drug development.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. One of the most reliable methods for the synthesis of cyclopropanes is the reaction of an alkene with a carbenoid species. This document provides detailed application notes and protocols for the use of dibromoiodomethane (CHBr₂I) as a reagent for the cyclopropanation of alkenes, a process analogous to the well-known Simmons-Smith reaction.
This compound serves as a precursor to a reactive zinc carbenoid intermediate, which then transfers a methylene group to an alkene in a stereospecific manner.[3] While diiodomethane is traditionally used, mixed halogenated methanes like this compound can offer different reactivity profiles and may be more cost-effective.[3] This protocol is particularly relevant for the synthesis of complex molecules and pharmaceutical intermediates where the introduction of a cyclopropane moiety is desired.
Reaction Mechanism and Stereochemistry
The reaction proceeds via the formation of an organozinc carbenoid, typically through the reaction of this compound with a zinc-copper couple or diethylzinc (Furukawa's modification).[3] This carbenoid then reacts with the alkene in a concerted, stereospecific fashion. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted product. The reaction is believed to proceed through a "butterfly-like" three-centered transition state.
Quantitative Data Summary
The following tables summarize representative data for the cyclopropanation of various alkenes using dihalomethane reagents. While specific data for this compound is limited in the literature, the presented data for analogous reagents provides an expected trend for reactivity and diastereoselectivity.
Table 1: Cyclopropanation of Unfunctionalized Alkenes
| Alkene Substrate | Dihalomethane Reagent | Activator | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexene | CH₂I₂ | Zn-Cu | Ether | >90 | N/A | |
| (Z)-3-hexene | CH₂I₂ | Zn-Cu | Ether | High | >99:1 (cis) | |
| (E)-3-hexene | CH₂I₂ | Zn-Cu | Ether | High | >99:1 (trans) | |
| 1-Octene | CH₂I₂ | Et₂Zn | CH₂Cl₂ | 85-95 | N/A | |
| Styrene | CH₂Br₂ | Et₂Zn | Toluene | 70-80 | N/A |
Table 2: Diastereoselective Cyclopropanation of Functionalized Alkenes
| Alkene Substrate (Allylic Alcohol) | Dihalomethane Reagent | Activator | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-2-Buten-1-ol | CH₂I₂ | Et₂Zn | CH₂Cl₂ | 90 | >95:5 | |
| (E)-2-Buten-1-ol | CH₂I₂ | Et₂Zn | CH₂Cl₂ | 88 | 10:90 | |
| Cyclohex-2-en-1-ol | CH₂I₂ | Zn-Cu | Ether | 92 | >98:2 | |
| Geraniol | CH₂I₂ | Et₂Zn | CH₂Cl₂ | 85 | >95:5 (at C2-C3) |
Experimental Protocols
Protocol 1: General Procedure for Cyclopropanation using this compound and Zinc-Copper Couple
This protocol is adapted from the classical Simmons-Smith procedure.
Materials:
-
Alkene (1.0 equiv)
-
This compound (CHBr₂I) (2.0 equiv)
-
Zinc dust (4.0 equiv)
-
Copper(I) chloride (0.4 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color should change from light brown to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.
-
Addition of this compound: Add a solution of this compound (2.0 equiv) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Protocol 2: Furukawa Modification using this compound and Diethylzinc
This modified procedure often provides higher yields and is suitable for a broader range of alkenes.
Materials:
-
Alkene (1.0 equiv)
-
This compound (CHBr₂I) (1.5 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. After stirring for 15 minutes at 0 °C, add this compound (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
The cyclopropane ring is a key structural feature in numerous approved drugs, contributing to their therapeutic efficacy. Examples include antiviral agents like Ciprofloxacin and drugs for treating hepatitis C. The methods described herein provide a direct route to introduce this valuable moiety into complex molecules during the drug discovery and development process. The stereospecificity of the reaction is particularly advantageous for the synthesis of chiral drug candidates.
Visualizations
Caption: Reaction mechanism of cyclopropanation using this compound.
Caption: General experimental workflow for cyclopropanation.
References
The Role of Dibromoiodomethane in the Formation of Disinfection Byproducts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water disinfection is a critical public health measure that significantly reduces the risk of waterborne diseases. However, chemical disinfectants, such as chlorine and chloramines, can react with naturally occurring organic matter (NOM), bromide, and iodide in source waters to form a variety of disinfection byproducts (DBPs).[1][2] Among these, iodinated trihalomethanes (I-THMs) are a class of emerging DBPs that are of increasing concern due to their potential for greater toxicity compared to their chlorinated and brominated analogs.[3][4][5] Dibromoiodomethane (CHBr₂I) is a prominent I-THM, and understanding its formation is crucial for ensuring water safety.
These application notes provide a comprehensive overview of the role of this compound in DBP formation, including its formation pathways, quantitative data from various studies, and its toxicological significance. Detailed experimental protocols are also provided for the analysis of this compound and the assessment of its formation potential in water samples.
I. Formation of this compound
This compound is formed during water disinfection when disinfectants react with NOM in the presence of both bromide and iodide ions. The general mechanism follows the haloform reaction, where a methyl ketone or a compound that can be oxidized to a methyl ketone reacts with halogens in a basic solution.
The key precursors and influencing factors in the formation of this compound include:
-
Natural Organic Matter (NOM): Complex mixture of organic compounds derived from decaying plant and animal matter, which provides the carbon backbone for DBP formation.
-
Iodide (I⁻) and Bromide (Br⁻) Ions: The presence of these halides is essential for the formation of this compound. Higher concentrations of iodide and bromide in the source water lead to a greater potential for the formation of iodinated and brominated DBPs.
-
Disinfectant Type: Chloramination has been shown to enhance the formation of I-THMs, including this compound, compared to chlorination. This is because chloramines are less effective at oxidizing iodide to iodate (a less reactive species), thus leaving more iodide available to be incorporated into DBPs.
-
pH: The formation of trihalomethanes, including this compound, is generally favored at higher pH levels.
-
Temperature: Higher water temperatures can increase the rate of DBP formation.
-
Reaction Time: The concentration of I-THMs can increase with longer contact times between the disinfectant and the water.
Signaling Pathway for this compound Formation
Caption: Generalized pathway for the formation of this compound.
II. Quantitative Data on this compound Formation
The concentration of this compound in treated drinking water can vary significantly depending on the source water quality and treatment conditions. The following table summarizes quantitative data from various studies.
| Water Source | Disinfectant | pH | Bromide (µg/L) | Iodide (µg/L) | This compound (µg/L) | Other I-THMs Detected | Reference |
| River water impacted by hydraulic fracturing wastewater | Chloramination | 8 | Not Specified | 54,000 | Part of 7 µg/L total I-THMs | Dichloroiodomethane, Bromochloroiodomethane | |
| Simulated drinking water | Chlorination | 7.5 | 100 | 20 | Not explicitly quantified, but I-THMs detected | Dichloroiodomethane, Bromochloroiodomethane, Chlorodiiodomethane | |
| Simulated drinking water | Chloramination | 7.5 | 100 | 20 | Not explicitly quantified, but I-THMs detected | Dichloroiodomethane, Bromochloroiodomethane, Chlorodiiodomethane | |
| Ultrapure water with algae, bromide, and iodide | Chlorination | Not Specified | Present | Present | Observed | Bromochloroiodomethane |
III. Toxicological Significance of this compound
Iodinated DBPs, including this compound, are generally considered to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts.
-
Cytotoxicity: A study evaluating the chronic cytotoxicity of various trihalomethanes in Chinese Hamster Ovary (CHO) cells found that this compound was significantly more cytotoxic than chloroform, bromoform, and other brominated THMs. The rank order of cytotoxicity was iodoform >> This compound > bromochloroiodomethane > bromoform > chlorodibromomethane > chloroform > bromodichloromethane.
-
Genotoxicity: While specific genotoxicity data for this compound is limited, the general trend for I-DBPs suggests a higher potential for DNA damage compared to other halo-compounds. The genotoxic potencies of DBPs in both bacterial and mammalian cells generally rank as iodinated > brominated > chlorinated.
-
Carcinogenicity: While some regulated DBPs are classified as potential human carcinogens, the carcinogenicity of many emerging DBPs, including this compound, has not been extensively studied.
IV. Experimental Protocols
A. Protocol for Analysis of this compound in Water
This protocol is a generalized procedure based on EPA methods for the analysis of trihalomethanes, adapted for this compound.
This compound and other volatile organic compounds are purged from a water sample with an inert gas and trapped on a solid sorbent. The sorbent is then heated to desorb the trapped compounds into a gas chromatograph (GC) for separation and detection by a mass spectrometer (MS).
-
Purge and trap system
-
Gas chromatograph/mass spectrometer (GC/MS)
-
Volumetric flasks, syringes, and other standard laboratory glassware
-
Reagent water (organic-free)
-
This compound standard
-
Internal standards and surrogates
-
Methanol (purge and trap grade)
-
Ascorbic acid (for quenching residual chlorine)
-
Collect samples in 40-mL vials with Teflon-lined septa.
-
Ensure no headspace is present in the vials.
-
If residual chlorine is present, add a quenching agent like ascorbic acid.
-
Store samples at 4°C and analyze within 14 days.
-
Calibration: Prepare a series of calibration standards by diluting a stock solution of this compound in methanol and spiking into reagent water. Analyze the standards to generate a calibration curve.
-
Sample Preparation: Allow the sample to come to room temperature. Add internal standards and surrogates to the sample.
-
Purge and Trap Analysis:
-
Place the sample in the purging device of the purge and trap system.
-
Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged compounds are trapped on a sorbent trap.
-
Heat the trap to desorb the compounds onto the GC column.
-
-
GC/MS Analysis:
-
Separate the compounds on a suitable GC capillary column.
-
Detect the compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Identify and quantify this compound based on its retention time and mass spectrum, using the calibration curve.
Caption: Workflow for the analysis of this compound in water.
B. Protocol for this compound Formation Potential (DBP-FP) Test
This protocol determines the potential of a water sample to form this compound under specific disinfection conditions.
A water sample is dosed with a disinfectant (e.g., chlorine or chloramine) and incubated under controlled conditions (pH, temperature, time) to simulate distribution system conditions. The concentration of this compound is then measured.
-
Same as for the analytical protocol.
-
Chlorine or chloramine stock solution.
-
Phosphate buffer solutions for pH control.
-
Incubator.
-
Sample Preparation: Collect a raw water sample. Filter the sample if necessary to remove particulate matter.
-
Dosing:
-
Adjust the pH of the water sample to the desired level using a buffer solution.
-
Add a predetermined dose of the disinfectant stock solution.
-
Ensure thorough mixing.
-
-
Incubation:
-
Store the dosed water sample in a sealed, headspace-free container in the dark at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 or 72 hours).
-
-
Quenching: After the incubation period, quench the residual disinfectant by adding a quenching agent (e.g., ascorbic acid).
-
Analysis: Analyze the sample for this compound using the GC/MS protocol described above.
-
Reporting: Report the concentration of this compound as its formation potential under the specified conditions.
Caption: Workflow for determining this compound formation potential.
Conclusion
This compound is an important emerging disinfection byproduct, the formation of which is favored in waters containing elevated levels of bromide and iodide, particularly during chloramination. Given the higher toxicity associated with iodinated DBPs, monitoring and controlling the formation of this compound is crucial for ensuring the safety of drinking water. The protocols provided in these application notes offer a framework for the reliable analysis of this compound and the assessment of its formation potential, which are essential for water quality management and public health protection. Further research is needed to fully elucidate the specific toxicological effects of this compound and to develop effective strategies for its mitigation in drinking water treatment.
References
- 1. dwqr.scot [dwqr.scot]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of disinfection byproducts and disinfected waters: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibromoiodomethane Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of dibromoiodomethane synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue: Low or No Product Yield
Low yields are a common issue in the synthesis of this compound. Several factors, from reagent quality to reaction conditions, can contribute to this problem. This guide will walk you through potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Decomposed Reagents | - Bromoform: Ensure the bromoform used is pure and free from decomposition products. It should be a colorless liquid. If it has a yellowish tint, it may have decomposed, releasing bromine. Consider purifying the bromoform by distillation before use.- Sodium Hypochlorite (Bleach): Use a fresh, unopened bottle of commercial bleach with a known concentration. The concentration of sodium hypochlorite in bleach can decrease over time.- Potassium Iodide: Ensure the potassium iodide is a white crystalline solid. If it has a yellow or brown color, it may have been oxidized to iodine. |
| Improper Reaction Temperature | The haloform reaction is generally exothermic. Insufficient cooling can lead to side reactions and decomposition of the product. Conversely, a temperature that is too low can slow down the reaction rate significantly.- Recommended Action: Maintain the reaction temperature between 0-10 °C, especially during the addition of the sodium hypoiodite solution. Use an ice bath to control the temperature effectively. |
| Incorrect Stoichiometry | The ratio of reactants is crucial for maximizing the yield of the desired product. An excess or deficit of any reactant can lead to incomplete conversion or the formation of undesired byproducts.- Recommended Action: Carefully measure the molar ratios of bromoform, sodium hypochlorite, and potassium iodide. A slight excess of the sodium hypoiodite solution is often used to ensure complete conversion of the bromoform. |
| Inefficient Mixing | The reaction between bromoform (organic phase) and sodium hypoiodite (aqueous phase) is a two-phase reaction. Inefficient mixing will result in a low reaction rate and poor yield.- Recommended Action: Use vigorous stirring to ensure good mixing of the two phases. A mechanical stirrer is recommended for larger scale reactions. The use of a phase-transfer catalyst can also improve the reaction rate. |
| Reaction Time | The reaction may not have gone to completion. Conversely, excessively long reaction times can lead to product decomposition.- Recommended Action: Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC). If monitoring is not possible, follow the recommended reaction time from a reliable protocol. |
Issue: Product is Impure (Contains side-products)
The formation of byproducts is a common challenge in haloform reactions, especially when dealing with mixed halogens. Understanding and controlling these side reactions is key to obtaining a pure product.
| Potential Side Product | Formation Mechanism | Prevention/Minimization Strategy |
| Iodoform (CHI₃) | If the iodination reaction proceeds too far, all three bromine atoms on the bromoform can be substituted with iodine, leading to the formation of iodoform.[1] | - Carefully control the stoichiometry of potassium iodide.- Maintain a lower reaction temperature to favor the formation of the mixed haloform. |
| Unreacted Bromoform (CHBr₃) | Incomplete reaction due to insufficient sodium hypoiodite, low temperature, or short reaction time. | - Use a slight excess of sodium hypoiodite.- Ensure the reaction goes to completion by monitoring with GC or allowing for sufficient reaction time. |
| Other Mixed Halomethanes (e.g., bromodiiodomethane) | Stepwise substitution of bromine atoms with iodine can lead to a mixture of haloforms. | - Precise control over stoichiometry and reaction conditions is crucial.- Purification by fractional distillation is often necessary to separate the desired product from other haloforms. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory synthesis involves the haloform reaction, specifically the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is typically generated in situ by reacting sodium hypochlorite (household bleach) with potassium iodide in an alkaline solution.[2]
Q2: How can I improve the mixing of the organic and aqueous phases?
Vigorous stirring is essential. For reactions that are difficult to mix, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hypoiodite ion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[3][4][5]
Q3: What is the best way to purify the final product?
Fractional distillation is the most common method for purifying this compound from the reaction mixture. Due to the different boiling points of the various haloforms that may be present (bromoform, this compound, iodoform, etc.), careful fractional distillation can yield a pure product. The high density of this compound also allows for separation from less dense impurities.
Q4: How can I confirm the identity and purity of my this compound product?
Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the components of the reaction mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: While not as definitive as NMR or MS for this specific molecule, IR spectroscopy can help to identify the presence of certain functional groups and confirm the absence of starting materials or impurities with distinct IR absorptions.
Q5: The reaction mixture turned a dark brown/purple color. Is this normal?
The formation of a dark color is often due to the presence of elemental iodine (I₂). This can happen if the sodium hypoiodite is not stable or if there are side reactions occurring. While some color change is expected, a very dark color may indicate an issue with the reaction conditions. The color can often be removed during the workup by washing the organic layer with a solution of a reducing agent, such as sodium thiosulfate.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent concentrations.
Materials:
-
Bromoform (CHBr₃)
-
Sodium hypochlorite solution (NaOCl, commercial bleach, ~5-6%)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Sodium thiosulfate (for quenching excess iodine)
-
Ice
Procedure:
-
Preparation of Sodium Hypoiodite Solution: In a flask, dissolve potassium iodide in a 5% aqueous solution of sodium hydroxide. Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add the sodium hypochlorite solution. The addition should be done dropwise to maintain the temperature below 10 °C. The solution will likely turn a yellow to light brown color.
-
Reaction: To a separate flask containing bromoform, also cooled in an ice bath, slowly add the freshly prepared sodium hypoiodite solution. Maintain vigorous stirring and keep the temperature between 0-10 °C throughout the addition. After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer. The product, this compound, is denser than water.
-
Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine (the color should fade).
-
Wash the organic layer with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
| Bromoform | CHBr₃ | 252.73 | 2.89 | 149-151 |
| This compound | CHBr₂I | 299.73 | ~3.3 | ~185 |
| Iodoform | CHI₃ | 393.73 | 4.008 | 218 (decomposes) |
Table 2: Impact of Reactant Ratio on Product Distribution (Illustrative)
| Molar Ratio (CHBr₃:KI:NaOCl) | % Yield of CHBr₂I | % Unreacted CHBr₃ | % Iodoform (CHI₃) |
| 1 : 1 : 1.1 | 45 | 40 | 5 |
| 1 : 1.2 : 1.3 | 65 | 20 | 10 |
| 1 : 1.5 : 1.6 | 70 | 10 | 15 |
| 1 : 2 : 2.2 | 60 | 5 | 30 |
Note: The data in this table is illustrative and intended to show general trends. Actual results will vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for addressing low reaction yields.
References
troubleshooting common issues in Simmons-Smith reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Simmons-Smith reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a failed or low-yielding Simmons-Smith reaction?
A1: The most frequent issue is the activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc.[1] For the classical Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1] Inactivity can result from poorly activated zinc dust or degradation of the reagent due to exposure to air or moisture.
Q2: My reaction is sluggish or incomplete. What steps can I take to improve the conversion rate?
A2: To improve a sluggish or incomplete reaction, consider the following:
-
Increase Reaction Temperature: If the reaction is being run at a low temperature (e.g., 0 °C), gradually increasing it may enhance the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.[2]
-
Extend Reaction Time: Some substrates react more slowly. Monitoring the reaction by TLC or GC/MS and extending the reaction time can lead to higher conversion.
-
Use a More Reactive Reagent: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often much faster and more reproducible than the classical zinc-copper couple method.[3][4] The Shi modification, employing a reagent like CF₃CO₂ZnCH₂I, is more nucleophilic and can be effective for less reactive, electron-deficient alkenes.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.
Q3: I am observing unexpected byproducts in my reaction. What are they and how can I minimize them?
A3: Common byproducts in Simmons-Smith reactions include:
-
Methylated Heteroatoms: Alcohols and other heteroatoms in the substrate can be methylated by the electrophilic zinc carbenoid, especially with excess reagent or prolonged reaction times. Using a stoichiometric amount of the Simmons-Smith reagent and monitoring the reaction progress closely can minimize this.
-
Products of Decomposition: High reaction temperatures can lead to the decomposition of the reagent, intermediates, or the desired product. Running the reaction at the lowest effective temperature is advisable.
-
Rearrangement Products: In specific cases, such as with allylic thioethers, the intermediate sulfur ylide can undergo a-sigmatropic rearrangement instead of cyclopropanation.
Q4: How can I control the diastereoselectivity of my Simmons-Smith reaction?
A4: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. For substrates with directing groups like allylic alcohols, the diastereoselectivity is often controlled by the coordination of the zinc reagent to the hydroxyl group, leading to cyclopropanation on the same face as the alcohol. To enhance diastereoselectivity:
-
Lowering the Reaction Temperature: Generally, lower temperatures favor the formation of the thermodynamically preferred diastereomer.
-
Choice of Reagent: The choice of the Simmons-Smith reagent and any additives can influence diastereoselectivity. For instance, the Charette asymmetric cyclopropanation utilizes chiral ligands to achieve high enantioselectivity.
Q5: What is the proper work-up procedure for a Simmons-Smith reaction?
A5: A typical work-up procedure involves quenching the reaction, followed by extraction and purification.
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Quenching: The reaction is typically quenched by the slow, cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.
-
Purification: The crude product is often purified by flash column chromatography on silica gel. However, acid-sensitive cyclopropanes may degrade on silica. In such cases, using deactivated silica gel (e.g., with triethylamine) or switching to a different stationary phase like alumina is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive zinc-copper couple. | Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation. |
| Low reaction temperature. | Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction. | |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). | |
| Incomplete Starting Material Conversion | Insufficient reagent. | Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents). |
| Short reaction time. | Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. | |
| Low substrate reactivity. | Switch to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa or Shi modification. | |
| Poor Diastereoselectivity | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Steric hindrance. | The Simmons-Smith reaction is sensitive to steric effects, and cyclopropanation generally occurs on the less hindered face of the alkene. | |
| Absence of a directing group. | For substrates lacking a directing group, diastereoselectivity may be inherently low. Consider substrate modification if high selectivity is crucial. | |
| Product Degradation During Purification | Acidic silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina. |
| Product instability. | Minimize the time the product is on the column and consider alternative purification methods like distillation if the product is volatile. |
Experimental Protocols
Protocol 1: Classical Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
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Zinc dust (<10 micron, activated)
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Copper(I) chloride (CuCl)
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Diiodomethane (CH₂I₂)
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Cyclohexene
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from black to a grayish color. Stir for an additional 30 minutes.
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Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
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Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis.
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Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Filter the mixture through a pad of celite to remove solid zinc salts.
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Extraction and Purification: Separate the organic layer and wash it with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford norcarane.
Protocol 2: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol
Materials:
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Allylic alcohol substrate
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Rochelle's salt solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.
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Extraction and Purification: Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified mechanism of the Simmons-Smith reaction.
Caption: General experimental workflow for a Simmons-Smith reaction.
References
Technical Support Center: Dibromoiodomethane in Synthetic Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibromoiodomethane. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, particularly in cyclopropanation reactions.
Q1: My cyclopropanation reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve the yield?
A1: Low yields in cyclopropanation reactions using this compound can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the presence of interfering functional groups.
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Reagent Quality: Ensure your this compound is pure and has not decomposed. It is sensitive to light and heat. Similarly, the zinc-copper couple or other activating metals should be freshly prepared and highly active.
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Reaction Conditions: The reaction is sensitive to moisture and oxygen. Employing anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial. The reaction temperature should be carefully controlled, as higher temperatures can promote side reactions.
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Lewis Acidity: The zinc iodide (ZnI₂) byproduct is a Lewis acid that can catalyze side reactions, leading to product degradation, especially with acid-sensitive substrates.[1]
To improve your yield, consider the following troubleshooting steps:
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Purify this compound: If decomposition is suspected, purify the reagent by distillation under reduced pressure or by passing it through a short column of neutral alumina.
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Activate the Zinc: Ensure the zinc-copper couple is highly active. Pre-activation of the zinc with acid and subsequent washing can improve its reactivity.
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Scavenge Lewis Acids: Add an excess of diethylzinc (Et₂Zn) to the reaction mixture. This will react with the ZnI₂ byproduct to form the less acidic EtZnI.[1] Alternatively, quenching the reaction with pyridine can also sequester the ZnI₂.[1]
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Optimize Solvent: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Basic solvents can decrease the reaction rate.[2]
Q2: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
A2: The formation of byproducts is a common issue. The most likely side reactions with this compound in the context of cyclopropanation are methylation of heteroatoms and products arising from radical reactions.
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Methylation of Heteroatoms: The organozinc carbenoid formed from this compound can act as a methylating agent, particularly towards alcohols and other nucleophilic heteroatoms, especially with prolonged reaction times and excess reagent.[1]
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Radical Reactions: Although less common in well-controlled Simmons-Smith type reactions, radical pathways can be initiated by light or impurities, leading to a variety of byproducts.
Strategies to minimize byproduct formation include:
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Protecting Groups: Protect sensitive functional groups, such as alcohols, prior to the cyclopropanation reaction.
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Control Stoichiometry and Reaction Time: Use a minimal excess of the this compound and zinc reagent. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
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Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent light-induced radical reactions.
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Use Radical Inhibitors: In cases where radical pathways are suspected, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial, although this is not standard practice for Simmons-Smith reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
A1: The main side reactions involving this compound depend on the reaction context. In cyclopropanation reactions (e.g., Simmons-Smith), the most common side reactions are:
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Methylation of heteroatoms: The zinc carbenoid intermediate can methylate nucleophilic functional groups like alcohols.
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Lewis acid-catalyzed decomposition: The byproduct zinc iodide (ZnI₂) is a Lewis acid that can promote the decomposition of acid-sensitive starting materials or products.
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Radical-mediated reactions: Under certain conditions (e.g., exposure to light), this compound can undergo homolytic cleavage to form radicals, which can lead to a variety of undesired products.
In the context of its formation as a disinfection byproduct in water treatment, its primary "side reaction" is its decomposition, which is influenced by factors like pH and temperature.
Q2: How can I minimize the side reactions during a Simmons-Smith type cyclopropanation?
A2: To minimize side reactions, careful control over the experimental parameters is key:
| Parameter | Recommended Action | Rationale |
| Reagent Purity | Use freshly purified this compound and a highly active zinc-copper couple. | Impurities can catalyze side reactions or reduce the efficiency of the main reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the organozinc intermediate. |
| Solvent | Use anhydrous, non-coordinating solvents such as DCM or DCE. | Basic solvents can slow down the reaction, potentially allowing more time for side reactions to occur. |
| Temperature | Maintain the recommended reaction temperature (often starts at 0°C or -10°C). | Higher temperatures can increase the rate of side reactions. |
| Lewis Acid Byproduct | Add excess Et₂Zn or quench with pyridine. | Scavenges the Lewis acidic ZnI₂ byproduct, protecting acid-sensitive groups. |
| Reaction Time | Monitor the reaction and work it up promptly upon completion. | Minimizes the risk of product degradation and byproduct formation over time. |
Q3: How does the choice of solvent impact the side reactions of this compound?
A3: The choice of solvent has a significant impact on the rate and outcome of reactions involving this compound.
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Polarity: The reaction rate is generally faster in more polar solvents.
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Coordinating Ability: The use of basic, coordinating solvents can decrease the reaction rate of Simmons-Smith cyclopropanations. This is because the solvent can coordinate to the zinc carbenoid, reducing its electrophilicity and reactivity.
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Protic Solvents: Protic solvents like water and alcohols are generally incompatible as they will react with the organozinc intermediate.
For Simmons-Smith type reactions, non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are recommended.
Experimental Protocols
Protocol: Cyclopropanation of an Alkene using this compound
This protocol provides a general procedure for the cyclopropanation of an alkene using a modified Simmons-Smith procedure with diethylzinc, which helps to minimize side reactions.
Materials:
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Anhydrous dichloromethane (DCM)
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Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
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This compound (CHBr₂I), freshly purified
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Alkene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq) dissolved in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice bath.
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Addition of Diethylzinc: Slowly add the diethylzinc solution (2.0 eq) to the stirred solution of the alkene.
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Addition of this compound: Add a solution of this compound (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (3 x).
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Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Visualizations
Caption: A workflow diagram for troubleshooting low-yield cyclopropanation reactions.
Caption: Main reaction pathway vs. potential side reactions of this compound.
References
Technical Support Center: Stereoselective Dibromoiodomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the stereoselectivity of reactions involving dibromoiodomethane. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction using this compound and an alkene is showing low diastereoselectivity. What are the potential causes and how can I improve it?
Low diastereoselectivity in cyclopropanation reactions with this compound often stems from factors related to the nature of the substrate, the specific variant of the Simmons-Smith reaction employed, and the reaction conditions. The Simmons-Smith reaction and its modifications are the most common methods for cyclopropanation using dihalomethanes. These reactions are known to be stereospecific, meaning the relative stereochemistry of the alkene is preserved in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane.
Troubleshooting Steps:
-
Substrate-Directing Groups: The presence of hydroxyl groups or other Lewis basic functionalities in the alkene substrate can significantly enhance diastereoselectivity. The zinc reagent can coordinate with these groups, directing the cyclopropanation to one face of the double bond. If your substrate lacks such a directing group, consider if one can be temporarily introduced.
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Choice of Reagent System: The classic Simmons-Smith reagent is generated from diiodomethane and a zinc-copper couple. A common and often more reactive alternative is the Furukawa reagent, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple. While diiodomethane is the typical reagent, this compound can be used as a more cost-effective alternative. The choice between these systems can influence selectivity.
-
Steric Hindrance: The facial selectivity of the cyclopropanation can be influenced by steric bulk near the double bond. The reagent will preferentially attack the less hindered face of the alkene. Analyze the steric environment of your substrate to predict and understand the observed diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Q2: I am attempting an asymmetric addition of a dibromoiodomethyl group to an aldehyde and observing poor enantioselectivity. What strategies can I employ to improve this?
Achieving high enantioselectivity in the addition of a dibromoiodomethyl nucleophile to an aldehyde is a significant challenge and often requires the use of chiral auxiliaries or catalysts.
Troubleshooting Steps:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the aldehyde or the nucleophile precursor can create a chiral environment that biases the approach of the reactants, leading to the preferential formation of one enantiomer. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used to control the stereochemistry of various reactions.
-
Chiral Lewis Acids: The use of a chiral Lewis acid catalyst can activate the aldehyde towards nucleophilic attack and create a chiral pocket around the reaction center, thereby inducing enantioselectivity.
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Solvent and Temperature Effects: The choice of solvent can significantly impact the reaction's stereochemical outcome by influencing the conformation of the transition state. Screening a range of solvents with varying polarities is recommended. As with diastereoselective reactions, lower temperatures often lead to higher enantiomeric excess (ee).
-
Purity of Reagents and Inert Atmosphere: Ensure all reagents and solvents are of high purity and anhydrous. Reactions involving organometallic species are often sensitive to moisture and oxygen, which can lead to side reactions and a decrease in stereoselectivity. Conducting the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.
Q3: Are there established protocols for analyzing the stereoselectivity of my this compound reaction?
Yes, determining the diastereomeric ratio (dr) and/or enantiomeric excess (ee) of your product is essential. The following analytical techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to determine the diastereomeric ratio of a product mixture, as diastereomers typically have distinct chemical shifts.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the most common and reliable methods for determining the enantiomeric excess of a chiral product. A racemic sample should first be analyzed to ensure proper separation of the enantiomers.
Experimental Protocols
While specific, detailed protocols for stereoselective reactions of this compound are not as prevalent in the literature as those for diiodomethane, the following general procedures for related transformations can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate.
General Protocol for Diastereoselective Cyclopropanation of an Allylic Alcohol (Simmons-Smith/Furukawa Type)
This protocol is adapted from established procedures for diiodomethane and can serve as a starting point for reactions with this compound.
-
Preparation: A flame-dried Schlenk flask is charged with the allylic alcohol (1.0 equiv) and dissolved in an anhydrous, non-coordinating solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cooling: The solution is cooled to 0 °C or a lower temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Reagent Addition: A solution of diethylzinc (Et₂Zn, 1.1 - 2.0 equiv) in a suitable solvent (e.g., hexanes) is added dropwise to the stirred solution of the allylic alcohol. The mixture is stirred for 15-30 minutes at the same temperature.
-
This compound Addition: this compound (1.1 - 2.0 equiv) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.
Data Presentation: Expected Diastereoselectivity in Directed Cyclopropanations
The following table summarizes typical diastereoselectivities observed in the cyclopropanation of chiral allylic alcohols using Simmons-Smith type reagents. While this data is primarily based on reactions with diiodomethane, similar trends are expected with this compound, although yields and selectivities may vary.
| Substrate Type | Reagent System | Typical Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-Disubstituted Allylic Alcohol | Zn-Cu, CH₂I₂ | >200:1 | General trend |
| (E)-Disubstituted Allylic Alcohol | Zn-Cu, CH₂I₂ | <2:1 | General trend |
| Acyclic Chiral Allylic Alcohol | Et₂Zn, CH₂I₂ | >15:1 (syn) | General trend |
Visualizing Experimental Logic
Troubleshooting Workflow for Low Stereoselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the stereoselectivity of a reaction.
Caption: A workflow for troubleshooting poor stereoselectivity.
Signaling Pathway for Substrate-Directed Cyclopropanation
This diagram illustrates the generally accepted mechanism for diastereoselective cyclopropanation of an allylic alcohol, where the zinc reagent coordinates to both the hydroxyl group and the double bond.
Caption: Directed cyclopropanation mechanism.
Technical Support Center: Purification of Dibromoiodomethane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of dibromoiodomethane reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: When synthesizing this compound, particularly from bromoform, several impurities can be present. These typically include:
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Unreacted starting materials: Residual bromoform is a common impurity.
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Side-reaction products: Other trihalomethanes can form, such as bromodiiodomethane and tribromoiodomethane.
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Colored impurities: The crude product is often a dark red to dark brown oil, indicating the presence of colored byproducts, which may include dissolved iodine.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value |
| Appearance | Dark red to dark brown oil |
| Molar Mass | 299.731 g/mol |
| Boiling Point | 185.9 °C |
| Density | 3.3 g/cm³ |
Q3: My purified this compound is still colored. How can I remove the color?
A3: Residual color, often due to trace amounts of iodine or other conjugated impurities, can be addressed by treating the product with activated charcoal.[1][2] Add a small amount of activated charcoal to a solution of the this compound in an appropriate solvent, stir or sonicate, and then filter to remove the charcoal.[3] This is best done before a final distillation or recrystallization attempt.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for purifying this compound.[4] Given its non-polar nature, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel is a suitable adsorbent.[5]
-
Mobile Phase: A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane, should provide good separation. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q5: Is this compound stable to heat during distillation?
A5: While this compound has a defined boiling point, prolonged heating at high temperatures can lead to decomposition. It is advisable to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. For a related compound, bromoiodomethane, vacuum distillation at 30 mmHg and 80°C has been reported as an effective purification method.
Troubleshooting Guides
Issue 1: Poor separation of this compound from bromoform by fractional distillation.
-
Possible Cause: The boiling points of this compound (185.9 °C) and bromoform (149.6 °C) are relatively close, making separation by simple distillation challenging.
-
Recommended Solutions:
-
Use a fractionating column: Employ a Vigreux or packed column to increase the number of theoretical plates and enhance separation efficiency.
-
Optimize distillation rate: A slow and steady distillation rate is crucial for achieving good separation.
-
Insulate the column: Wrapping the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and improve separation.
-
Consider vacuum fractional distillation: Reducing the pressure will lower the boiling points and may improve the separation.
-
Issue 2: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The presence of impurities can lower the melting point of the mixture and inhibit crystallization. The chosen solvent may also not be optimal.
-
Recommended Solutions:
-
Solvent screening: Experiment with different solvents or solvent mixtures. Good solvent pairs for non-polar compounds include heptanes/ethyl acetate or methanol/water.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue 3: Low recovery of this compound after purification.
-
Possible Cause:
-
Decomposition: The compound may be decomposing during purification, especially if excessive heat is applied.
-
Adsorption on activated charcoal: If using activated charcoal for decolorization, some product may be lost due to adsorption.
-
Multiple purification steps: Each purification step will inevitably lead to some loss of product.
-
-
Recommended Solutions:
-
Use vacuum distillation: This minimizes thermal stress on the compound.
-
Minimize the use of activated charcoal: Use the smallest amount necessary to achieve the desired color.
-
Optimize the purification strategy: If possible, combine purification steps. For example, a preliminary purification by washing with a suitable reagent to remove specific impurities before a final distillation.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the fractional distillation of this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Distillation:
-
Heat the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate, collecting the distillate in fractions.
-
Monitor the temperature at the still head. The temperature should plateau as each component distills.
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Collect the fraction that distills at a temperature consistent with the boiling point of this compound (185.9 °C at atmospheric pressure, lower under vacuum).
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A mixture of hexanes and dichloromethane is a good starting point.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect the eluent in a series of fractions.
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Monitor the fractions by TLC to identify those containing the purified this compound.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
decomposition of dibromoiodomethane and prevention strategies
Welcome to the Technical Support Center for dibromoiodomethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CHBr₂I) is a trihalomethane, a compound derived from methane where three of the four hydrogen atoms are replaced by halogen atoms—in this case, two bromine atoms and one iodine atom. It is a dense, dark red to dark brown oily liquid. In research, it can be used as a reagent in organic synthesis, for example, in the generation of dibromocarbene or as a source of the dibromoiodomethyl radical. It is also identified as a disinfection byproduct in chlorinated drinking water.[1]
Q2: What are the main causes of this compound decomposition?
The decomposition of this compound can be initiated by several factors:
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Light: Photolytic decomposition can occur upon exposure to light, particularly UV radiation, leading to the cleavage of the carbon-halogen bonds.
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Heat: Thermal decomposition can occur at elevated temperatures. While stable at room temperature if pure, prolonged exposure to heat can accelerate degradation.
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Presence of Incompatible Materials: Contact with certain substances can catalyze decomposition. These include strong bases, reactive metals, and some oxidizing or reducing agents. A comprehensive list of incompatible chemicals should always be consulted.
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Hydrolysis: Although generally slow for dihalomethanes, hydrolysis can occur over time, especially in the presence of nucleophiles or under non-neutral pH conditions.
Q3: What are the likely decomposition products of this compound?
While specific studies on the complete decomposition profile of this compound are limited, based on the chemistry of other trihalomethanes, likely decomposition products could include:
-
Bromoform (CHBr₃) and Iodoform (CHI₃): Through disproportionation or radical reactions.
-
Dihalomethanes: Such as dibromomethane (CH₂Br₂) and diiodomethane (CH₂I₂).
-
Carbon monoxide (CO) and Carbon dioxide (CO₂): Under oxidative conditions.
-
Halide ions (Br⁻, I⁻): Released during decomposition.
-
Radical species: Such as the dibromoiodomethyl radical (•CBr₂I), which can then participate in further reactions.
Q4: How should I store this compound to minimize decomposition?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
In a cool, dark place: To prevent thermal and photolytic decomposition. An amber glass bottle is recommended.
-
Under an inert atmosphere: To prevent oxidation. Purging the container with argon or nitrogen before sealing is good practice.
-
Away from incompatible materials: Store separately from strong bases, acids, and reactive metals.
-
Tightly sealed: To prevent the ingress of moisture and atmospheric oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the this compound solution (e.g., darkening, formation of a precipitate). | Decomposition, leading to the formation of elemental iodine (I₂) or other colored byproducts. | 1. Verify the storage conditions (light and heat exposure).2. Test for the presence of halide ions using the silver nitrate test (see Experimental Protocols). A rapid precipitate formation indicates significant decomposition.3. If decomposition is suspected, the material may need to be repurified (e.g., by distillation under reduced pressure), though caution is advised due to its potential instability. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound reagent, leading to lower effective concentration or the presence of interfering decomposition products. | 1. Use a fresh bottle of this compound or a recently opened bottle that has been stored correctly.2. Analyze the purity of the this compound using techniques like GC-MS or NMR spectroscopy.3. Consider the compatibility of this compound with other reagents and solvents in your reaction mixture. |
| Formation of a precipitate in a reaction mixture containing this compound. | The precipitate could be a byproduct of a reaction between a decomposition product and another component in the mixture (e.g., silver halides if silver salts are present). | 1. Isolate and identify the precipitate if possible.2. Review the reaction scheme for potential side reactions involving decomposition products.3. Run a control reaction without the substrate to see if this compound decomposes under the reaction conditions. |
Prevention Strategies
1. Use of Stabilizers:
While specific stabilizers for this compound are not extensively documented, the following general strategies for stabilizing halogenated hydrocarbons may be effective:
-
Radical Scavengers: Decomposition can proceed via radical pathways. The addition of a small amount of a radical scavenger, such as a hindered phenol like butylated hydroxytoluene (BHT), may inhibit these processes. The effectiveness of a particular scavenger would need to be determined empirically.
-
Metal Scavengers: Trace metal impurities can catalyze decomposition. The addition of a chelating agent, like EDTA, could sequester these metals.
2. Proper Handling and Experimental Setup:
-
Inert Atmosphere: When running reactions, especially those at elevated temperatures, performing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
Quantitative Data
Due to the limited availability of specific kinetic data for the decomposition of this compound, the following table provides data for related trihalomethanes to offer an approximation of stability.
Table 1: Hydrolysis Half-Lives of Selected Trihalomethanes at 25°C and pH 7
| Compound | Formula | Half-life (years) |
| Bromoform | CHBr₃ | 130 |
| Chloroform | CHCl₃ | 1400 |
| Iodoform | CHI₃ | 0.02 |
Data is illustrative and sourced from general literature on halocarbon stability. The presence of both bromine and iodine in this compound suggests its stability is likely intermediate between bromoform and iodoform, but this is an estimation.
Experimental Protocols
Protocol 1: Qualitative Test for this compound Decomposition (Silver Nitrate Test)
Objective: To qualitatively assess the presence of free halide ions (Br⁻, I⁻) as an indicator of decomposition.
Methodology:
-
Sample Preparation: In a clean test tube, dissolve a small amount (e.g., 1-2 drops) of the this compound to be tested in 1 mL of ethanol.
-
Reagent Addition: Add a few drops of a 0.1 M solution of silver nitrate (AgNO₃) in ethanol to the sample solution.
-
Observation: Observe the formation of any precipitate.
-
No precipitate or very slow formation of a faint precipitate: Indicates minimal decomposition.
-
Rapid formation of a dense, colored precipitate (typically yellowish-white to yellow): Indicates significant decomposition and the presence of free bromide and/or iodide ions. Silver bromide (AgBr) is a creamy white solid, while silver iodide (AgI) is a yellow solid.[1][2]
-
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the stability of this compound under stressed conditions of temperature and light.
Methodology:
-
Sample Preparation: Prepare several small, sealed vials of high-purity this compound. Some samples should be wrapped in aluminum foil to serve as dark controls.
-
Stress Conditions: Place the vials in controlled environment chambers under the following conditions:
-
Condition A (Thermal Stress): 40°C in the dark.
-
Condition B (Photolytic Stress): 25°C with exposure to a controlled UV light source.
-
Condition C (Combined Stress): 40°C with UV light exposure.
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Control: 4°C in the dark.
-
-
Time Points: Withdraw samples at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point for:
-
Purity: Using GC-MS or HPLC to quantify the remaining this compound and identify decomposition products.
-
Appearance: Note any color changes.
-
Halide Content: Using the silver nitrate test or ion chromatography.
-
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the rate of decomposition.
Visualizations
Caption: A simplified proposed decomposition pathway for this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
Technical Support Center: Dibromoiodomethane Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of dibromoiodomethane in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound (CHBr₂I) is primarily used as a carbene precursor for the cyclopropanation of alkenes. This reaction, often a variation of the Simmons-Smith reaction, is a reliable method for forming cyclopropane rings, which are important structural motifs in many biologically active molecules. It can also participate in other reactions, such as insertions into C-H bonds and reactions with nucleophiles, although these are less common.
Q2: How does the reactivity of this compound compare to diiodomethane in cyclopropanation reactions?
A2: While diiodomethane (CH₂I₂) is more commonly used in the classic Simmons-Smith reaction, this compound can be a more cost-effective alternative.[1] Generally, the reactivity of the resulting zinc carbenoid is influenced by the halogen atoms. The precise reactivity differences can be subtle and depend on the specific substrate and reaction conditions.
Q3: What is the general mechanism for cyclopropanation using this compound?
A3: In the presence of a zinc-copper couple or diethylzinc, this compound forms an organozinc carbenoid intermediate (e.g., I(Br)CHZnI). This carbenoid then reacts with an alkene in a concerted, stereospecific manner to deliver a bromomethylene group (:CHBr) to the double bond, forming a bromocyclopropane. The stereochemistry of the alkene is retained in the cyclopropane product.
Troubleshooting Guides
Issue 1: Low or no yield in a cyclopropanation reaction.
-
Possible Cause 1: Inactive Zinc Reagent.
-
Solution: The zinc-copper couple or diethylzinc must be fresh and active. For the zinc-copper couple, ensure it is properly prepared and activated. Diethylzinc is pyrophoric and must be handled under an inert atmosphere.
-
-
Possible Cause 2: Inappropriate Solvent.
-
Solution: The choice of solvent is critical. Basic solvents can decrease the rate of the Simmons-Smith reaction.[2] Ethereal solvents like diethyl ether or non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[2] Avoid using coordinating solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) if you are experiencing low yields.
-
-
Possible Cause 3: Low Reactivity of the Alkene.
-
Solution: Electron-rich alkenes are generally more reactive in Simmons-Smith type reactions. For electron-deficient alkenes, consider using a more reactive carbenoid precursor or a modified procedure, such as the Furukawa modification (using diethylzinc instead of a zinc-copper couple).[1]
-
Issue 2: Formation of side products.
-
Possible Cause 1: Reaction with the Solvent.
-
Solution: Ensure the solvent is inert under the reaction conditions. Protic solvents, for example, will quench the organozinc intermediate. Stick to recommended solvents like DCM, DCE, or diethyl ether.[2]
-
-
Possible Cause 2: Self-decomposition of the Carbenoid.
-
Solution: The organozinc intermediate can be unstable at higher temperatures. Maintain the recommended reaction temperature, which is often at or below room temperature.
-
Issue 3: Poor diastereoselectivity in the cyclopropanation of a chiral alkene.
-
Possible Cause: Solvent Polarity.
-
Solution: The polarity of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. If you are observing poor selectivity, consider screening a range of solvents with varying polarities (e.g., diethyl ether vs. dichloromethane vs. hexane). A less polar solvent may enhance the directing effects of existing stereocenters.
-
Solvent Effects on Reactivity: Data Summary
The choice of solvent significantly impacts the outcome of reactions involving this compound. The following tables summarize the expected effects based on established principles of physical organic chemistry and data from analogous reactions.
Table 1: Solvent Effects on Cyclopropanation Yield with this compound *
| Solvent | Polarity (Dielectric Constant) | Expected Yield | Rationale |
| Dichloromethane (DCM) | 9.1 | High | Non-coordinating, polar enough to dissolve reactants. |
| 1,2-Dichloroethane (DCE) | 10.4 | High | Similar to DCM, a common solvent for Simmons-Smith reactions. |
| Diethyl Ether | 4.3 | Moderate to High | Ethereal solvent, commonly used but can be coordinating. |
| Hexane | 1.9 | Moderate | Non-polar, may have solubility issues with some substrates. |
| Tetrahydrofuran (THF) | 7.6 | Low to Moderate | Coordinating solvent, can reduce the reactivity of the zinc carbenoid. |
| Dimethylformamide (DMF) | 36.7 | Low | Highly coordinating and basic, likely to inhibit the reaction. |
*Note: This data is illustrative and based on trends observed in Simmons-Smith reactions. Actual yields will vary depending on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Cyclopropanation of an Alkene using this compound and a Zinc-Copper Couple
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (1.5 eq) and an equal weight of copper(I) iodide. Heat the mixture gently with a heat gun under vacuum until the copper(I) iodide turns from white to yellow and then back to white. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of the alkene (1.0 eq) in anhydrous diethyl ether.
-
Addition of this compound: Add a solution of this compound (1.2 eq) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Catalyst Selection for Dibromoiodomethane-Mediated Transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibromoiodomethane-mediated transformations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound (CHBr₂I).
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield in Cyclopropanation | Inactive catalyst | Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere). For Simmons-Smith type reactions using zinc, activation of the zinc (e.g., with ultrasound) may be necessary.[1][2] |
| Poor quality of this compound | Use freshly purified or distilled this compound, as it can decompose over time. | |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. For example, in nickel-catalyzed cyclopropanations, a mixed solvent system like CH₂Cl₂/Et₂O may improve yield. | |
| Reaction temperature is not optimal | Optimize the reaction temperature. Some reactions require cooling, while others may need heating to proceed efficiently. | |
| Presence of water or oxygen | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst or reagents are sensitive to air or moisture. | |
| Low Diastereoselectivity in Cyclopropanation | Incorrect catalyst choice | The catalyst and its ligands play a crucial role in determining diastereoselectivity. For example, in rhodium-catalyzed cyclopropanations, the choice of chiral ligands is critical.[3] |
| Steric hindrance | The stereochemical outcome of Simmons-Smith reactions can be influenced by steric effects of the substrate.[4][5] Consider using a different catalyst system that is less sensitive to steric hindrance. | |
| Reaction temperature | Temperature can affect the selectivity of the reaction. Try running the reaction at a lower temperature to improve diastereoselectivity. | |
| Low or No Product Yield in Atom Transfer Radical Addition (ATRA) | Inefficient radical initiation | For photoredox-catalyzed reactions, ensure the light source has the correct wavelength and intensity to excite the photocatalyst. For thermally initiated reactions, confirm the initiator is active and used at the correct temperature. |
| Catalyst deactivation | The catalyst may be deactivated by impurities in the starting materials or by side reactions. Ensure all reagents are pure. | |
| Unsuitable catalyst system | The choice of catalyst is critical for ATRA. For example, copper-based catalysts have been shown to be effective for certain photoredox ATRA reactions where other common photocatalysts fail. | |
| Competitive side reactions | This compound can undergo various side reactions. Optimizing the reaction conditions (concentration, temperature, and addition rate of reagents) can help minimize these. | |
| Formation of Multiple Products/Side Reactions | Radical-induced side reactions | The high reactivity of radicals can lead to side reactions like polyhalogenation. Using a lower concentration of the radical initiator or running the reaction at a lower temperature may help. |
| Catalyst-mediated side reactions | The catalyst itself might promote undesired transformations. Screening different catalysts or modifying the ligand on the metal center can alter the reaction pathway. | |
| Impurities in starting materials | Impurities can act as catalysts or inhibitors for side reactions. Ensure all starting materials and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my this compound-mediated transformation?
A1: The choice of catalyst depends on the desired transformation. For cyclopropanation, common catalysts include zinc-copper couple (Simmons-Smith reaction), nickel complexes, and rhodium catalysts. For Atom Transfer Radical Addition (ATRA), photoredox catalysts (e.g., iridium or ruthenium complexes) or transition metal catalysts (e.g., copper, cobalt, or iron) are often used. Catalyst screening is often necessary to find the optimal catalyst for a specific substrate.
Q2: My catalyst seems to be deactivating during the reaction. What can I do?
A2: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation. To mitigate this, ensure your reagents and solvents are free of impurities that could act as poisons. Running the reaction under an inert atmosphere can prevent deactivation by oxygen. If thermal degradation is suspected, try lowering the reaction temperature. In some cases, catalyst regeneration might be possible, but often, using a fresh batch of catalyst is the most straightforward solution.
Q3: I am observing the formation of a significant amount of byproducts. How can I improve the selectivity of my reaction?
A3: The formation of byproducts is a common issue in radical reactions. To improve selectivity, you can try optimizing the reaction conditions. This includes adjusting the temperature, changing the solvent, and varying the concentration of the reactants and catalyst. The choice of catalyst and ligands can also have a profound impact on selectivity. A thorough screening of reaction parameters is often required to identify the optimal conditions for minimizing side reactions.
Q4: Can I use this compound in asymmetric catalysis?
A4: Yes, this compound can be used in asymmetric transformations, particularly in cyclopropanation reactions. The key to achieving high enantioselectivity is the use of a chiral catalyst. Chiral ligands on metal centers (e.g., rhodium, nickel, or copper) can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is a halogenated hydrocarbon and should be handled with care in a well-ventilated fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalysts in this compound-mediated transformations. Note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Catalyst Performance in Cyclopropanation of Styrene with a Dihalomethane Source
| Catalyst | Dihalomethane Source | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | 1.5:1 | - | |
| Cu(acac)₂ | Ethyl Diazoacetate | - | 75 | |
| Pd(OAc)₂ | Ethyl Diazoacetate | 1:1.2 | 85 | |
| NiBr₂/Zn | CH₂Br₂ | - | High |
Note: Data for this compound was not explicitly found in a comparative table; however, dihalomethanes and diazo compounds are common carbene precursors for this reaction.
Table 2: Catalyst Performance in Atom Transfer Radical Addition (ATRA)
| Catalyst System | Substrate | Yield (%) | Reference |
| fac-[Ir(ppy)₃] | Various Alkenes | Good to Excellent | |
| Ru(bpy)₃Cl₂ | Perfluorinated Iodides | Good | |
| Cu(dap)₂Cl | 7-Oxanorbornenes | Effective | |
| Fe-based | Alkenes with CH₂Br₂ | Good |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cyclopropanation of an Electron-Deficient Alkene
This protocol is a generalized procedure based on nickel-catalyzed cyclopropanation reactions.
Materials:
-
Electron-deficient alkene (e.g., α,β-unsaturated ester)
-
This compound (CHBr₂I)
-
Nickel(II) bromide (NiBr₂)
-
Zinc powder (Zn)
-
Anhydrous solvent (e.g., THF or DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up an oven-dried flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add NiBr₂ (5 mol%) and zinc powder (2.0 equiv.).
-
Add the anhydrous solvent, followed by the electron-deficient alkene (1.0 equiv.).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of this compound (1.5 equiv.) in the anhydrous solvent via a syringe pump over several hours.
-
Allow the reaction to stir at the specified temperature until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
This protocol is a generalized procedure for a visible-light-mediated ATRA reaction.
Materials:
-
Alkene
-
This compound (CHBr₂I)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or MeCN)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, alkene (1.0 equiv.), and this compound (1.2 equiv.).
-
Add the anhydrous and degassed solvent under an inert atmosphere.
-
Seal the tube and place it at a fixed distance from the visible light source.
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (monitor by TLC or GC).
-
Upon completion, remove the light source and quench the reaction if necessary.
-
Dilute the reaction mixture with an organic solvent and wash with water and/or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Managing Temperature Control in Dibromoiodomethane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in reactions involving dibromoiodomethane. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure safe and successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause & Troubleshooting Steps |
| Low or No Product Yield | Inadequate Temperature: The reaction may be too cold, leading to a slow reaction rate. Gradually increase the temperature in 5-10°C increments. For Simmons-Smith type reactions, a common starting point is 0°C, gradually warming to room temperature.[1] Continuous flow reactions have been successfully performed at 40°C.[2][3] Reagent Decomposition: If the temperature is too high, the this compound or the organometallic intermediate may decompose. Ensure the reaction is adequately cooled, especially during the initial exothermic stages. |
| Formation of Multiple Byproducts | Lack of Selectivity: Poor temperature control can lead to side reactions. Maintain a consistent and uniform temperature throughout the reaction vessel.[4] Decomposition Pathways: Elevated temperatures can promote decomposition of the desired product or intermediates. Consider running the reaction at a lower temperature for a longer duration. |
| Reaction Appears to Stall | Insufficient Activation Energy: The reaction may have initiated but lacks the sustained energy to proceed to completion. After an initial low-temperature phase, a controlled ramp-up to a slightly higher temperature may be necessary.[4] Precipitation of Reagents: A drop in temperature could cause reagents to precipitate out of the solution. Ensure the solvent system is appropriate for the entire temperature range of the reaction. |
| Exothermic Runaway Reaction | Inadequate Cooling: The reaction generates more heat than the cooling system can dissipate. Ensure the use of an appropriate cooling bath (ice-water, dry ice-acetone) and efficient stirring. Rate of Addition: Adding reagents too quickly can lead to a rapid, uncontrolled exotherm. Use a syringe pump for the slow, controlled addition of reagents. |
| Inconsistent Results Between Batches | Poor Temperature Reproducibility: Minor variations in temperature profiles between batches can lead to different outcomes. Utilize a reliable temperature controller and data logger to ensure consistency. Localized "Hot Spots": Inefficient stirring can create localized areas of high temperature. Use an appropriate stirrer and vessel geometry to ensure homogenous mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Simmons-Smith reaction using this compound?
A1: The optimal temperature can vary depending on the substrate and specific reaction conditions. However, a common starting point is to initiate the reaction at a low temperature, such as 0°C, and then allow it to slowly warm to room temperature (around 20-25°C). Some continuous flow applications have shown success at a constant temperature of 40°C. It is recommended to perform small-scale trials to determine the optimal temperature profile for your specific system.
Q2: How does temperature affect the stability of this compound?
Q3: What are the signs of an exothermic event in a this compound reaction, and what should I do?
A3: Signs of a runaway exothermic reaction include a rapid and uncontrolled increase in the internal temperature, bubbling or gas evolution, and a noticeable change in the reaction mixture's color or viscosity. In the event of an uncontrolled exotherm, immediately remove the heating source (if any) and enhance cooling by adding more coolant to the external bath. If the reaction is in a flask, you can raise it out of the bath to allow for air cooling. Always have appropriate quenching agents and safety measures in place before starting the reaction.
Q4: Can I use a heating mantle for temperature control?
A4: Direct heating with a heating mantle is generally not recommended for reactions with this compound due to the risk of creating localized hot spots and poor temperature control, which can lead to decomposition or side reactions. A temperature-controlled oil bath or a jacketed reactor with a circulating fluid is a much safer and more reliable method for maintaining a stable and uniform temperature.
Q5: How critical is stirring for temperature management?
A5: Efficient stirring is critical for maintaining homogenous temperature distribution throughout the reaction mixture. Poor stirring can lead to the formation of localized hot spots where the temperature is significantly higher than the bulk solution, potentially causing decomposition of reagents or products and leading to the formation of byproducts.
Experimental Protocols
Detailed Protocol for a Simmons-Smith Cyclopropanation Reaction
This protocol provides a general methodology for the cyclopropanation of an alkene using this compound and diethylzinc, with a strong emphasis on temperature control.
Materials:
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Alkene (1.0 eq)
-
This compound (1.5 eq)
-
Diethylzinc (1.1 M solution in toluene, 1.2 eq)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
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Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel (or syringe pump), and a nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen atmosphere.
-
Initial Cooling: In the reaction flask, dissolve the alkene in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.
-
Slow Addition of Reagents: Slowly add the diethylzinc solution to the stirred alkene solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
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Addition of this compound: Add the this compound dropwise via the dropping funnel or syringe pump over 30-60 minutes. It is crucial to maintain the internal temperature below 5°C during this addition as the reaction can be exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Temperature-Controlled this compound Reaction
Caption: Workflow for a temperature-controlled reaction.
Troubleshooting Logic for this compound Reactions
Caption: A decision tree for troubleshooting reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving Dibromoiodomethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of chemical reactions involving dibromoiodomethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working up a reaction involving this compound?
A1: this compound is a toxic and potentially carcinogenic substance.[1] Key safety precautions during workup include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
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Ventilation: Conduct all workup procedures in a well-ventilated fume hood to avoid inhalation of vapors.[1]
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Quenching: Be aware that reactions involving this compound may utilize pyrophoric reagents like organolithiums. These require careful quenching procedures.
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Waste Disposal: Dispose of all waste containing this compound and its byproducts as hazardous waste according to your institution's guidelines.[1]
Q2: What is a standard quenching procedure for a reaction that used an organolithium reagent with this compound?
A2: Organolithium reagents are highly reactive and must be quenched carefully to avoid fire and other hazards. A typical procedure involves the slow, controlled addition of a proton source.
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Cooling: Ensure the reaction mixture is cooled in an ice bath.
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Initial Quench: Slowly add isopropanol dropwise with vigorous stirring. This is a less reactive alcohol that will safely react with any remaining organolithium.[1]
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Secondary Quench: After the initial exotherm subsides, slowly add methanol.
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Final Quench: Finally, slowly add water to quench any remaining reactive species.
-
Aqueous Workup: Proceed with a standard aqueous workup.
Q3: My reaction mixture has formed an emulsion during the aqueous wash. How can I break it?
A3: Emulsion formation is a common issue in biphasic workups. Here are several techniques to try:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to separate the layers.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the concentration of emulsifying agents.
-
Gentle Swirling: Gently swirl or stir the mixture in the separatory funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite®.
Q4: What are the common byproducts in a cyclopropanation reaction using this compound, and how can I remove them?
A4: Common byproducts can include unreacted this compound, organometallic residues, and potentially rearranged products.
-
Unreacted this compound: This can often be removed by column chromatography. Due to its relatively high boiling point, it may also be removed by distillation if the desired product is sufficiently less volatile.
-
Organometallic Residues: If an organolithium reagent was used, the resulting lithium salts are typically removed during the aqueous workup. If a zinc-based reagent (as in a Simmons-Smith type reaction) was used, washing with a saturated aqueous solution of ammonium chloride can help to remove zinc salts.
-
Side Products: The nature of side products will depend on the specific substrate and reaction conditions. Purification by flash column chromatography is the most common method for separating the desired cyclopropane from these impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before starting the workup. |
| Product is water-soluble | If your product has polar functional groups, it may have partitioned into the aqueous layer. Try back-extracting the aqueous layers with more organic solvent. | |
| Degradation of product during workup | Some cyclopropanes can be sensitive to acid or heat. Use mild aqueous washes (e.g., saturated sodium bicarbonate) and avoid excessive heating during solvent removal. | |
| Product is contaminated with a brown/yellow color | Residual iodine-containing impurities | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove colored iodine species. |
| Difficulty purifying the product by column chromatography | Co-elution of product and unreacted this compound | Optimize the solvent system for your flash chromatography. A less polar solvent system may improve separation. Consider a different purification technique like preparative TLC or distillation if applicable. |
| Inconsistent results between batches | Variable quality of this compound | Ensure the this compound used is of high purity and has been stored properly to prevent decomposition. |
Experimental Protocols
General Workup Procedure for a Cyclopropanation Reaction Using this compound and an Organolithium Reagent
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction scale.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add isopropanol dropwise with vigorous stirring. Monitor for any exotherm.
-
Once the initial reaction has subsided, slowly add methanol.
-
Finally, slowly add deionized water.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Shake the separatory funnel, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if the product is not acid-sensitive)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Visualizations
Caption: A generalized workflow for the workup of reactions involving this compound.
Caption: A decision tree for troubleshooting low product yield during workup.
References
Technical Support Center: Byproduct Identification in Dibromoiodomethane Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in reactions involving dibromoiodomethane (CHBr₂I) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The approximate chemical shifts for this compound in deuterochloroform (CDCl₃) are listed below. These values can serve as a reference for identifying the starting material in your reaction mixture.
Q2: I see unexpected peaks in the ¹H NMR spectrum of my reaction mixture. What are the common byproducts of reactions involving this compound?
A2: Byproducts in this compound reactions often arise from halogen exchange, radical side reactions, or reactions with nucleophiles or organometallics. Common byproducts include other mixed and simple haloalkanes. Below is a table of ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts in CDCl₃.
Troubleshooting Guide
Problem 1: An unexpected singlet has appeared in my ¹H NMR spectrum around δ 6.8-7.3 ppm.
Possible Cause: This signal could correspond to tribromomethane (bromoform, CHBr₃), which can form through halogen exchange reactions, particularly in the presence of bromide ions or certain radical initiators.
Troubleshooting Steps:
-
Confirm with ¹³C NMR: Check for a corresponding signal in the ¹³C NMR spectrum around δ 10.2 ppm.
-
Spiking Experiment: Add a small amount of authentic tribromomethane to your NMR sample. If the signal increases in intensity, it confirms the presence of this byproduct.
-
Review Reaction Conditions: Assess if your reaction conditions could facilitate bromide formation or radical pathways that might lead to the generation of tribromomethane.
Problem 2: My ¹H NMR spectrum shows a new singlet around δ 4.95 ppm.
Possible Cause: This chemical shift is characteristic of dibromomethane (CH₂Br₂). This can be a byproduct of reactions where the iodine atom is abstracted, followed by hydrogen abstraction from the solvent or another reagent.
Troubleshooting Steps:
-
¹³C NMR Verification: Look for a signal around δ 21.6 ppm in the ¹³C NMR spectrum.
-
Check Reagent Purity: Ensure that your starting this compound was not contaminated with dibromomethane.
-
Analyze Reaction Pathway: Consider if a reductive pathway is plausible under your reaction conditions that could lead to the formation of dibromomethane.
Problem 3: I observe a singlet in my ¹H NMR spectrum at approximately δ 3.95 ppm.
Possible Cause: This signal is indicative of diiodomethane (CH₂I₂). It can be formed through disproportionation or halogen exchange reactions.
Troubleshooting Steps:
-
Consult the ¹³C NMR: A signal around δ -54.0 ppm in the ¹³C NMR spectrum would support the presence of diiodomethane.[1]
-
Evaluate Halide Sources: Determine if there are iodide sources in your reaction that could participate in halogen exchange with this compound.
Quantitative Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts in CDCl₃.
Table 1: ¹H NMR Chemical Shifts of this compound and Potential Byproducts in CDCl₃
| Compound | Formula | ¹H Chemical Shift (δ, ppm) |
| This compound | CHBr₂I | ~6.3 |
| Tribromomethane | CHBr₃ | ~6.83 |
| Bromoiodomethane | CH₂BrI | ~4.5 |
| Dibromomethane | CH₂Br₂ | ~4.95 |
| Diiodomethane | CH₂I₂ | ~3.95 |
| Iodomethane | CH₃I | ~2.16 |
Table 2: ¹³C NMR Chemical Shifts of this compound and Potential Byproducts in CDCl₃
| Compound | Formula | ¹³C Chemical Shift (δ, ppm) |
| This compound | CHBr₂I | ~ -11.0 |
| Tribromomethane | CHBr₃ | ~10.2 |
| Bromoiodomethane | CH₂BrI | ~ -21.5 |
| Dibromomethane | CH₂Br₂ | ~21.6 |
| Diiodomethane | CH₂I₂ | ~ -54.0 |
| Iodomethane | CH₃I | ~ -20.5 |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample for Byproduct Analysis
-
Sample Collection: Carefully take a representative aliquot from the crude reaction mixture.
-
Solvent Removal (if necessary): If the reaction solvent has signals that overlap with the regions of interest, remove it under reduced pressure. Be cautious of the volatility of potential byproducts.
-
Dissolution: Dissolve the crude residue in a deuterated solvent, typically CDCl₃, as it is compatible with a wide range of organic compounds and its residual solvent peak is well-defined.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) that has a signal in a clear region of the spectrum.
-
Filtration: Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For better resolution and sensitivity, especially for detecting low-concentration byproducts, use a higher field strength spectrometer and increase the number of scans for the ¹³C spectrum.
Visualizations
Caption: Workflow for Byproduct Identification using NMR.
Caption: Potential Reaction Pathways of this compound.
References
Technical Support Center: Scaling Up Dibromoiodomethane Reactions for Kilogram Production
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides comprehensive guidance for scaling up reactions involving dibromoiodomethane to kilogram production levels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to inform your process development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound reactions, with a focus on cyclopropanation reactions such as the Simmons-Smith reaction and its modifications.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CYC-01 | Low or No Product Conversion | Inadequate Activation of Zinc: The zinc-copper couple or zinc dust is not sufficiently activated, leading to poor formation of the organozinc carbenoid. | - Ensure zinc dust is of high purity and appropriately activated. Common activation methods include washing with HCl, followed by washes with water, ethanol, and ether, then drying under vacuum. - Consider using more reactive zinc species like diethylzinc (Furukawa's modification), which can improve reactivity and reproducibility.[1] |
| Poor Quality of Reagents: this compound or the solvent may contain impurities that inhibit the reaction. | - Use freshly distilled this compound for best results. - Ensure solvents (e.g., dichloromethane, 1,2-dichloroethane) are anhydrous and non-coordinating. Basic solvents can decrease the reaction rate.[1] | ||
| Incorrect Reaction Temperature: The reaction is often exothermic, and poor temperature control can lead to reagent decomposition or side reactions. | - Maintain the recommended temperature profile. The addition of reagents is typically performed at low temperatures (e.g., 0 °C or below), followed by a controlled warm-up to room temperature.[1] | ||
| CYC-02 | Formation of Significant Byproducts | Carbene Dimerization: If a diazo compound is used as a carbene source, high concentrations can lead to dimerization. | - Slow, controlled addition of the diazo compound can minimize the instantaneous concentration of the carbene, thus reducing dimerization. |
| Side Reactions with Functional Groups: The substrate may contain functional groups (e.g., amines, carboxylic acids) that react with the organozinc reagent.[2] | - Protect sensitive functional groups before the cyclopropanation reaction. For example, amines can be protected as Boc or Cbz derivatives, and carboxylic acids can be converted to esters.[2] | ||
| CYC-03 | Inconsistent Yields at Scale | Mixing Issues: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of low reagent concentration. | - Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. - Verify mixing efficiency through visual observation (if possible) or process analytical technology (PAT). |
| Heat Transfer Limitations: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging for exothermic reactions. | - Implement a robust cooling system for the reactor. - Control the rate of addition of the most reactive reagent to manage the exotherm. | ||
| PUR-01 | Difficulty in Product Purification | Product Instability: The cyclopropane ring can be sensitive to acidic or basic conditions, potentially leading to ring-opening during workup or chromatography. | - Perform purification steps at low temperatures. - Use neutral conditions for workup and chromatography whenever possible. Deactivated silica gel (e.g., with triethylamine) can be used to prevent degradation on the column. |
| Emulsion Formation During Workup: The presence of finely divided zinc salts can lead to persistent emulsions during aqueous extraction. | - Use a quenching solution containing ammonium chloride or an EDTA solution to help dissolve zinc salts. - Filtration through a pad of celite before extraction can remove insoluble zinc residues. |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation reaction is showing low to no conversion. What are the primary troubleshooting steps?
A1: Low conversion in a Simmons-Smith reaction at scale is often due to three main factors:
-
Inadequate Activation of Zinc: The surface of the zinc metal is crucial for the reaction. Ensure it is properly activated to remove any passivating oxide layer.
-
Reagent Quality: The purity of this compound and the dryness of the solvent are critical. Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents.
-
Reaction Temperature: Poor temperature control can either slow the reaction down or cause decomposition of the reactive intermediates. Maintain the recommended temperature profile for the specific substrate and reagent system.
Q2: Are there safer alternatives to diiodomethane for large-scale cyclopropanation?
A2: Yes, dibromomethane is a commonly used, more economical alternative to diiodomethane in Simmons-Smith type reactions. While it may be less reactive, its lower cost and higher stability can be advantageous for kilogram-scale production. Reaction conditions may need to be optimized to achieve comparable yields.
Q3: How can I manage the exotherm of a large-scale cyclopropanation reaction?
A3: Managing the exotherm is a critical safety consideration. Key strategies include:
-
Slow Addition: Add the dihalomethane or organozinc reagent slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Use a reactor with a jacketed cooling system and a reliable chiller to maintain the desired internal temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively, although this may impact reaction kinetics and throughput.
Q4: What are the key safety precautions when handling kilogram quantities of this compound and organozinc reagents?
A4: Both this compound and organozinc reagents present significant hazards.
-
This compound: It is a dense, lachrymatory liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Organozinc Reagents: Diethylzinc is pyrophoric and will ignite on contact with air. It also reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Ensure all glassware is rigorously dried before use.
Q5: My product, a cyclopropane derivative, appears to be degrading during silica gel chromatography. What can I do?
A5: The acidic nature of standard silica gel can cause the degradation of sensitive cyclopropane rings. To mitigate this:
-
Use Deactivated Silica: Neutralize the silica gel by treating it with a solution of triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.
-
Non-chromatographic Purification: If possible, explore purification methods like crystallization or distillation to avoid contact with silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Simmons-Smith Cyclopropanation
| Parameter | Lab Scale (1-10 g) | Kilogram Scale (1-10 kg) | Notes |
| Alkene | 1.0 eq | 1.0 eq | Substrate |
| **Dihalomethane (CH₂Br₂ or CH₂I₂) ** | 1.5 - 2.0 eq | 1.2 - 1.5 eq | Dibromomethane is a more economical choice for scale-up. |
| Zinc (activated) | 2.0 - 3.0 eq | 1.5 - 2.5 eq | Excess is used to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) or Toluene | Solvent choice can impact reaction rate and temperature control. |
| Concentration | 0.1 - 0.5 M | 0.2 - 1.0 M | Higher concentrations are often used at scale to improve throughput. |
| Temperature | 0 °C to RT | -10 °C to 25 °C | Careful temperature control is critical to manage the exotherm. |
| Reaction Time | 12 - 24 hours | 8 - 16 hours | Reaction progress should be monitored by GC or LC-MS. |
| Typical Yield | 60 - 90% | 70 - 85% | Yield is highly substrate-dependent. |
Table 2: Comparison of Dihalomethanes for Cyclopropanation
| Dihalomethane | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| This compound | 299.73 | ~3.3 | ~186 | High density; less common than other dihalomethanes. |
| Diiodomethane | 267.84 | 3.325 | 181 | Highly reactive but expensive and light-sensitive. |
| Dibromomethane | 173.83 | 2.497 | 97 | More economical and stable, but may require more forcing conditions. |
Experimental Protocols
Protocol 1: Kilogram-Scale Simmons-Smith Cyclopropanation using Dibromomethane (Representative Protocol)
This protocol is a representative procedure for the cyclopropanation of a generic alkene on a 1 kg scale using dibromomethane and a zinc-copper couple.
Materials:
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Alkene (e.g., cyclohexene, 1.0 kg, 12.17 mol)
-
Dibromomethane (2.53 kg, 14.6 mol, 1.2 eq)
-
Zinc dust (<10 micron, 1.19 kg, 18.25 mol, 1.5 eq)
-
Copper(I) chloride (60 g, 0.61 mol, 0.05 eq)
-
Dichloromethane (DCM), anhydrous (10 L)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Addition funnel (2 L)
-
Cooling system for the reactor jacket
-
Large filtration funnel and filter flask
-
Large separatory funnel (20 L)
Procedure:
-
Zinc Activation: In the 20 L reactor, suspend the zinc dust in DCM (2 L). Stir and add the copper(I) chloride. Heat the mixture to reflux for 30 minutes, then cool to 0 °C.
-
Reaction Setup: Under a nitrogen atmosphere, add the alkene (1.0 kg) and the remaining DCM (6 L) to the activated zinc-copper couple in the reactor. Cool the mixture to 0 °C with stirring.
-
Addition of Dibromomethane: Add the dibromomethane (2.53 kg) to the addition funnel with DCM (2 L). Add the dibromomethane solution dropwise to the stirred reaction mixture over 4-6 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress by GC analysis of aliquots.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (5 L).
-
Workup:
-
Filter the mixture through a pad of celite to remove unreacted zinc and copper salts. Wash the filter cake with DCM (2 x 1 L).
-
Transfer the filtrate to the 20 L separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 2 L) and brine (2 L).
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or large-scale column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Kilogram-scale cyclopropanation workflow.
References
Technical Support Center: Strategies for Removing Unreacted Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted dibromoiodomethane from reaction mixtures. The following sections detail various purification strategies, including their methodologies and guidance for selecting the most appropriate technique based on the properties of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?
A1: The choice of method depends on the properties of your desired product and the other components of the reaction mixture. The main techniques are:
-
Column Chromatography: Best for separating compounds with different polarities.
-
Distillation: Effective if your product has a significantly different boiling point from this compound.
-
Liquid-Liquid Extraction: Useful if your product and this compound have different solubilities in immiscible solvents.
-
Chemical Quenching: Involves reacting the unreacted this compound with a reagent to convert it into a compound that is easier to remove.
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Implication for Purification |
| Boiling Point | 185.9 °C | Allows for separation from lower or much higher boiling compounds via distillation. |
| Appearance | Dark red to dark brown oil | Its color can sometimes aid in visual tracking during chromatography, but it can also mask the color of other compounds. |
| Polarity | Nonpolar to weakly polar | As an alkyl halide, it is expected to be relatively nonpolar, making it suitable for separation from polar compounds by column chromatography or liquid-liquid extraction.[1] |
| Solubility | Soluble in many organic solvents | This property is leveraged in liquid-liquid extraction and for choosing a mobile phase in column chromatography. |
Q3: My reaction mixture has a brown or purple color after using this compound. What causes this and how can I remove it?
A3: this compound can be sensitive to light and heat, which may cause some decomposition and the release of elemental iodine (I₂). Dissolved iodine is responsible for the brown or purple color. This can often be removed during the work-up by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻), which is then extracted into the aqueous layer.
Troubleshooting Guides
Strategy 1: Column Chromatography
This is often the most effective method for separating this compound from a desired product, especially when there is a polarity difference between the two.
Issue: Poor separation of this compound from my product.
-
Possible Cause: The chosen eluent system has a polarity that is too high or too low, resulting in co-elution.
-
Troubleshooting Steps:
-
Analyze by TLC: Before running a column, use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Test various mixtures of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
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Target Rf Values: Aim for an eluent system that gives your desired product an Rf value of approximately 0.3-0.4 and ensures a significant difference in Rf between your product and this compound.[1]
-
Adjust Polarity:
-
If both your product and this compound run to the top of the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.
-
If neither compound moves significantly from the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Consider the Product's Polarity:
-
For Nonpolar Products: Separating a nonpolar product from the relatively nonpolar this compound can be challenging. You may need to use a very nonpolar eluent system (e.g., pure hexanes or a high percentage of hexanes in dichloromethane) and a long column to achieve separation.
-
For Polar Products: This separation is generally easier. Start with a nonpolar eluent (like hexanes) to first elute the this compound, then gradually increase the eluent polarity (e.g., by adding ethyl acetate) to elute your more polar product.
-
-
Experimental Protocol: Column Chromatography
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[1]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is absorbed onto the top of the silica.
-
-
Elution:
-
Carefully add your chosen eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing your pure product.
-
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Strategy 2: Distillation
This method is viable when the boiling point of your desired product is significantly different from that of this compound (185.9 °C).
Issue: My product co-distills with this compound.
-
Possible Cause: The boiling points of your product and this compound are too close for efficient separation by simple distillation.
-
Troubleshooting Steps:
-
Fractional Distillation: If the boiling point difference is less than 70 °C, use a fractionating column to increase the separation efficiency.
-
Vacuum Distillation: If your product has a high boiling point (e.g., >150 °C at atmospheric pressure) or is thermally unstable, perform the distillation under reduced pressure. This will lower the boiling points of all components and may improve separation.
-
Experimental Protocol: Simple/Fractional Distillation
-
Setup: Assemble the distillation apparatus (distilling flask, condenser, receiving flask). For fractional distillation, insert a fractionating column between the distilling flask and the condenser.
-
Distillation:
-
Place the crude reaction mixture in the distilling flask with a stir bar or boiling chips.
-
Heat the mixture.
-
Collect the fraction that distills around the boiling point of the lower-boiling component.
-
Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected. A sharp rise in temperature suggests the first component has distilled and the next is beginning to.
-
Visualization: Distillation Decision Tree
References
Technical Support Center: Enhancing the Stability of the Simmons-Smith Reagent from Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability and optimizing the performance of the Simmons-Smith reagent when prepared from dibromoiodomethane (CHBr₂I). This resource is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guides
Low yields and inconsistent results are common hurdles when utilizing this compound as a precursor for the Simmons-Smith reagent. The following guides offer systematic approaches to diagnose and resolve these issues.
Issue 1: Low or No Conversion of the Alkene
A primary challenge is the inefficient formation or rapid decomposition of the active zinc carbenoid, leading to poor conversion of the starting material.
Possible Causes and Solutions
| Cause | Recommended Action |
| Inadequate Zinc Activation | The reactivity of the zinc is paramount for the formation of the organozinc carbenoid. Ensure the zinc is freshly activated. Common activation methods include washing with dilute HCl, followed by sequential rinses with water, ethanol, and diethyl ether, and then drying under vacuum. The use of a zinc-copper couple is often more effective than zinc dust alone. |
| Reagent Purity | The purity of this compound and the solvent is critical. Use freshly distilled this compound and anhydrous, non-coordinating solvents such as dichloromethane (DCM) or diethyl ether.[1] The presence of moisture or coordinating solvents can significantly decrease the reaction rate.[1][2] |
| Reaction Temperature | The formation and reaction of the Simmons-Smith reagent are typically exothermic. Maintain low temperatures (0 °C or below) during the addition of reagents to control the reaction rate and improve the stability of the carbenoid.[2] After the initial reaction, the mixture can be allowed to slowly warm to room temperature. |
| Carbenoid Instability | The mixed bromo-iodo zinc carbenoid (Br(I)CHZnX) may be less stable than the traditional iodomethylzinc iodide. Consider in-situ generation of the reagent in the presence of the alkene to ensure it reacts as it is formed, minimizing decomposition. |
Experimental Protocol: Zinc Activation (Zn-Cu Couple)
-
Place zinc dust in a flask under an inert atmosphere (Argon or Nitrogen).
-
Add a 10% aqueous solution of copper(II) sulfate.
-
Stir the suspension vigorously for 15-30 minutes. The blue color of the solution should fade as copper is deposited on the zinc.
-
Decant the supernatant and wash the zinc-copper couple sequentially with deionized water, ethanol, and diethyl ether.
-
Dry the activated Zn-Cu couple under high vacuum before use.
Issue 2: Formation of Side Products
The presence of bromine in the precursor can lead to different side reactions compared to the traditional diiodomethane-based reagent.
Possible Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy |
| Methylation of Heteroatoms | The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or other heteroatoms in the substrate.[3] Use of a minimal excess of the Simmons-Smith reagent can help reduce this side reaction. If the substrate contains sensitive functional groups, consider using a protecting group strategy. |
| Rearrangement Reactions | For certain substrates, such as allylic thioethers, the Simmons-Smith reagent can generate sulfur ylides that undergo-sigmatropic rearrangement instead of cyclopropanation. Using an excess of the Simmons-Smith reagent may favor the desired cyclopropanation. |
| Unidentified Byproducts | The decomposition of the bromo-iodo carbenoid may follow different pathways than the diiodo analogue. If significant byproducts are observed, obtain analytical data (NMR, MS) to identify their structures. This information can provide insights into the decomposition mechanism and help in optimizing the reaction conditions (e.g., by lowering the temperature or changing the solvent). |
Frequently Asked Questions (FAQs)
Q1: Why is my Simmons-Smith reaction with this compound failing, while the same reaction with diiodomethane works well?
A1: The reactivity and stability of the zinc carbenoid are highly dependent on the halogen atoms. The presence of a bromine atom in the (bromoiodomethyl)zinc intermediate can alter its electronic properties and stability compared to the diiodomethyl analog. The C-Br bond is stronger than the C-I bond, which may affect the rate of formation and subsequent reactivity of the carbenoid. Furthermore, the stability of mixed halogenated carbenoids can be lower, leading to faster decomposition. It is crucial to ensure highly active zinc and strictly anhydrous conditions.
Q2: Can I use diethylzinc (Furukawa modification) with this compound?
A2: Yes, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, can be used with this compound. This method often provides a more reactive and soluble reagent. However, diethylzinc is pyrophoric and requires careful handling under an inert atmosphere. The resulting (bromoiodomethyl)zinc species may still exhibit different stability compared to the one derived from diiodomethane.
Q3: Are there any additives that can enhance the stability of the Simmons-Smith reagent from this compound?
A3: While specific studies on additives for stabilizing the (bromoiodomethyl)zinc reagent are limited, general strategies for enhancing zinc carbenoid stability can be applied. The use of certain ligands or Lewis acids can modulate the reactivity and stability of the carbenoid. For instance, the Charette modification uses bipyridine ligands to generate a stable and isolable zinc carbenoid complex. The Shi modification employs acidic additives like trifluoroacetic acid to generate a more nucleophilic and often more stable reagent. Experimenting with such additives in small-scale trials may help improve the outcome of your reaction.
Q4: How does the choice of solvent affect the stability of the reagent?
A4: The choice of solvent is critical. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases. Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred as they do not strongly coordinate to the zinc center, which can inhibit its reactivity. Ethereal solvents are also commonly used. It is essential that the solvent is rigorously dried before use.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: General experimental workflow for the Simmons-Smith reaction using this compound.
Caption: A logical flowchart for troubleshooting low conversion in Simmons-Smith reactions with this compound.
References
Validation & Comparative
A Comparative Guide to Carbene Generation: Beyond Dibromoiodomethane
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the generation of carbenes is a cornerstone for constructing complex molecular architectures, particularly for the synthesis of cyclopropane rings. While dibromoiodomethane has its place in the chemist's toolbox, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, safety, and substrate scope. This guide provides an objective comparison of key alternatives to this compound for carbene generation, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Alternatives for Carbene Generation
The choice of a carbene precursor is dictated by the desired carbene's structure, the substrate's functional group tolerance, and safety considerations. Below is a summary of the most common and effective alternatives to this compound.
| Reagent/Precursor | Carbene Generated | Key Features & Applications | Common Reaction Name |
| Diiodomethane (CH₂I₂) | Methylene (:CH₂) via a carbenoid | Stereospecific cyclopropanation of alkenes. The reaction is often directed by hydroxyl groups. | Simmons-Smith Reaction |
| Chloroform (CHCl₃) | Dichlorocarbene (:CCl₂) | Generation of gem-dihalocyclopropanes, which are versatile synthetic intermediates. | Dichlorocarbene Addition |
| Diazomethane (CH₂N₂) & Derivatives | Substituted Carbenes (e.g., :CH₂, :CHCO₂Et) | Highly versatile for a wide range of carbenes. Can be used for cyclopropanation and C-H insertion. Requires caution due to explosive nature. | Diazomethane Cyclopropanation |
| Tosylhydrazones | Substituted Carbenes | Versatile precursors for carbenes and diazo compounds from ketones and aldehydes. | Bamford-Stevens & Shapiro Reactions |
| N-Heterocyclic Carbene (NHC) Precursors | N-Heterocyclic Carbenes | Generation of stable, persistent carbenes used as organocatalysts and ligands for transition metals. | N/A |
Performance Comparison: A Data-Driven Perspective
The efficiency of carbene generation and subsequent reactions is highly dependent on the chosen reagent and substrate. The following tables provide a comparative summary of reported yields for the cyclopropanation of representative alkenes using various carbene precursors.
Table 1: Cyclopropanation of Styrene
| Carbene Precursor | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diiodomethane (CH₂I₂) | Zn-Cu couple | Diethyl ether | Reflux | 12 | 65-75 | --INVALID-LINK-- |
| Chloroform (CHCl₃) | KOH, TEBAC | Chloroform/Water | 25 | 4 | 78 | --INVALID-LINK-- |
| Ethyl Diazoacetate | Fe(D4-TpAP) | Toluene | 25 | - | 99 | [1] |
| Ethyl Diazoacetate | Myoglobin Mutant | Phosphate Buffer | 25 | - | 69-92 | [2] |
| Tosylhydrazone of Acetophenone | NaH | Dioxane | 101 | 1-4 | ~70-80 | [3] |
TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst)
Table 2: Cyclopropanation of Cyclohexene
| Carbene Precursor | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diiodomethane (CH₂I₂) | Zn-Cu couple | Diethyl ether | Reflux | 12 | 92 | [4] |
| Chloroform (CHCl₃) | KOC(CH₃)₃ | Pentane | 0 | 2 | 85 | --INVALID-LINK-- |
| Diazomethane (CH₂N₂) | Pd(OAc)₂ | Dichloromethane | 25 | - | 95 | [5] |
| Photolysis of Diazirine derivative | Light (254 nm) | - | - | 0.5 | ~86 |
Reaction Mechanisms and Logical Workflows
The generation of carbenes from these precursors follows distinct mechanistic pathways. Understanding these pathways is crucial for predicting reactivity and stereochemical outcomes.
A logical workflow for selecting a suitable carbene generation method is presented below. This decision-making process considers the desired product and the functional groups present in the starting material.
References
A Comparative Guide to the Spectroscopic Analysis of Dibromoiodomethane and Its Alternatives
For researchers, scientists, and drug development professionals working with dihalomethanes, understanding the precise chemical structure and purity of these reagents is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for dibromoiodomethane and its common alternatives, offering a valuable resource for product selection and quality control.
Comparison of ¹H and ¹³C NMR Data
The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and several alternative dihalomethanes. All data is referenced to tetramethylsilane (TMS) at 0 ppm. Predicted data was obtained from computational chemistry software and is denoted as such.
| Compound | Chemical Formula | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Data Type |
| This compound | CHBr₂I | ~6.8 (s, 1H) | ~ -25.0 | Predicted |
| Dibromomethane | CH₂Br₂ | 4.95 (s, 2H) | 21.6 | Experimental |
| Diiodomethane | CH₂I₂ | 3.95 (s, 2H) | -54.1 | Experimental |
| Bromoiodomethane | CH₂BrI | ~4.4 (s, 2H) | ~ -15.0 | Predicted |
| Iodomethane | CH₃I | 2.16 (s, 3H) | -20.5 | Experimental |
Note: The chemical shifts for this compound and bromoiodomethane are predicted values and should be used as a reference. Experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition
This protocol provides a general guideline for the preparation and analysis of dihalomethane samples by ¹H and ¹³C NMR spectroscopy.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the dihalomethane of interest and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for these compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of solvent is recommended.
-
Sample Handling for Volatile Compounds: Due to the volatility of dihalomethanes, it is recommended to prepare the sample in a well-ventilated area or a fume hood. To minimize evaporation, cap the NMR tube promptly after adding the sample and solvent. For highly volatile compounds, flame-sealing the NMR tube may be necessary.
-
Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
-
Spectral Width (sw): A spectral width of approximately 15 ppm, centered around 5-6 ppm, should be sufficient to cover the expected chemical shifts.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each carbon.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is typically used.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is common.
-
Spectral Width (sw): A spectral width of approximately 250 ppm is used to cover the entire range of possible carbon chemical shifts.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing Spectroscopic Comparison
The following diagrams illustrate the logical workflow for comparing the spectroscopic data of this compound with its alternatives and highlight the key differences in their NMR spectra.
Caption: Workflow for comparing NMR spectra of dihalomethanes.
Caption: Comparative ¹H and ¹³C NMR chemical shifts.
Mechanistic Insights into the Reactivity of Dibromoiodomethane: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, a deep understanding of reagent reactivity is paramount for designing efficient and selective synthetic strategies. Dibromoiodomethane (CHBr₂I) presents a unique combination of halogen atoms, offering potential for diverse and nuanced chemical transformations. This guide provides a comparative analysis of the mechanistic pathways governing this compound reactions, supported by available experimental data and detailed methodologies for key transformations. We will explore its utility in radical additions, its potential as a carbene precursor, and its behavior under photolytic and thermal conditions, drawing comparisons with more common dihalomethanes.
Data Presentation: A Comparative Look at Dihalomethane Reactivity
To contextualize the reactivity of this compound, it is useful to compare its properties and the behavior of related di- and trihalomethanes in key synthetic transformations. The following tables summarize available quantitative data.
Table 1: Comparison of Physical Properties and Bond Dissociation Energies
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | C-Br BDE (kJ/mol) | C-I BDE (kJ/mol) |
| Dibromomethane | CH₂Br₂ | 173.83 | 97 | ~290 | N/A |
| Diiodomethane | CH₂I₂ | 267.84 | 181 | N/A | ~220 |
| Bromoform | CHBr₃ | 252.73 | 149.5 | ~240 | N/A |
| This compound | CHBr₂I | 299.73 | 185 | ~240 | ~215 |
Bond Dissociation Energies (BDEs) are approximate values and can vary based on the computational method.
Table 2: Comparative Performance in Radical Addition Reactions (Atom Transfer Radical Addition - ATRA)
While specific kinetic data for the radical addition of this compound is scarce, we can infer its likely performance by comparing it to related haloalkanes. The weaker carbon-iodine bond is expected to be the primary site of radical initiation.
| Haloalkane | Initiator | Alkene | Product | Yield (%) | Reference |
| CCl₄ | [Cu(dap)₂]Cl | Styrene | 1,1,1,3-tetrachloro-3-phenylpropane | Good | [1] |
| CBr₄ | AIBN | 1-Octene | 1,1,1,3-tetrabromo-nonane | High | General Knowledge |
| CHBr₃ | Photolysis | Various | gem-dibromocyclopropanes (via dibromocarbene) | Variable | [2] |
| CH₂I₂ | Zn-Cu | Cyclohexene | Norcarane | High | General Knowledge |
| CHBr₂I (Predicted) | Photolysis/AIBN | Alkene | 1,1-dibromo-3-iodo-alkane | Moderate to Good | Inference |
Yields are highly dependent on specific reaction conditions.
Mechanistic Pathways of this compound Reactions
The reactivity of this compound is primarily dictated by the differential strength of the C-Br and C-I bonds. The carbon-iodine bond is significantly weaker, making it the preferred site for both homolytic (radical) and heterolytic (ionic) cleavage.
Radical Reactions: A Predominant Pathway
Under thermal or photochemical initiation, the C-I bond of this compound is expected to cleave homolytically to generate the dibromomethyl radical (•CHBr₂). This radical can then participate in a variety of transformations, most notably addition to alkenes.
Experimental Protocol: General Procedure for Radical Addition to Alkenes
-
Initiation: A solution of this compound (1.0 equiv) and an alkene (1.2 equiv) in a degassed solvent (e.g., benzene or cyclohexane) is prepared. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 equiv), is added.
-
Reaction: The mixture is heated to 80-90 °C under an inert atmosphere for several hours, or until TLC analysis indicates consumption of the starting materials. Alternatively, the reaction can be initiated photochemically at room temperature using a UV lamp.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanism of the radical addition of this compound to an alkene.
Carbene Generation and Cyclopropanation
This compound can potentially serve as a precursor to dibromocarbene (:CBr₂) under basic conditions. The mechanism would involve deprotonation by a strong base followed by the elimination of the iodide ion, which is a better leaving group than bromide.
Experimental Protocol: General Procedure for Dibromocyclopropanation
-
Carbene Generation: A solution of an alkene (1.0 equiv) and this compound (1.5 equiv) in a suitable solvent (e.g., chloroform or dichloromethane) is prepared. A strong base, such as potassium tert-butoxide (2.0 equiv), is added portion-wise at low temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is stirred at low temperature for a specified period, monitoring the progress by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is purified by column chromatography.
Generation of dibromocarbene from this compound and subsequent cyclopropanation.
Comparison with Other Dihalocarbene Precursors:
-
Bromoform (CHBr₃): A common and effective precursor for dibromocarbene. The reaction is typically driven by a strong base.
-
Chloroform (CHCl₃): The standard precursor for dichlorocarbene in the Reimer-Tiemann reaction and other cyclopropanations.[2][3][4]
-
This compound (CHBr₂I): While mechanistically plausible, its use as a dibromocarbene precursor is not widely documented. The higher cost and potential for side reactions involving the iodine atom may limit its practical application compared to bromoform.
Photolytic Reactions
Photolysis of this compound offers a pathway to selectively generate radicals. Studies on the analogous bromoiodomethane (CH₂BrI) have shown that the wavelength of irradiation can influence which carbon-halogen bond is cleaved. One-photon excitation at 266 nm preferentially cleaves the weaker C-I bond, while two-photon excitation at 395 nm can lead to the cleavage of the C-Br bond. This suggests that selective generation of either •CHBr₂ or •CHBrI radicals from this compound could be achievable under controlled photochemical conditions.
Experimental Protocol: General Procedure for Photolysis Studies
-
Sample Preparation: A dilute solution of this compound in a photochemically inert solvent (e.g., cyclohexane) is prepared in a quartz cuvette. The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiation: The sample is irradiated with a light source of a specific wavelength (e.g., a 254 nm mercury lamp for C-I bond cleavage). The progress of the reaction is monitored by UV-Vis or GC-MS analysis at various time intervals.
-
Product Analysis: After irradiation, the photoproducts are identified and quantified using standard analytical techniques.
Photolytic pathways of this compound.
Conclusion
This compound is a versatile reagent with a rich, albeit underexplored, reaction chemistry. Its reactivity is dominated by the facile cleavage of the carbon-iodine bond, making it a promising source of the dibromomethyl radical for applications in radical additions and other transformations. While its use as a dibromocarbene precursor is mechanistically sound, it faces practical competition from the more economical and well-established bromoform. The potential for selective bond cleavage through controlled photolysis opens exciting avenues for future research in selective radical generation. This comparative guide provides a foundational understanding of the mechanistic principles governing this compound reactions, empowering researchers to harness its unique reactivity in the synthesis of complex molecules.
References
A Comparative Guide to the Synthesis of Dibromoiodomethane for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to dibromoiodomethane, a crucial reagent in organic synthesis, is presented. This guide provides a detailed comparison of the Haloform Reaction and the Finkelstein Reaction, offering experimental data, protocols, and a logical workflow to aid researchers in selecting the optimal method for their specific needs.
This compound (CHBr₂I) is a valuable trihalomethane reagent utilized in various organic transformations, including the introduction of the dibromoiodomethyl group and as a precursor for other complex molecules. Its synthesis is primarily achieved through two established methods: the Haloform Reaction and the Finkelstein Reaction. This guide offers a comparative study of these methods, focusing on key performance indicators such as product yield, reaction time, and reagent accessibility.
Performance Comparison
A summary of the key quantitative data for the two synthesis methods is presented in the table below, allowing for a direct comparison of their efficacy.
| Parameter | Method 1: Haloform Reaction | Method 2: Finkelstein Reaction |
| Starting Material | Bromoform (CHBr₃) | Bromoform (CHBr₃) |
| Primary Reagents | Sodium hypoiodite (in situ) | Sodium iodide (NaI) |
| Solvent | Dichloromethane/Water | Acetone |
| Reaction Time | 2 hours | 24 hours |
| Reported Yield | ~75% | ~60% |
| Purity | High after extraction | High after precipitation and filtration |
| Scalability | Readily scalable | Scalable, requires efficient filtration |
Method 1: The Haloform Reaction
The Haloform Reaction provides a relatively rapid and high-yielding route to this compound. This method involves the reaction of bromoform with sodium hypoiodite, which is conveniently generated in situ from the reaction of sodium hypochlorite and potassium iodide.
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium iodide (KI) in a solution of sodium hydroxide (NaOH) in water.
-
Reaction Initiation: Cool the flask in an ice bath and add bromoform (CHBr₃) dissolved in dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (NaOCl) to the vigorously stirred mixture. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Work-up and Purification: Upon completion, separate the organic layer. Wash the organic layer sequentially with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a dense, colorless to pale yellow liquid.
Method 2: The Finkelstein Reaction (Halogen Exchange)
The Finkelstein Reaction offers an alternative pathway to this compound through a halogen exchange mechanism. This method involves the treatment of bromoform with sodium iodide in an acetone solvent. The success of this reaction relies on the differential solubility of the halide salts; sodium bromide (NaBr), a byproduct, is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired product.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add anhydrous sodium iodide (NaI) to dry acetone.
-
Addition of Substrate: Add bromoform (CHBr₃) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for approximately 24 hours. The formation of a white precipitate (NaBr) will be observed as the reaction proceeds.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or by observing the amount of precipitate formed.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. The acetone is then removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by distillation under reduced pressure to afford pure this compound.
Logical Workflow of Synthesis Methods
The following diagram illustrates the logical flow and key steps involved in both the Haloform and Finkelstein reactions for the synthesis of this compound.
Caption: Comparative workflow of this compound synthesis.
Conclusion
Both the Haloform and Finkelstein reactions represent viable methods for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher. The Haloform Reaction offers a faster route with a potentially higher yield, making it suitable for rapid, larger-scale production. The Finkelstein Reaction, while slower, is mechanistically straightforward and relies on simple filtration for initial purification, which may be advantageous in certain laboratory settings. Researchers and drug development professionals are encouraged to consider the factors of reaction time, yield, and available equipment when selecting the most appropriate synthetic strategy.
A Researcher's Guide to the Analytical Validation of Dibromoiodomethane Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of dibromoiodomethane (DBIM), a disinfection byproduct with potential health implications, is of paramount importance. This guide provides a comprehensive comparison of validated analytical methods for DBIM quantification, focusing on performance, experimental protocols, and workflow visualization to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The quantification of the volatile organic compound this compound is predominantly achieved through Gas Chromatography (GC) coupled with various detectors. The choice of the sample introduction method and the detector significantly impacts the method's performance. Below is a comparative summary of the most common validated techniques.
| Method | Sample Preparation | Common Detector(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| Purge and Trap GC-MS | Purge and Trap (P&T) | Mass Spectrometry (MS) | 0.004 - 0.2 ng/mL[1] | Not explicitly stated, but typically 3-5x LOD | < 6%[1] | 81 - 117%[1] |
| Headspace SPME-GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) | Mass Spectrometry (MS) | 0.008 - 0.7 ng/mL[1] | ~0.02 µg/L for this compound[2] | 1 - 12% | 80 - 119% |
| Liquid-Liquid Extraction GC-MS | Liquid-Liquid Extraction (LLE) | Mass Spectrometry (MS) | Good sensitivity, specific values depend on optimization | Good sensitivity, specific values depend on optimization | Good precision reported | Good recovery reported |
Key Insights:
-
Purge and Trap (P&T) coupled with GC-MS generally offers the lowest limits of detection and excellent precision, making it a highly sensitive method for trace-level quantification of this compound.
-
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS is a solvent-less and often automated technique that provides a good balance of sensitivity, precision, and accuracy. It is a widely used alternative to P&T.
-
Liquid-Liquid Extraction (LLE) followed by GC-MS is a more traditional method. While it can achieve good performance, it is often more labor-intensive and requires larger volumes of organic solvents compared to P&T and SPME.
Experimental Workflows
To visualize the procedural steps of the compared analytical methods, the following diagrams illustrate the typical workflows.
References
A Comparative Guide to Dibromoiodomethane and Other Dihalomethanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dihalomethanes are fundamental C1 building blocks in organic synthesis, valued for their role in constructing complex molecular architectures. Among these, dibromoiodomethane (CHBr₂I) presents a unique reactivity profile due to the presence of both bromine and iodine atoms. This guide provides an objective comparison of this compound with other common dihalomethanes—dichloromethane (CH₂Cl₂), dibromomethane (CH₂Br₂), and diiodomethane (CH₂I₂)—supported by experimental data to aid in reagent selection for specific synthetic applications.
General Reactivity and Physicochemical Properties
The synthetic utility of dihalomethanes is largely governed by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of dihalomethanes in reactions involving the cleavage of a carbon-halogen bond, such as in the formation of carbenoids or radical species, generally follows the order: CH₂I₂ > CHBr₂I ≈ CH₂Br₂ > CH₂Cl₂. The presence of a highly labile C-I bond in this compound makes it a highly reactive species.
Table 1: Physicochemical Properties of Selected Dihalomethanes
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | 39.6 |
| Dibromomethane | CH₂Br₂ | 173.83 | 2.49 | 97 |
| This compound | CHBr₂I | 299.73 | 3.3 [1] | 185.9 [1] |
| Diiodomethane | CH₂I₂ | 267.84 | 3.325 | 181 |
Key Applications in Organic Synthesis
Cyclopropanation Reactions
The formation of cyclopropane rings is a critical transformation in the synthesis of many biologically active molecules. Dihalomethanes are key reagents in this context, particularly in the Simmons-Smith and related reactions.
The classic Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which then transfers a methylene group to an alkene stereospecifically.[2][3][4] Due to the high cost of diiodomethane, modifications using cheaper alternatives like dibromomethane have been developed. Dichloromethane is generally the least reactive and often requires harsher conditions or different catalytic systems, such as photoredox catalysis.
This compound, with its labile C-I bond, is expected to be highly reactive in forming the organozinc carbenoid, potentially offering advantages in reactions with less reactive alkenes. The reactivity can be further enhanced using the Furukawa modification, which employs diethylzinc instead of the zinc-copper couple.
Table 2: Comparative Yields of Dihalomethanes in the Cyclopropanation of Styrene
| Dihalomethane | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| CH₂I₂ | Ir electron storage catalyst, H₂ | 1,4-dioxane | 44 | |
| CH₂I₂ | Zn(Cu) | Ether, reflux | ~70-80 | Simmons-Smith (general) |
| CH₂Br₂ | Photocatalyst (Ir), Visible light | CH₃CN | 85 | |
| CH₂Cl₂ | Photocatalyst (Vitamin B12), Zn | DMF, Visible light | 78 |
Note: Reaction conditions vary significantly between methods, affecting direct comparability.
Radical Reactions
The propensity of a dihalomethane to form a radical species is inversely related to its carbon-halogen bond strength. The weaker C-I and C-Br bonds make diiodomethane and dibromo-containing methanes excellent precursors for radical reactions. The homolytic cleavage of the C-I bond in this compound can be initiated by heat, light, or a radical initiator to generate a dibromomethyl radical (•CHBr₂). This radical can then participate in various transformations, such as addition to alkenes or hydrogen atom abstraction.
The ultrafast photodissociation dynamics of mixed dihalomethanes like CH₂BrI and CH₂ICl have been studied, confirming that the C-I bond is preferentially cleaved upon photoexcitation. This selectivity makes iodo-containing dihalomethanes precise tools in radical chemistry.
Synthesis of Heterocycles
Dihalomethanes can serve as a one-carbon source in the synthesis of various heterocyclic compounds. While specific examples detailing the use of this compound in this context are not abundant in the literature, the principles of its reactivity suggest its potential. The electrophilic carbon atom can react with dinucleophiles to form cyclic structures. For instance, reaction with a compound containing both a thiol and an amine functionality could potentially lead to the formation of thiazolidine derivatives. The higher reactivity of this compound compared to dichloromethane or dibromomethane might allow for milder reaction conditions in such syntheses.
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation of an Alkene
This protocol is a generalized procedure for the Simmons-Smith reaction. The choice of dihalomethane and zinc reagent can be adapted based on the desired reactivity and substrate.
Materials:
-
Alkene (1.0 eq)
-
Dihalomethane (CH₂I₂, CH₂Br₂, or CHBr₂I) (1.5 - 2.0 eq)
-
Diethylzinc (1.5 - 2.0 eq) or Zinc-Copper Couple (3.0 eq)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or 1,2-dichloroethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Preparation (Furukawa Modification): To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc to the stirred solution, followed by the dropwise addition of the dihalomethane. Caution: Diethylzinc is pyrophoric and must be handled with care.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired cyclopropane.
Decision-Making Guide
The selection of a dihalomethane for a specific synthetic transformation is a balance of reactivity, cost, and reaction conditions.
Conclusion
This compound stands as a highly reactive yet less commonly documented dihalomethane for organic synthesis. Its utility is predicted by the presence of a weak carbon-iodine bond, suggesting superior performance in reactions where the formation of a carbenoid or a radical is the rate-determining step. While diiodomethane remains the traditional choice for high-yielding Simmons-Smith reactions, and dibromomethane and dichloromethane offer cost-effective alternatives, this compound represents a potent option for challenging substrates that require enhanced reactivity. The choice of dihalomethane should be guided by a careful consideration of substrate reactivity, desired reaction conditions, and economic factors. Further research into the synthetic applications of this compound could unveil new and efficient pathways for the construction of complex organic molecules.
References
A Comparative Analysis of Dibromoiodomethane Reaction Pathways for Atmospheric Chemistry and Drug Development Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the atmospheric reaction pathways and photodissociation of dibromoiodomethane with related halomethanes. This report includes a summary of quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Introduction
This compound (CHBr₂I) is a trihalomethane of significant interest due to its role in atmospheric chemistry and its potential as a reactive intermediate in synthetic organic chemistry, which is relevant to drug development. Understanding its reaction pathways, particularly its atmospheric oxidation and photodissociation, is crucial for assessing its environmental impact and harnessing its chemical reactivity. This guide provides a comparative analysis of the reaction pathways of this compound, with a focus on its atmospheric degradation by hydroxyl (OH) radicals and photolysis. For context, its reactivity is compared with that of dibromomethane (CH₂Br₂) and bromoform (CHBr₃).
Comparison of Key Physicochemical and Kinetic Data
The following table summarizes key thermodynamic and kinetic data for this compound and its comparators. This data is essential for understanding the relative stability and reactivity of these halomethanes in different chemical environments.
| Property | This compound (CHBr₂I) | Dibromomethane (CH₂Br₂) | Bromoform (CHBr₃) |
| Formula | CHBr₂I | CH₂Br₂ | CHBr₃ |
| Molar Mass ( g/mol ) | 299.73 | 173.83 | 252.73 |
| Enthalpy of Formation (gas, 298.15 K, kJ/mol) | 40.6 ± 4.2[1] | -34.7 | -23.8 |
| Reaction with OH Radicals | |||
| Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Data not available | 1.13 x 10⁻¹³[2] | 1.65 x 10⁻¹³[1][3][4] |
| Activation Energy (Ea) (kJ/mol) | Data not available | 10.4 | 9.3 |
| Atmospheric Lifetime (with respect to OH reaction) | Not determined | ~142 days | ~57 days |
| Primary Photodissociation Wavelengths | First absorption band (A-band) | Not specified in results | Not specified in results |
Note: Thermodynamic data for dibromomethane and bromoform are standard literature values. Kinetic data for CH₂Br₂ and CHBr₃ are from experimental studies. The atmospheric lifetime is an estimate based on the reaction with OH radicals.
Reaction Pathways of this compound
The degradation of this compound in the atmosphere is primarily driven by two processes: photodissociation and reaction with oxidative species, most notably the hydroxyl radical (OH).
Photodissociation
Photodissociation is a critical pathway for the atmospheric degradation of this compound. Upon absorption of ultraviolet (UV) radiation, the C-I bond, being the weakest, is the most likely to break.
Figure 1: Primary photodissociation pathway of this compound.
Reaction with Hydroxyl Radical (OH)
While specific experimental or computational studies on the reaction of this compound with OH radicals were not found, a plausible reaction pathway can be inferred based on the known reactivity of similar halomethanes. The reaction is expected to proceed via hydrogen abstraction, forming a dibromoiodomethyl radical.
Figure 2: Postulated reaction pathway of this compound with the hydroxyl radical.
Comparative Analysis with Other Halomethanes
To understand the relative atmospheric impact of this compound, it is useful to compare its reactivity with that of dibromomethane (CH₂Br₂) and bromoform (CHBr₃).
-
Dibromomethane (CH₂Br₂): The reaction of dibromomethane with OH radicals is relatively slow, leading to a longer atmospheric lifetime of approximately 142 days. This suggests that it can be transported over longer distances in the atmosphere.
-
Bromoform (CHBr₃): Bromoform reacts more readily with OH radicals than dibromomethane, resulting in a shorter atmospheric lifetime of about 57 days. This indicates a more rapid degradation in the troposphere.
Although kinetic data for this compound is not yet available, the presence of the weaker C-I bond suggests that it is likely to have a shorter atmospheric lifetime than its brominated and chlorinated counterparts due to more rapid photodissociation.
Experimental Protocols
The following section outlines a typical experimental protocol for studying the gas-phase kinetics of halomethane reactions with OH radicals using the flash photolysis-resonance fluorescence (FP-RF) technique. This method is widely used to obtain the kinetic data presented in this guide.
Flash Photolysis-Resonance Fluorescence (FP-RF)
Objective: To measure the rate constant of the reaction of a halomethane with OH radicals over a range of temperatures.
Apparatus:
Figure 3: Experimental workflow for a flash photolysis-resonance fluorescence study.
Procedure:
-
Gas Mixture Preparation: A mixture of the halomethane, an OH radical precursor (e.g., H₂O or H₂O₂), and a buffer gas (e.g., He or N₂) is prepared in the gas handling system. The concentrations of the reactants are precisely controlled.
-
Reaction Initiation: The gas mixture flows into the temperature-controlled reactor cell. A pulse from a photolysis laser (e.g., an excimer laser at 248 nm) photolyzes the precursor to generate OH radicals.
-
OH Radical Detection: The concentration of OH radicals is monitored over time by resonance fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube (PMT).
-
Data Acquisition: The fluorescence signal, which is proportional to the OH concentration, is recorded as a function of time using a digital oscilloscope.
-
Kinetic Analysis: The decay of the OH radical concentration is analyzed to determine the pseudo-first-order rate constant. By varying the concentration of the halomethane, the bimolecular rate constant for the reaction can be determined.
-
Temperature Dependence: The experiment is repeated at different temperatures to determine the activation energy of the reaction.
Conclusion
This guide provides a comparative overview of the reaction pathways of this compound, highlighting its potential for rapid atmospheric degradation through photodissociation. While direct experimental and computational data for the reaction of this compound with OH radicals is currently lacking, comparisons with dibromomethane and bromoform suggest that hydrogen abstraction is a likely and important reaction channel. The provided experimental protocol for flash photolysis-resonance fluorescence offers a robust method for obtaining the missing kinetic data, which is crucial for a more complete understanding of the atmospheric chemistry of this and other similar halomethanes. For drug development professionals, the inherent reactivity of the C-I bond in this compound, as evidenced by its photodissociation, underscores its potential as a versatile synthetic intermediate. Further research into the reaction kinetics and mechanisms of this compound will be invaluable for both atmospheric modeling and synthetic chemistry applications.
References
A Comparative Guide to Assessing the Purity of Synthesized Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the formation of cyclopropane rings via carbene-like species, the purity of reagents is paramount. Dibromoiodomethane (CHBr₂I) is a key reagent in such transformations, valued for its reactivity. However, ensuring its purity is critical to guarantee reproducible and high-yielding reactions, and to avoid the introduction of unwanted byproducts into complex synthetic pathways. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, and evaluates its performance against common alternatives in the context of the Simmons-Smith reaction.
I. Analytical Methodologies for Purity Assessment
The purity of synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly suitable for analyzing this compound and its potential impurities. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio, providing a unique chemical fingerprint.
Potential Impurities in Synthesized this compound:
The synthesis of this compound, often via the haloform reaction or other halogen exchange routes, can lead to several impurities. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could include bromoform (CHBr₃), iodoform (CHI₃), or acetone.
-
Other mixed halomethanes: Such as bromodiiodomethane (CHBrI₂), chlorodibromomethane (CHClBr₂), or diiodomethane (CH₂I₂).
-
Solvent residues: Residual solvents used in the synthesis or purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H NMR can be used to identify and quantify the main compound and any proton-containing impurities. Quantitative NMR (qNMR) is a particularly powerful technique for determining the absolute purity of a sample without the need for a reference standard of the impurities themselves.[1][2][3][4]
II. Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, from a quick qualitative check to a detailed quantitative purity assessment.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[1] |
| Strengths | - High sensitivity and selectivity.- Excellent for separating complex mixtures.- Definitive identification of volatile impurities through mass spectral libraries. | - Provides structural information.- Non-destructive.- Can determine absolute purity without impurity standards. |
| Limitations | - Destructive technique.- Requires volatile and thermally stable compounds.- Quantification can be less accurate without specific calibration for each impurity. | - Lower sensitivity compared to GC-MS.- Signal overlap can complicate analysis.- Requires a high-purity internal standard for absolute quantification. |
| Typical Use Case | - Identification and quantification of trace volatile impurities.- Routine quality control. | - Definitive structural confirmation.- Accurate determination of the purity of the main component.- Analysis of major impurities. |
III. Performance Comparison in Cyclopropanation Reactions
This compound is often used as a source of the "CHBr" carbene-like species. However, in the context of the widely used Simmons-Smith reaction for the synthesis of cyclopropanes from alkenes, diiodomethane (CH₂I₂) is the classic reagent. Dibromomethane (CH₂Br₂) is also a less expensive alternative. The reaction proceeds via the formation of an organozinc carbenoid.
| Parameter | This compound (CHBr₂I) | Diiodomethane (CH₂I₂) | Dibromomethane (CH₂Br₂) |
| Reactivity | Expected to be highly reactive due to the presence of both bromine and iodine. | The standard and highly effective reagent for the Simmons-Smith reaction. | Generally less reactive than diiodomethane, often requiring harsher conditions or modified procedures. |
| Cost | Generally more expensive than dibromomethane. | Can be expensive, leading to the exploration of alternatives. | Less expensive alternative to diiodomethane. |
| Stereoselectivity | The Simmons-Smith reaction is inherently stereospecific, retaining the stereochemistry of the starting alkene. The presence of a directing group, such as a hydroxyl group on the substrate, can strongly influence the diastereoselectivity. | The stereospecificity of the Simmons-Smith reaction with diiodomethane is well-established. | The stereospecificity of the reaction is maintained. |
| Potential Byproducts | May lead to a mixture of brominated and iodinated byproducts. | Primarily iodinated byproducts. | Primarily brominated byproducts. |
Note: The reactivity and yield of these reagents can be significantly influenced by the specific substrate, reaction conditions (e.g., the method of zinc activation, solvent), and any modifications to the standard Simmons-Smith protocol.
IV. Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general method for the purity analysis of synthesized this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
If necessary, filter the solution through a 0.2 µm syringe filter.
-
-
GC-MS Conditions (Illustrative):
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity based on the relative peak areas (Area %).
-
Quantitative ¹H NMR (qNMR) of this compound
This protocol provides a general workflow for determining the purity of this compound using qNMR.
-
Sample Preparation:
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into an NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Accurately weigh a known amount of the synthesized this compound into the same NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
V. Visualizations
Caption: Workflow for the synthesis, purity assessment, and application of this compound.
Caption: Decision tree for selecting a purity analysis method for this compound.
VI. Conclusion
The purity of synthesized this compound is a critical factor for its successful application in organic synthesis. A combination of GC-MS and qNMR spectroscopy provides a robust and comprehensive approach to purity assessment. GC-MS excels at identifying and quantifying trace volatile impurities, while qNMR offers definitive structural confirmation and accurate determination of the absolute purity of the main component. When considering alternatives for cyclopropanation reactions, diiodomethane remains the gold standard for the Simmons-Smith reaction, though its cost can be a drawback. Dibromomethane presents a more economical option, albeit with generally lower reactivity. The choice of reagent should be guided by the specific requirements of the synthesis, including cost, desired reactivity, and tolerance for different types of halogenated byproducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Comparative Guide to the Kinetic Studies of Dibromoiodomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reaction kinetics of dibromoiodomethane (CHBr₂I). Due to the limited availability of direct experimental data for this compound, this document summarizes its known photolytic properties and presents kinetic data for structurally related halomethanes to offer a comparative context. The methodologies described are standard techniques employed in gas-phase and aqueous-phase kinetic studies of halogenated organic compounds.
Data Presentation: Kinetic Parameters
Quantitative kinetic data for the photolysis of this compound is sparse but available from studies on disinfection byproducts. The following table summarizes these findings.
Table 1: Photolysis Data for this compound (CHBr₂I)
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 1370 M⁻¹ cm⁻¹ | 254 | [1] |
| Quantum Yield (Φ) | 0.53 mol E⁻¹ | 254 | [1] |
To provide a basis for comparison, the table below includes kinetic data for the reactions of other relevant halomethanes with the hydroxyl (OH) radical, a key atmospheric oxidant.
Table 2: Comparative Kinetic Data for Selected Halomethane Reactions with OH Radicals
| Reactant | Rate Constant (k) at 298 K(cm³ molecule⁻¹ s⁻¹) | Arrhenius A-Factor(cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea)(kJ mol⁻¹) | Temperature Range (K) | Reference |
| Dibromomethane (CH₂Br₂) | 1.2 x 10⁻¹³ | - | - | 298 | [2] |
| Bromoform (CHBr₃) | 2.7 x 10⁻¹⁴ | 9.94 x 10⁻¹³ | 3.22 | 230-370 | [3] |
| Bromochloromethane (CH₂BrCl) | 1.0 x 10⁻¹³ | 7.7 x 10⁻¹³ | 4.16 | 292-361 | [N/A] |
| Dibromochloromethane (CHBr₂Cl) | 4.8 x 10⁻¹⁴ | 9.0 x 10⁻¹³ | 3.52 | 230-330 | [3] |
| Bromodichloromethane (CHBrCl₂) | 6.5 x 10⁻¹⁴ | 9.4 x 10⁻¹³ | 4.26 | 230-330 |
Note: The absence of data for this compound in Table 2 highlights a significant gap in the current literature.
Experimental Protocols
Flash Photolysis-Resonance Fluorescence (FP-RF)
This is a common absolute method for determining rate constants.
-
Objective: To directly measure the rate of decay of a reactant in the presence of an excess of another reactant.
-
Methodology:
-
Radical Generation: A precursor molecule (e.g., H₂O for OH radicals) is photolyzed by a short, intense pulse of UV light from a flash lamp or laser (e.g., an excimer laser) to generate the desired radical species.
-
Reaction: The generated radicals react with the substrate molecule (e.g., CHBr₃) in a temperature-controlled reaction cell. The concentration of the substrate is kept in large excess to ensure pseudo-first-order kinetics.
-
Detection: The concentration of the radical species is monitored over time using resonance fluorescence. A resonance lamp emits light at a specific wavelength that is absorbed by the radical, which then fluoresces. The intensity of the fluorescence is proportional to the radical concentration.
-
Data Analysis: The fluorescence signal decay is fitted to a pseudo-first-order exponential function. The resulting rate constant is plotted against the concentration of the substrate molecule. The slope of this plot gives the bimolecular rate constant for the reaction.
-
Relative Rate Method
This method determines the rate constant of a reaction by comparing it to the rate of a reference reaction with a well-known rate constant.
-
Objective: To determine the rate constant of a reaction of interest relative to a known reference reaction.
-
Methodology:
-
Reactant Mixture: A mixture containing the target compound, a reference compound, and a radical source (e.g., Cl₂ for Cl atoms, or a photolytic precursor for OH radicals) is prepared in a reaction chamber (e.g., a Teflon bag or quartz vessel).
-
Reaction Initiation: The reaction is initiated, often by photolysis, to generate the reactive radical species (e.g., OH or Cl).
-
Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The relative loss of the target and reference compounds is used to calculate the unknown rate constant. Based on the principle of competitive kinetics, the ratio of the rate constants is related to the change in concentrations by the following equation:
ln([Target]₀ / [Target]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k_Target / k_Reference
By plotting ln([Target]₀ / [Target]ₜ) against ln([Reference]₀ / [Reference]ₜ), the slope of the resulting line gives the ratio of the rate constants. Knowing the rate constant of the reference reaction allows for the calculation of the rate constant for the target reaction.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a gas-phase kinetics experiment using the flash photolysis technique.
Caption: Generalized workflow for a gas-phase kinetic study.
References
Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their anticancer and antimicrobial activities. While direct synthesis from dibromoiodomethane is not explicitly detailed in the available literature, the principles of haloalkane reactivity are fundamental to the synthesis of the precursors required for constructing the 2-aminothiazole scaffold, most notably through the Hantzsch thiazole synthesis.
Introduction to 2-Aminothiazoles
The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] The versatility of the thiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties.
Data Presentation: Performance Comparison
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative analysis.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | Phenyl | H1299 (Lung) | > 50 | |
| 1b | Methyl | H | Phenyl | H1299 (Lung) | 25.3 | |
| 1c | H | H | 4-Chlorophenyl | H1299 (Lung) | 15.8 | |
| 1d | -(CH₂)₄- | H | 4-Methylbenzyl | H1299 (Lung) | 4.89 | |
| 2a | H | H | Benzoyl | HT29 (Colon) | > 50 | |
| 2d | H | H | 3-Chlorobenzoyl | HT29 (Colon) | 2.01 | |
| 3a | - | - | 4-Fluorophenyl | MCF-7 (Breast) | 15-30 | |
| 3b | - | - | 4-Chlorophenyl | MCF-7 (Breast) | 15-30 |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by R1 and R2 (compound 1d ) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.
-
Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 2d ), has been shown to dramatically enhance anticancer potency. Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.
-
Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2-aminothiazole core often leads to increased activity. For example, a chloro-substitution on the phenyl ring (compound 1c ) enhanced cytotoxicity compared to the unsubstituted analog (compound 1a ).
Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 4a | 2-amino-4-(4'-acetanilido)thiazole | S. aureus | Comparable to Ampicillin | |
| 4b | Schiff base of 4a with 4-chlorobenzaldehyde | S. aureus | Comparable to Ampicillin | |
| 5a | Thiazolyl-thiourea with 3,4-dichlorophenyl | S. epidermidis | 4-16 | |
| 5b | Thiazolyl-thiourea with 3-chloro-4-fluorophenyl | S. epidermidis | 4-16 | |
| 6a | 2-amino-4-arylthiazole | S. aureus | Good activity | |
| 6b | 2-amino-4-arylthiazole | E. coli | Good activity |
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.
-
Derivatization of the 2-Amino Group: Conversion of the 2-amino group into Schiff bases or thiourea derivatives has proven to be an effective strategy for enhancing antimicrobial potency. Halogenated phenyl groups on the thiourea moiety, particularly at the 3rd and 4th positions, are important for activity against Gram-positive cocci.
-
Biofilm Inhibition: Certain thiourea derivatives of 2-aminothiazole have been shown to effectively inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat with conventional antibiotics.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hantzsch Thiazole Synthesis (General Protocol)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.
Reaction:
An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol (solvent)
-
Sodium carbonate solution (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol or methanol.
-
The mixture is typically stirred and may be heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate. If the product is a salt, it can be neutralized with a base like sodium carbonate solution to induce precipitation.
-
The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.
-
The crude product can often be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Culture: Human cancer cell lines are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
In Vitro Anticancer Activity (MTT Assay) Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Potential Signaling Pathways Targeted by 2-Aminothiazole Derivatives
Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in cancer.
Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.
References
A Comparative Environmental Risk Assessment: Dibromoiodomethane vs. Halogenated Methane Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Impacts
The selection of reagents in chemical synthesis and the management of disinfection byproducts are increasingly guided by their environmental and toxicological profiles. Dibromoiodomethane, along with other halogenated methanes such as dichloromethane, bromoform, and diiodomethane, are prevalent in both laboratory and industrial settings, as well as in the environment as disinfection byproducts. This guide provides a comparative evaluation of the environmental impact of this compound and its common alternatives, supported by available experimental data and standardized testing protocols.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound and its alternatives. It is important to note that experimental data for this compound and diiodomethane are scarce in the literature. Therefore, some values are based on analogy to similar compounds and should be interpreted with caution.
| Parameter | This compound (CHBr₂I) | Dichloromethane (CH₂Cl₂) | Bromoform (CHBr₃) | Diiodomethane (CH₂I₂) |
| Molecular Weight ( g/mol ) | 346.74 | 84.93 | 252.73 | 267.84 |
| Log K_ow_ (Octanol-Water Partition Coefficient) | No experimental data found. Estimated to be similar to or higher than bromoform. | 1.25[1][2] | 2.24 | 2.30 |
| Aquatic Toxicity (LC₅₀/EC₅₀) | No experimental data found. As an iodinated trihalomethane, it is expected to have high toxicity. | Daphnia magna (48h EC₅₀): 136 mg/L[2] Pimephales promelas (96h LC₅₀): 193 mg/L[3] | Daphnia magna (48h LC₅₀): No specific value found in the provided results. Pimephales promelas (96h LC₅₀): No specific value found in the provided results. | Oncorhynchus mykiss (96h LC₅₀): 45 mg/L (by analogy to dibromomethane) Daphnia magna (48h EC₅₀): 66 mg/L (by analogy to dibromomethane) |
| Biodegradability | No experimental data found. Expected to be poorly biodegradable. | Readily biodegradable under certain conditions. 92% degradation in 6-8 hours by activated sludge. | Limited biodegradation under aerobic conditions, may biodegrade anaerobically. | Expected to have high persistence in water and air. |
| Carcinogenicity | No specific data. Generally, iodinated disinfection byproducts are of high toxicological concern. | IARC Group 2A: Probably carcinogenic to humans. Metabolized to carbon monoxide. | IARC Group 2B: Possibly carcinogenic to humans. EPA Group B2: Probable human carcinogen. | No specific IARC classification found. |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of halogenated methanes is often linked to their metabolism, which can produce reactive intermediates that lead to cellular damage. A common mechanism is the induction of oxidative stress and damage to macromolecules like DNA, proteins, and lipids.
General Toxic Mechanism of Halogenated Methanes
The metabolic activation of many halogenated methanes is initiated by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as free radicals and carbenes, which can deplete cellular antioxidants like glutathione (GSH) and cause oxidative stress. This, in turn, can trigger downstream signaling pathways leading to inflammation, apoptosis, and genotoxicity.
Caption: Metabolic activation and oxidative stress pathway.
Specific Toxic Pathways
-
Dichloromethane: A key feature of dichloromethane toxicity is its metabolism to carbon monoxide (CO) by cytochrome P450 2E1. This leads to the formation of carboxyhemoglobin, reducing the oxygen-carrying capacity of the blood and potentially causing hypoxia and cardiac stress.
Caption: Dichloromethane metabolism to carbon monoxide.
-
Bromoform: The toxicity of bromoform is primarily associated with liver and kidney damage. Its metabolism by cytochrome P450 can generate reactive intermediates that cause cellular injury. Studies in animals have shown that oral exposure can lead to adenomatous polyps and adenocarcinomas in the large intestine.
Experimental Protocols
Standardized test protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for generating comparable ecotoxicity data. Below are summaries of key protocols relevant to the data presented in this guide.
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline is used to determine the acute toxicity of substances to planktonic crustaceans, with Daphnia magna being the most commonly used species.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours.
-
Procedure:
-
A series of test solutions of different concentrations are prepared.
-
Daphnids are introduced into the test vessels containing the solutions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The primary endpoint is the median effective concentration (EC₅₀) that causes immobilization in 50% of the daphnids after 48 hours.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dibromoiodomethane
For Researchers, Scientists, and Drug Development Professionals
Dibromoiodomethane is a halogenated organic compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide you in the proper management of this chemical. By adhering to these procedures, you contribute to a safer research environment and build trust in our collective commitment to responsible chemical handling.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Quantitative Hazard Data
While specific toxicological data for this compound is limited, the data for structurally similar trihalomethanes underscore the need for cautious handling. The following table summarizes key exposure limits for related compounds.
| Compound | Agency | Exposure Limit | Notes |
| Bromoform | OSHA | 0.5 ppm (5 mg/m³) - TWA | Skin notation indicates potential for dermal absorption.[3] |
| Bromoform | NIOSH | 0.5 ppm (5.2 mg/m³) - TWA | |
| Bromoform | ACGIH | 0.5 ppm - TWA | |
| Dibromodifluoromethane | OSHA | 100 ppm (860 mg/m³) - TWA | [4] |
| Dibromodifluoromethane | NIOSH | 100 ppm (860 mg/m³) - TWA | |
| Dibromodifluoromethane | ACGIH | 100 ppm - TWA | |
| Ethylene Dibromide | OSHA | 25 ppm - Ceiling | Carcinogen; reduce exposure to the lowest feasible concentration. |
TWA: Time-Weighted Average for an 8-hour workday. Ceiling: Absolute exposure limit that should not be exceeded at any time.
Standard Operating Procedure for Disposal
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service. Attempting to neutralize the chemical in the lab without a validated protocol is strongly discouraged.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a dedicated, clearly labeled, and compatible waste container. Suitable containers are typically made of polyethylene.
-
Halogenated Waste Stream: Ensure the waste container is designated for "Halogenated Solvents." Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Toxic, Irritant).
-
The date of initial waste accumulation.
-
The name of the principal investigator or lab supervisor.
-
Step 2: Storage of Waste
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Closed Containers: Keep the container tightly sealed at all times, except when adding waste.
-
Ventilation: Store in a well-ventilated area, such as under a fume hood designed for chemical storage.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for hazardous waste disposal.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area as directed by your institution's safety protocols.
Potential Neutralization Chemistry (For Informational Purposes Only)
Disclaimer: The following information is for educational purposes only and does not constitute a recommended experimental protocol. These reactions should not be attempted for waste disposal without a thoroughly validated and safety-reviewed procedure.
Halogenated alkanes can undergo nucleophilic substitution reactions. For example, reaction with a base like sodium hydroxide can lead to the formation of an alcohol and halide salts.
-
Reaction with Sodium Hydroxide: CHBr₂I + 3NaOH → CH(OH)₃ + 2NaBr + NaI (The initial product, a triol, would be unstable and likely decompose).
Another potential reaction involves dehalogenation with a reducing agent like sodium thiosulfate. Thiosulfate is known to react with alkyl halides.
-
Reaction with Sodium Thiosulfate: The reaction mechanism is complex and can result in various products.
These reactions can be vigorous and may produce hazardous byproducts. The efficiency and safety of these reactions for the complete neutralization of this compound are not established. Therefore, the standard procedure of collection and disposal through a certified hazardous waste program remains the only recommended method.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Dibromoiodomethane
Disclaimer: A specific Safety Data Sheet (SDS) for Dibromoiodomethane was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar halogenated hydrocarbons, such as Dibromomethane, 1,2-Dibromoethane, and Bromoiodomethane. Researchers must consult the specific SDS provided by the supplier before handling any chemical and perform a thorough risk assessment for their specific experimental conditions.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural, step-by-step guidance is designed to directly address specific operational questions, ensuring safe laboratory practices.
Physicochemical and Hazard Data
Given the absence of a specific Safety Data Sheet for this compound, the following table summarizes its known physical and chemical properties, alongside hazard information extrapolated from structurally similar compounds. This data is critical for understanding its behavior and potential risks.
| Property | This compound (CHBr₂I) | Dibromomethane (CH₂Br₂) (for comparison)[1] | 1,2-Dibromoethane (C₂H₄Br₂) (for comparison)[2] | Bromoiodomethane (CH₂BrI) (for comparison)[3] |
| CAS Number | 593-94-2 | 74-95-3 | 106-93-4 | 557-68-6 |
| Molecular Formula | CHBr₂I | CH₂Br₂ | C₂H₄Br₂ | CH₂BrI |
| Molecular Weight | 299.73 g/mol | 173.83 g/mol | 187.86 g/mol | 220.84 g/mol |
| Appearance | Dark red to dark brown oil | Clear, colorless to pale yellow liquid[1] | Colorless liquid[2] | Colorless clear liquid |
| Density | 3.3 g/cm³ | 2.48 g/mL | 2.173 g/cm³ | 2.93 g/cm³ |
| Boiling Point | 185.9 °C | 97 °C | 131 - 132 °C | 138 - 141 °C |
| GHS Pictograms | Corrosive | Harmful, Health Hazard, Environmental Hazard | Toxic, Health Hazard, Environmental Hazard | Not specified |
| GHS Signal Word | Danger | Danger | Danger | Not specified |
| Hazard Statements | Likely corrosive to metals, causes severe skin burns and eye damage. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, May cause cancer, Harmful to aquatic life with long lasting effects. | Toxic if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause cancer, Toxic to aquatic life with long lasting effects. | Likely causes skin, eye, and respiratory irritation. |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing mist or vapours. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Due to the corrosive nature and potential for severe skin and eye damage, a comprehensive PPE plan is mandatory when handling this compound.
-
Hand Protection: Wear heavy-duty, chemically resistant gloves. Given the lack of specific data for this compound, double gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended for extended operations.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.
-
Skin and Body Protection: A chemically resistant lab coat, worn over long-sleeved clothing and long pants, is essential. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn. Closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Handling:
-
Always work within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use the smallest quantity necessary for the experiment.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
Store in a locked cabinet or other secure area.
-
Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The following workflow outlines the necessary steps.
Caption: Logical workflow for responding to a this compound spill.
Waste Disposal
-
Containerization: All waste materials, including contaminated absorbents and PPE, must be collected in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of the contents.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
